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  • Product: 8-Bromo-4-chloroquinoline-2-carboxylic acid
  • CAS: 902742-60-3

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 8-Bromo-4-chloroquinoline-2-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-4-chloroquinoline-2-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This technical guide focuses on 8-Bromo-4-chloroquinoline-2-carboxylic acid, a trifunctional heterocyclic building block of significant interest to researchers, particularly those in drug development. This compound features three distinct and orthogonally reactive functional groups: a carboxylic acid at the C2 position, a reactive chloro group at the C4 position, and a bromo group at the C8 position. This unique arrangement provides three versatile chemical handles for molecular elaboration, making it an ideal scaffold for constructing libraries of complex molecules to explore structure-activity relationships (SAR). As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive resource for the effective use of this potent intermediate.

Physicochemical and Spectroscopic Profile

While specific experimental data for 8-Bromo-4-chloroquinoline-2-carboxylic acid is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Properties

All quantitative data for the target compound should be treated as estimated, derived from its constituent parts and known analogues like 8-Bromo-4-chloroquinoline.[2][3]

PropertyValue / DescriptionSource / Rationale
IUPAC Name 8-Bromo-4-chloroquinoline-2-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₀H₅BrClNO₂---
Molecular Weight 286.51 g/mol ---
CAS Number Not assigned.---
Physical Form Expected to be an off-white to pale yellow solid.Based on analogues.[1]
Melting Point >150 °C (Predicted)The related compound 8-Bromo-4-chloroquinoline melts at 147-148 °C. The addition of a carboxylic acid group would likely increase the melting point due to hydrogen bonding.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols.General solubility for quinoline carboxylic acids.
pKa ~2-3 (Predicted for carboxylic acid)The electron-withdrawing nature of the quinoline ring and halogens lowers the pKa of the carboxylic acid compared to benzoic acid.[4]
Spectroscopic Signatures (Predicted)
  • ¹H NMR: The spectrum would show four distinct aromatic protons in the 6.5-9.0 ppm range. The proton at C3 would likely be a singlet, while the protons on the bromo-substituted ring (C5, C6, C7) would exhibit characteristic splitting patterns (doublets and triplets). The carboxylic acid proton would appear as a broad singlet at >12 ppm.

  • ¹³C NMR: Approximately 10 distinct signals would be expected in the aromatic region (110-160 ppm), plus a signal for the carboxylic carbon at >165 ppm.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1450-1600 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region (<800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The exact mass would be a key identifier.

Proposed Synthesis and Purification

The causality behind this choice rests on the commercial availability of the starting material, 2-bromoaniline, and the reaction's reliability in forming the 4-hydroxyquinoline core, which is an essential precursor to the final 4-chloro product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A 2-Bromoaniline + Diethyl ethoxymethylenemalonate (DEEM) B Enamine Intermediate A->B Heat (e.g., 100-120 °C) C Ethyl 8-bromo-4-hydroxy quinoline-2-carboxylate B->C High-boiling solvent (e.g., Dowtherm A, ~250 °C) D 8-Bromo-4-hydroxy quinoline-2-carboxylic acid C->D Base (NaOH or KOH), then Acid (HCl) E 8-Bromo-4-chloro quinoline-2-carboxylic acid (Target) D->E POCl₃ or SOCl₂

Caption: Proposed Gould-Jacobs synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating purification and characterization at key stages.

Step 1 & 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate

  • Rationale: This two-step, one-pot sequence first forms an enamine intermediate, which then undergoes thermal cyclization to build the quinoline core. Dowtherm A is chosen for its high boiling point, which is necessary to drive the intramolecular aromatic substitution.

  • To a round-bottom flask, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Carefully add the hot reaction mixture to 10 volumes of Dowtherm A solvent.

  • Heat the solution to 250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.

  • Cool the mixture to room temperature, and dilute with hexane to fully precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum.

  • Validation: The crude ester can be purified by recrystallization from ethanol or purified via column chromatography. Its identity should be confirmed by ¹H NMR and MS.

Step 3: Saponification to 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Rationale: Standard ester hydrolysis using a strong base to yield the carboxylate salt, followed by acidification to produce the free carboxylic acid.

  • Suspend the crude ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the solid has dissolved and TLC analysis indicates complete consumption of the starting material.

  • Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Validation: The product's purity can be assessed by melting point and NMR.

Step 4: Chlorination to 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • Rationale: The 4-hydroxyl group of the quinolone tautomer is converted to the 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Suspend the acid from Step 3 in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until a precipitate forms.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Validation: The final product should be purified by recrystallization (e.g., from acetic acid or ethanol) and fully characterized by ¹H NMR, ¹³C NMR, MS, and IR to confirm its structure and purity (>95%).

Chemical Reactivity and Derivatization Potential

The true value of this scaffold lies in its three distinct reactive centers, which can be addressed with high selectivity.

Reactivity_Map main 8-Bromo-4-chloroquinoline-2-carboxylic acid C2: -COOH C4: -Cl C8: -Br sub_c2 Amide Coupling (HATU, R-NH₂) main:c2->sub_c2 Derivatization sub_c4 SNAr (Nu-H, Base) main:c4->sub_c4 Substitution sub_c8 Cross-Coupling (Pd catalyst, R-B(OH)₂) main:c8->sub_c8 Functionalization

Caption: Reactivity sites of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for SNAr reactions.[5] This is arguably the most common and facile reaction for this scaffold.

Protocol: General Amination at C4

  • Rationale: The reaction proceeds via a Meisenheimer complex, and a base is typically required to deprotonate the incoming nucleophile and neutralize the HCl byproduct.

  • Dissolve 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like NMP or DMSO.

  • Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography or recrystallization.

  • Trustworthiness: This protocol is highly reliable for a wide range of primary and secondary amines, anilines, and other N-nucleophiles.

SNAr_Workflow A Combine Scaffold, Amine (Nu-H), & Base in Solvent (DMSO) B Heat Reaction (80-120 °C) A->B C Monitor Progress (LC-MS / TLC) B->C D Aqueous Workup & Extraction C->D Upon Completion E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for C4-SNAr reactions.

Palladium-Catalyzed Cross-Coupling at the C8 Position

The C8-bromo group is an ideal handle for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Protocol: Suzuki-Miyaura Coupling

  • Rationale: This reaction creates a C-C bond by coupling the aryl bromide with a boronic acid. The choice of palladium catalyst, ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, Cs₂CO₃) is critical and must be optimized for the specific substrates.

  • In a reaction vessel, combine the 8-bromoquinoline substrate (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like dioxane/water.

  • Heat the reaction to 80-100 °C until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the product by column chromatography.

Carboxylic Acid Derivatization at the C2 Position

The C2-carboxylic acid can be readily converted into a wide range of functional groups, most commonly amides, which are prevalent in drug molecules.

Protocol: Amide Bond Formation

  • Rationale: Standard peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating its reaction with an amine.

  • Dissolve the quinoline carboxylic acid (1.0 eq) in DMF or CH₂Cl₂.

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir for 10-15 minutes to form the activated ester.

  • Add the desired amine (1.1 eq) and stir at room temperature until the reaction is complete.

  • Perform a standard aqueous workup and purify the resulting amide.

Applications in Drug Discovery

8-Bromo-4-chloroquinoline-2-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building potential drug candidates. Its trifunctional nature allows for a "three-vector" approach to library synthesis.

  • Vector 1 (C4): The C4 position is often modified to introduce groups that interact with the solvent-exposed region of a protein's active site or to modulate solubility and pharmacokinetic properties.

  • Vector 2 (C8): The C8 position allows for the introduction of substituents that can probe deeper into a binding pocket or form key hydrophobic or hydrogen-bonding interactions.

  • Vector 3 (C2): The C2-carboxamide group can act as a hydrogen bond donor/acceptor and is often crucial for anchoring a ligand to its target protein.

This systematic approach is highly valuable in the lead optimization phase of drug discovery, where precise structural modifications are needed to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

As a halogenated, multifunctional aromatic compound, 8-Bromo-4-chloroquinoline-2-carboxylic acid must be handled with care. The safety information is based on the GHS classification of its close analogue, 8-Bromo-4-chloroquinoline.[2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.[2]
Serious Eye Damage (Category 1)GHS05 (Corrosion)DangerH318: Causes serious eye damage.[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • PPE: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Precautions: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not ingest.[7]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

8-Bromo-4-chloroquinoline-2-carboxylic acid represents a powerful and versatile platform for chemical innovation. Its three distinct and orthogonally reactive sites provide medicinal chemists with a robust scaffold for the systematic design and synthesis of novel compounds. By understanding its physicochemical properties, employing logical synthetic strategies, and leveraging its unique reactivity, researchers can effectively utilize this building block to accelerate the discovery of new therapeutic agents. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in the laboratory.

References

A numbered list of all sources cited in the guide, including title, source, and a valid, clickable URL for verification.

Sources

Exploratory

An In-depth Technical Guide to 8-Bromo-2-chloroquinoline-4-carboxylic Acid

A Note on Isomeric Specificity: This guide focuses on 8-Bromo-2-chloroquinoline-4-carboxylic acid (CAS Number: 902743-27-5) . Initial inquiries for "8-Bromo-4-chloroquinoline-2-carboxylic acid" did not yield a readily av...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: This guide focuses on 8-Bromo-2-chloroquinoline-4-carboxylic acid (CAS Number: 902743-27-5) . Initial inquiries for "8-Bromo-4-chloroquinoline-2-carboxylic acid" did not yield a readily available, distinct CAS number in major chemical databases. The 2-chloro-4-carboxylic acid isomer is the more prominently documented and commercially available compound. For researchers in drug development, understanding the precise isomeric structure is paramount, as even minor positional changes of functional groups can significantly alter biological activity and physicochemical properties. This guide, therefore, provides a comprehensive overview of the well-characterized 8-Bromo-2-chloroquinoline-4-carboxylic acid.

Introduction and Strategic Importance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of halogen and carboxylic acid functional groups on the quinoline ring system provides medicinal chemists with versatile handles for molecular elaboration and optimization of drug-like properties. 8-Bromo-2-chloroquinoline-4-carboxylic acid is a key building block in this context, offering three distinct points for chemical modification, enabling the exploration of chemical space in the design of novel therapeutic agents.

This technical guide serves as a resource for researchers and scientists, providing in-depth information on the physicochemical properties, synthesis, and potential applications of 8-Bromo-2-chloroquinoline-4-carboxylic acid.

Compound Profile and Physicochemical Properties

The structural features of 8-Bromo-2-chloroquinoline-4-carboxylic acid, including the electron-withdrawing bromine and chlorine atoms and the acidic carboxylic acid group, dictate its reactivity and potential utility as a chemical intermediate.

Chemical Structure

Caption: Chemical structure of 8-Bromo-2-chloroquinoline-4-carboxylic acid.

Physicochemical Data
PropertyValueSource
CAS Number 902743-27-5[1][2]
Molecular Formula C₁₀H₅BrClNO₂[1][2]
Molecular Weight 286.51 g/mol [1]
MDL Number MFCD06810605[1][2]
SMILES O=C(C1=CC(Cl)=NC2=C(Br)C=CC=C12)O[1][2]
Appearance Solid (form may vary)
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines often relies on well-established cyclization reactions. For 8-Bromo-2-chloroquinoline-4-carboxylic acid, a common synthetic route involves the Gould-Jacobs reaction or a similar cyclization strategy starting from an appropriately substituted aniline.

Hypothetical Synthetic Workflow

A plausible synthetic route starts from 2-bromoaniline, proceeding through a condensation reaction followed by thermal cyclization and subsequent chlorination.

G start 2-Bromoaniline + Diethyl (ethoxymethylene)malonate step1 Condensation Reaction start->step1 intermediate1 Diethyl 2-((2-bromophenylamino)methylene)malonate step1->intermediate1 step2 Thermal Cyclization (e.g., in Dowtherm A) intermediate1->step2 intermediate2 Ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 8-Bromo-4-hydroxyquinoline-2-carboxylic acid step3->intermediate3 step4 Chlorination (e.g., with POCl₃) intermediate3->step4 product 8-Bromo-2-chloroquinoline-4-carboxylic acid step4->product

Caption: Hypothetical synthetic workflow for 8-Bromo-2-chloroquinoline-4-carboxylic acid.

Mechanistic Rationale
  • Condensation: The initial step involves the nucleophilic attack of the amino group of 2-bromoaniline on the electrophilic carbon of diethyl (ethoxymethylene)malonate, followed by the elimination of ethanol to form the enamine intermediate.

  • Thermal Cyclization: High temperatures promote an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system.

  • Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid, typically under basic or acidic conditions.

  • Chlorination: The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Chemical Reactivity and Applications in Drug Discovery

The three functional groups of 8-Bromo-2-chloroquinoline-4-carboxylic acid offer a triad of reactive sites for further chemical transformations:

  • Carboxylic Acid: This group can be readily converted to esters, amides, or other derivatives, allowing for the introduction of various side chains to modulate solubility, cell permeability, and target binding.

  • Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols. This is a common strategy for building molecular complexity and exploring structure-activity relationships.

  • Bromo Group: The bromine atom at the 8-position can participate in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

These versatile reactive handles make 8-Bromo-2-chloroquinoline-4-carboxylic acid an attractive starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. Its derivatives have the potential to be investigated as kinase inhibitors, anti-infective agents, or modulators of other biological targets.

Exemplary Experimental Protocol: Synthesis of 8-Bromo-2-chloroquinoline-4-carboxylic acid (Hypothetical)

Disclaimer: The following is a hypothetical protocol based on established chemical principles and should be adapted and optimized by a qualified chemist in a laboratory setting. All necessary safety precautions must be taken.

Step 1: Synthesis of Diethyl 2-((2-bromophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Suspend the product from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 8-Bromo-2-chloroquinoline-4-carboxylic acid

  • Carefully add phosphorus oxychloride (POCl₃) to the product from Step 3 in a flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitate is filtered, washed with water, and dried to yield the final product. Further purification can be achieved by recrystallization.

Conclusion

8-Bromo-2-chloroquinoline-4-carboxylic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. Its well-defined reactive sites allow for a wide range of chemical modifications, making it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a starting point for further research and development.

References

  • Aribo Biotechnology. 8-Bromo-2-chloroquinoline-4-carboxylic acid. [Link]

  • Appchem. 8-Bromo-2-chloroquinoline-4-carboxylic acid. [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Derivatives of quinoline are integral to numerous pharmaceuticals, exhibiting a wide spectrum of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The specific molecule, 8-Bromo-4-chloroquinoline-2-carboxylic acid, represents a highly functionalized and versatile intermediate for the synthesis of novel therapeutic agents. The chloro group at the 4-position is a key reactive site for nucleophilic substitution, enabling the introduction of various pharmacophores to explore structure-activity relationships (SAR). The bromine at the 8-position and the carboxylic acid at the 2-position further modulate the electronic and steric properties of the molecule, offering additional points for chemical modification and influencing its interaction with biological targets.[1][5][6] This guide provides a comprehensive overview of a strategic and efficient synthetic pathway to this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Synthesis Pathway: A Multi-step Approach

The synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid can be logically approached through a multi-step sequence that builds the core quinoline structure and then introduces the desired functional groups in a controlled manner. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a robust and reproducible synthesis. The overall strategy involves:

  • Construction of the quinoline core using a suitable substituted aniline.

  • Introduction of the chloro and bromo functionalities.

  • Formation of the carboxylic acid group at the 2-position.

A plausible and efficient route is a modification of the Doebner-von Miller reaction, a classic method for quinoline synthesis, followed by subsequent functional group manipulations.[7][8]

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route from 2-bromoaniline to the target molecule, 8-Bromo-4-chloroquinoline-2-carboxylic acid.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Chlorination A 2-Bromoaniline B 8-Bromoquinoline A->B Pyruvic acid, Aldehyde C 8-Bromoquinoline-1-oxide B->C m-CPBA D 8-Bromo-2-cyanoquinoline C->D TMSCN, Benzoyl chloride E 8-Bromoquinoline-2-carboxylic acid D->E Acid or Base Hydrolysis F 8-Bromo-4-chloroquinoline-2-carboxylic acid E->F POCl3 G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification and Decarboxylation cluster_3 Step 4: Chlorination cluster_5 Step 5: Directed Lithiation and Carboxylation A 2-Bromoaniline B Diethyl (2-bromoanilino)methylenemalonate A->B DEEM, Heat C Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate B->C High Temp (e.g., Dowtherm A) D 8-Bromo-4-hydroxyquinoline C->D 1. NaOH, H₂O 2. H₃O⁺, Heat E 8-Bromo-4-chloroquinoline D->E POCl₃ F 8-Bromo-4-chloroquinoline-2-carboxylic acid E->F 1. LDA, THF, -78°C 2. CO₂ (s) 3. H₃O⁺

Sources

Exploratory

Spectroscopic data of 8-Bromo-4-chloroquinoline-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 8-Bromo-4-chloroquinoline-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a senior application scientist, the following sections are structured to not only present the predicted spectral data but also to offer insights into the underlying principles and experimental considerations, ensuring a thorough understanding for researchers in the field.

Molecular Structure and its Spectroscopic Implications

8-Bromo-4-chloroquinoline-2-carboxylic acid possesses a rigid, planar quinoline core substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a carboxylic acid. This unique combination of an electron-donating bromo group, an electron-withdrawing chloro group, and a strongly electron-withdrawing and hydrogen-bonding carboxylic acid group on the quinoline scaffold results in a distinct electronic and structural profile. This profile, in turn, gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

Caption: Molecular Structure of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 8-Bromo-4-chloroquinoline-2-carboxylic acid, both ¹H and ¹³C NMR will provide crucial information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5br s-COOH
~8.2s-H-3
~8.0d~8.0H-5
~7.8d~8.0H-7
~7.6t~8.0H-6

Expertise & Experience:

  • The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (around 13.5 ppm) due to strong hydrogen bonding with the DMSO solvent and the deshielding effect of the carbonyl group.[1]

  • The proton at the C-3 position is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the C-4 chloro substituent.

  • The protons on the bromo-substituted ring (H-5, H-6, and H-7) will form a coupled system. The ortho- and para-protons to the bromine atom will be the most deshielded. The exact assignment can be confirmed by 2D NMR techniques like COSY and NOESY. The electronegativity of the halogens will influence the chemical shifts of the nearby protons.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the quinoline ring system and the carboxylic acid carbon.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O
~150C-2
~148C-8a
~145C-4
~138C-4a
~133C-6
~130C-7
~128C-5
~125C-3
~122C-8

Expertise & Experience:

  • The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal in the aliphatic region, typically around 165 ppm.[1]

  • The carbons directly attached to the electronegative nitrogen (C-2 and C-8a) and chlorine (C-4) atoms will be significantly deshielded and appear at downfield chemical shifts.

  • The carbon bearing the bromine atom (C-8) will also be deshielded, though the effect is generally less pronounced than that of chlorine or nitrogen.

  • The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves the following steps:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR (if necessary): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks for the molecular ion. The most abundant peaks in the molecular ion cluster are expected at m/z 285, 287, and 289.

  • Major Fragmentation Pathways:

    • Loss of COOH: A significant fragment will correspond to the loss of the carboxylic acid group (45 Da), leading to a fragment ion [M-COOH]⁺.

    • Loss of Halogens: Subsequent fragmentation may involve the loss of Br (79/81 Da) or Cl (35/37 Da) from the molecular ion or other fragments.

    • Acylium Ion: Cleavage of the C-C bond between the quinoline ring and the carboxylic acid can form a stable acylium ion (R-CO⁺).[3]

Figure 2: Predicted Mass Spectral Fragmentation of 8-Bromo-4-chloroquinoline-2-carboxylic acid M [M]⁺˙ m/z = 285/287/289 M_COOH [M-COOH]⁺ m/z = 240/242/244 M->M_COOH - COOH M_Br [M-Br]⁺ m/z = 206/208 M->M_Br - Br M_Cl [M-Cl]⁺ m/z = 250/252 M->M_Cl - Cl

Caption: Predicted Mass Spectral Fragmentation Pathways

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is a suitable technique for this molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to accurately determine the mass-to-charge ratios and resolve the isotopic patterns.

  • Data Analysis: The resulting mass spectrum should be analyzed to identify the molecular ion cluster and major fragment ions. The isotopic pattern should be compared to the theoretical pattern for a molecule containing one bromine and one chlorine atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
3300-2500O-H stretch (carboxylic acid)Broad, Strong
~3050Aromatic C-H stretchMedium
~1710C=O stretch (carboxylic acid)Strong
~1600, ~1480C=C and C=N ring stretchesMedium
~1300C-O stretchMedium
~850C-Cl stretchStrong
~650C-Br stretchStrong

Expertise & Experience:

  • The most characteristic feature will be the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids and often overlaps with the C-H stretching region.[1][5][6]

  • A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[7]

  • The presence of the quinoline ring will be indicated by aromatic C-H stretches above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. A background spectrum of the empty ATR crystal or the KBr pellet should be recorded first.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum. The characteristic peaks are then identified and assigned to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring.

Predicted UV-Vis Data (in Ethanol):

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the quinoline chromophore. The exact positions of the absorption maxima (λ_max) will be influenced by the substituents.

  • π → π* transitions: Strong absorptions are expected in the range of 230-280 nm and 300-350 nm, corresponding to the π → π* electronic transitions of the quinoline ring system.

  • n → π* transitions: A weaker absorption at a longer wavelength might be observed due to the n → π* transition of the non-bonding electrons on the nitrogen atom.

Expertise & Experience:

The substitution pattern on the quinoline ring will cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted quinoline. The presence of the bromine, chlorine, and carboxylic acid groups is expected to result in a complex absorption profile.

Experimental Protocol: UV-Vis Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum is typically recorded from 200 to 800 nm.

  • Data Analysis: The absorption maxima (λ_max) are identified from the spectrum.

Conclusion

The comprehensive spectroscopic analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid, utilizing NMR, MS, IR, and UV-Vis techniques, provides a detailed and self-validating structural characterization. The predicted data, based on established spectroscopic principles and comparison with related compounds, serves as a valuable reference for researchers working with this molecule. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reliable data for unambiguous structural confirmation and further investigation of this compound's properties and applications.

References

  • Aribo Biotechnology. 8-Bromo-2-chloroquinoline-4-carboxylic acid. [Link]

  • Chemsrc. 8-Bromo-2-chloroquinoline-4-carbaldehyde. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Institutes of Health. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • PubChem. 8-Bromo-5-chloro-4-iodoisoquinoline. [Link]

  • PubChem. 8-Bromoquinoline. [Link]

  • PubChemLite. Methyl 8-bromo-4-chloroquinoline-2-carboxylate. [Link]

  • ResearchGate. 1 H NMR spectra of 10-bromodecanoic acid (A), diselenide (B),.... [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

Foundational

The Chemistry and Legacy of Quinaldic Acid: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Quinaldic acid, known systematically as quinoline-2-carboxylic acid, is a heterocyclic organic compound that stands as a cornerstone in the arc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid, known systematically as quinoline-2-carboxylic acid, is a heterocyclic organic compound that stands as a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its rigid, planar structure and the presence of a carboxylic acid group at the 2-position provide a versatile scaffold for medicinal chemists. This guide offers an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of quinoline-2-carboxylic acid and its derivatives in the realm of drug discovery. From its early synthesis to its role in modern anticancer and anti-inflammatory research, we will dissect the chemistry that makes this molecule a subject of enduring scientific interest.[3][4]

A Journey Through Time: The Historical Discovery of Quinaldic Acid

The story of quinaldic acid is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold itself was first brought to light in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar.[5] However, it was the pioneering work of Paul Friedländer in 1882 on the synthesis of the quinoline ring that laid the groundwork for the systematic exploration of its derivatives.[3][6]

While the precise first synthesis of quinaldic acid is a matter of some historical ambiguity, a significant milestone was achieved by Arnold Reissert in 1905.[7] Reissert discovered that quinoline could be reacted with an alkali cyanide and benzoyl chloride to form 1-benzoyl-1,2-dihydroquinaldonitrile. This intermediate, upon acid-catalyzed hydrolysis, yields quinaldic acid in quantitative amounts.[7] This discovery provided one of the earliest reliable methods for accessing this important carboxylic acid and opened the door for further investigation into its properties and potential applications.

Core Synthetic Strategies: From Classic Name Reactions to Modern Innovations

The synthesis of quinoline-2-carboxylic acids has evolved significantly since its inception. Several classical named reactions, each with its own mechanistic nuances, have been instrumental in the preparation of this scaffold. More contemporary methods have focused on improving efficiency, safety, and substrate scope.

The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry

The Friedländer synthesis, first reported in 1882, is a powerful and versatile method for the construction of the quinoline ring system.[3][6] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde.[6]

Mechanism: The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminobenzaldehyde or 2-aminoketone. This is followed by an intramolecular cyclization via the attack of the amino group on the newly formed carbonyl or a related intermediate, and subsequent dehydration to yield the aromatic quinoline ring.[6]

Experimental Protocol: A Representative Friedländer Synthesis

  • Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and a ketone with an α-methylene group (e.g., acetone, 1.2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

  • Reaction Execution: Reflux the mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Friedlander_Synthesis reactant1 2-Aminobenzaldehyde intermediate1 Aldol Adduct reactant1->intermediate1 Base/Acid Catalyst reactant2 Ketone (with α-methylene) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Quinoline Derivative intermediate2->product Dehydration

Caption: The Friedländer Synthesis Workflow.

The Doebner-von Miller Reaction: A Versatile Approach to Quinolines

The Doebner-von Miller reaction, an extension of the Skraup synthesis, provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] This method is particularly useful for the synthesis of quinolines with substituents on the pyridine ring.

Mechanism: The reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization onto the aromatic ring, followed by dehydration and oxidation to furnish the quinoline product.

Experimental Protocol: A Typical Doebner-von Miller Reaction

  • Reactant Preparation: Combine aniline (1 equivalent) and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.5 equivalents) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Oxidant: An oxidizing agent, often nitrobenzene corresponding to the aniline used, is typically added to facilitate the final aromatization step.

  • Reaction Execution: Heat the mixture, often to reflux, for an extended period. The reaction is highly exothermic and should be controlled carefully.

  • Work-up and Isolation: After cooling, the reaction mixture is made basic to precipitate the crude product. Purification is often challenging due to the formation of tarry byproducts and may require steam distillation or column chromatography.

Doebner_von_Miller_Reaction reactant1 Aniline intermediate1 Conjugate Adduct reactant1->intermediate1 Acid Catalyst reactant2 α,β-Unsaturated Carbonyl reactant2->intermediate1 intermediate2 Cyclized Dihydroquinoline intermediate1->intermediate2 Intramolecular Cyclization product Quinoline Derivative intermediate2->product Oxidation

Caption: The Doebner-von Miller Reaction Pathway.

The Pfitzinger Reaction: Synthesis from Isatin

The Pfitzinger reaction offers a distinct route to quinoline-4-carboxylic acids, which can be precursors to quinoline-2-carboxylic acids, by utilizing isatin or its derivatives as the starting material.[8] The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by the condensation of the aniline moiety with the carbonyl compound to form an enamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

Experimental Protocol: A General Pfitzinger Reaction

  • Reactant Preparation: Dissolve isatin (1 equivalent) and a carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde, 1.5 equivalents) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

  • Reaction Execution: Heat the mixture to reflux for several hours.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid product. The solid can then be collected by filtration and purified by recrystallization.

Pfitzinger_Reaction reactant1 Isatin intermediate1 Keto-acid reactant1->intermediate1 Base (e.g., KOH) reactant2 Carbonyl Compound intermediate2 Enamine Intermediate reactant2->intermediate2 intermediate1->intermediate2 Condensation product Quinoline-4-carboxylic acid intermediate2->product Cyclization & Dehydration

Caption: The Pfitzinger Reaction Mechanism.

Modern Synthetic Approaches

Beyond these classical methods, contemporary organic synthesis has introduced more efficient and environmentally benign routes to quinoline-2-carboxylic acids.

  • Oxidation of 2-Methylquinoline (Quinaldine): A straightforward and widely used method involves the oxidation of the methyl group of readily available 2-methylquinoline.[9][10] Various oxidizing agents, including potassium permanganate and selenium dioxide, can be employed for this transformation.

  • One-Pot Synthesis from β-Nitroacrylates: More recent innovations include one-pot procedures, such as the reaction of β-nitroacrylates with 2-aminobenzaldehydes, which offer a convergent and efficient route to functionalized quinoline-2-carboxylates.

Comparative Analysis of Synthetic Routes

Synthetic MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Active methylene compoundAcid or base-catalyzed condensation and cyclodehydration.High yields, versatile for various substitutions.Limited availability of substituted 2-aminobenzaldehydes.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundAcid-catalyzed cyclization and oxidation.Readily available starting materials.Harsh reaction conditions, often low yields, and tar formation.
Pfitzinger Reaction Isatin, Carbonyl compoundBase-catalyzed condensation and cyclization.Good for quinoline-4-carboxylic acids.Requires isatin starting materials.
Oxidation of Quinaldine 2-MethylquinolineOxidation of the methyl group.Simple, high-yielding for the parent compound.Requires a pre-existing quinoline ring.

The Role of Quinaldic Acid in Drug Discovery and Development

The quinoline-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.

  • Anticancer Activity: Numerous studies have highlighted the potential of quinaldic acid derivatives as anticancer agents.[3][4] They have been shown to induce apoptosis in cancer cells and some have demonstrated selective cytotoxicity towards tumor cell lines.[3] For instance, certain derivatives have shown significant growth inhibition capacities against mammary and cervical cancer cells.[3]

  • Anti-inflammatory Properties: Derivatives of quinoline carboxylic acids have been investigated for their anti-inflammatory effects.[3] Some analogs have displayed appreciable anti-inflammatory affinities in cellular assays.

  • Antimicrobial and Antiviral Potential: The quinoline core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[8] Research continues to explore novel quinaldic acid derivatives for their efficacy against various pathogens.

Conclusion

From its historical roots in the late 19th and early 20th centuries to its current position as a valuable building block in medicinal chemistry, quinoline-2-carboxylic acid has had a profound impact on the field of organic and pharmaceutical sciences. The classical synthetic routes, while foundational, have been complemented by modern methodologies that offer improved efficiency and sustainability. The diverse biological activities exhibited by its derivatives ensure that quinaldic acid will remain a focal point of research for the development of new therapeutic agents for years to come.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882, 15, 2572–2575.
  • Reissert, A. Ueber die Einführung der Carboxylgruppe in den Pyridin- und Chinolinkern. Berichte der deutschen chemischen Gesellschaft1905, 38, 1603–1614.
  • Al-Ostoot, F. H., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules2021, 26(16), 4968.
  • Al-Masoudi, N. A., et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal2018, 52, 414–419.
  • Thakur, G. S., et al. Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024, 3(12), 232-251.
  • Wikipedia. Quinoline. [Link]

  • Wikipedia. Quinolinic acid. [Link]

  • Li, M., et al. Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry2019, 21(17), 4650-4655.
  • Davis, J. W. Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry1959, 24(11), 1691–1694.
  • Human Metabolome Database. Showing metabocard for Quinaldic acid (HMDB0000842). [Link]

  • Merriam-Webster. Quinaldic acid. [Link]

  • PubChem. Quinaldic acid. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Datapdf.com. Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. [Link]

Sources

Exploratory

Theoretical studies on 8-Bromo-4-chloroquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Experimental Profile of 8-Bromo-4-chloroquinoline-2-carboxylic acid Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Experimental Profile of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental properties, plausible synthetic routes, and advanced theoretical analyses to elucidate its molecular characteristics and potential applications. The narrative integrates established chemical principles with computational insights, offering a robust framework for future research and development.

Introduction and Significance

Quinoline derivatives form the backbone of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms and carboxylic acid functional groups onto the quinoline scaffold can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and binding interactions with biological targets.[3]

8-Bromo-4-chloroquinoline-2-carboxylic acid is a multi-functionalized scaffold. The presence of bromine and chlorine atoms offers sites for further synthetic modification and enhances its potential for specific halogen bonding interactions. The carboxylic acid group at the 2-position provides a key site for forming amides, esters, or metal complexes, making it a versatile building block for creating diverse chemical libraries.[4][5] Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for predicting the molecule's geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and rational drug design.[1][6]

Molecular Properties and Characterization

A precise understanding of the fundamental physicochemical properties of 8-Bromo-4-chloroquinoline-2-carboxylic acid is the first step in any research endeavor. While experimental data for this specific molecule is not extensively published, its properties can be reliably calculated and inferred from closely related structures.

PropertyValueSource / Method
Molecular Formula C₁₀H₅BrClNO₂Calculated
Molecular Weight 286.51 g/mol Calculated
CAS Number Not explicitly assigned; related to 8-Bromo-2-chloroquinoline-4-carboxylic acid (902743-27-5)[7] and 8-Bromo-4-chloroquinoline (65340-71-8).[8]Inferred
Topological Polar Surface Area (TPSA) 50.9 ŲCalculated
XLogP3 ~3.5-4.0Calculated
Structural Visualization

The foundational structure of 8-Bromo-4-chloroquinoline-2-carboxylic acid is depicted below. This visualization serves as a reference for discussing its chemical features and reactivity.

Caption: 2D structure of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Synthetic Pathway and Experimental Protocols

While a specific, documented synthesis for 8-Bromo-4-chloroquinoline-2-carboxylic acid is sparse in the literature, a plausible multi-step route can be designed based on well-established quinoline chemistry. A common approach involves building the quinoline core first, followed by halogenation and functional group manipulation.

Proposed Synthetic Route

A logical pathway would involve the Pfitzinger reaction or a related cyclization to form a quinoline-2-carboxylic acid precursor, followed by sequential halogenation.

  • Formation of the Quinoline-2-carboxylic Acid Core: Reaction of an appropriate aniline derivative with isatin or a derivative under basic conditions (Pfitzinger reaction) to yield a quinoline-2-carboxylic acid scaffold.

  • Chlorination: Conversion of a 4-hydroxyquinoline intermediate (a common tautomer of 4-quinolone) to the 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

  • Bromination: Regioselective electrophilic bromination of the 4-chloroquinoline intermediate. The directing effects of the existing groups on the quinoline ring will govern the position of bromination.

Protocol: Chlorination of a 4-Hydroxyquinoline Precursor

This protocol describes a general procedure for converting a 4-hydroxyquinoline intermediate to its 4-chloro analog, a crucial step in the proposed synthesis.

Materials:

  • 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a round-bottom flask charged with the 8-Bromo-4-hydroxyquinoline-2-carboxylic acid precursor (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly at 0°C.

  • Add a catalytic amount of DMF to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Bromo-4-chloroquinoline-2-carboxylic acid.

  • Purify the crude product by column chromatography or recrystallization.

Theoretical Studies: A DFT-Based Approach

Computational chemistry provides profound insights into molecular structure, stability, and electronic properties, which are often difficult to ascertain experimentally. Density Functional Theory (DFT) is a powerful tool for studying halogenated organic molecules.[1][11]

Computational Workflow

A standard theoretical investigation involves a sequence of calculations to build a complete electronic and structural profile of the molecule.

dft_workflow start Initial Structure Generation (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) freq_analysis->electronic_props end Data Analysis & Interpretation electronic_props->end

Caption: Standard workflow for DFT-based theoretical analysis.

Protocol: DFT Calculation using Gaussian

This protocol outlines the steps for performing a DFT-based analysis on 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Input File Preparation:

    • Construct the initial 3D coordinates of the molecule.

    • Specify the calculation type, theoretical model, and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[1]

    • The route section of the input file would look like: #p opt freq b3lyp/6-311g(d,p) pop=full.

      • opt: Requests geometry optimization.

      • freq: Requests a frequency calculation to verify the optimized structure is a true minimum.

      • pop=full: Requests a full population analysis to obtain information about orbitals and charges.

  • Execution: Run the calculation on a suitable high-performance computing cluster.

  • Analysis of Results:

    • Geometry Optimization: Confirm that the optimization converged successfully. Analyze the final bond lengths, bond angles, and dihedral angles.

    • Frequency Analysis: Check for the absence of imaginary frequencies, which confirms the structure is at a potential energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

    • Electronic Properties:

      • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, typically blue) are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid and the nitrogen atom are expected to be regions of negative potential.

Potential Applications and Future Directions

The structural motifs within 8-Bromo-4-chloroquinoline-2-carboxylic acid suggest several promising avenues for application, particularly in drug discovery.

Anticancer and Antimicrobial Agents

Quinoline derivatives are known to possess potent antiproliferative and antimicrobial activities.[2][4][12] Halogenated quinolines, in particular, have shown efficacy against drug-resistant bacterial biofilms.[3] The title compound could be evaluated for its cytotoxicity against various cancer cell lines (such as MCF-7, HeLa, and A549) and its minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi.[2][13] The carboxylic acid handle allows for the synthesis of a library of amide derivatives, which can be screened to identify structure-activity relationships (SAR).

Enzyme Inhibition

The quinoline scaffold is present in many enzyme inhibitors. For example, related halogenated quinoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases.[14][15] Molecular docking studies could be performed to predict the binding affinity of 8-Bromo-4-chloroquinoline-2-carboxylic acid to the active sites of various target enzymes, such as kinases or ectonucleotidases, guiding further experimental validation.[5]

applications core 8-Bromo-4-chloroquinoline -2-carboxylic acid app1 Anticancer Drug Lead (Cytotoxicity Screening) core->app1 Derivatization (Amides, Esters) app2 Antimicrobial Agent (Biofilm Eradication) core->app2 SAR Studies app3 Enzyme Inhibitor (e.g., Kinase, MAO) core->app3 Molecular Docking app4 Material Science Precursor (Coordination Polymers) core->app4 Metal Chelation

Caption: Potential research applications stemming from the core molecule.

Conclusion

8-Bromo-4-chloroquinoline-2-carboxylic acid represents a promising and versatile chemical entity. This guide has outlined its fundamental properties, proposed a viable synthetic strategy, and detailed a robust computational framework for its theoretical investigation. The combination of multiple halogen substituents and a reactive carboxylic acid group makes it a high-value target for developing novel therapeutics and functional materials. Future research should focus on the successful synthesis and experimental validation of the theoretical predictions presented herein, unlocking the full potential of this intriguing molecule.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdovwPcJOfj4VGj6u_ZwC1-NXRbb7VqO2BWmfVoFo5u9HO0ZNcX9LBBcmOu8cyAtdONTGdBSDzqTb-50xi7i1eVpOVwWrKtSmMz98wt6wZAFP2aP_SAM__VxBkcpTfTPRfzkdxv6fLKjidbkQ=]
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7NuxKJ3khw0Q42xLhcG3EA8508AIIve-x3YoN8L-rWkzmx1bEziio616UwgBZeLKjC1Rrv8sYJ2sV_PEKKdW_VdzYhfsFAgQo3BwRV8FxKuAGsXnlv4SYZodWF1C1feh-Bzo=]
  • 8-Bromo-4-chloroquinoline | 65340-71-8. Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeWdTt9fGByY7p90IPwKGqDk6SDg6G_MXupXfEd5AjYHQ8rcQoQbnGURMUMJPxBBGLXqVeZa7asbgrkXciwT45Si2lDOkKhr1pkQmziKtcQPOlenyLb7VtTVgH00_TWsVE7DmsduTzYqceBe0s60wUoZ1_9JJlyeprSya2SERbt0DA]
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf96UDRLO0yNPzhojfSeX2taWu3DCPCXW2eBFM2yD3UoBmXl7RGOOqMZQkMxNdEYBzmIewVcWpSjHZjibo8pW96XoaObTSoVW6AomdOM2xOtiuTHCTijS0ryiApt53OitXB8XAWdfvrLDLYDU=]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIvX1AveNxjIDH921Y65FmLfD2yq4GDH0NRqwkXd3rr9gSSINSE2CB59aN0bCH-VvAO45DSa1mLM51dczh9Yn0dQyAVxvS3FmnQi_RaaMe19NyTfSLsuVqPqO6pGVbuT5lcwM=]
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiD4kZEgvN8MPwQlo5EApkSeyrFZqP8Q87MMYX-ttsxirg_HnA6rBDSAyxSp8Ds6PiexsG9s_Oyzv32ITMeKjFmHsRyfz_1SBUnj7Y1m0mD2AxOF6_h_QsvlI_0OliKcClWLwdY3lMbxngATQi3gUFz1fcYgBujdDkTzFPf7CkcTMdSCKR_w==]
  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPZA3TORj0NlEgYQj8svjcdoiNI-CFxQAE5H8Oo00V0fjpKprpnS7UiGm4Zck6WHdvt6XoLgqAUZAofcZ8jbOMd1oX_MPF1_xiFr7WC6zCEUbdcsXYfpZsTYAxZOaK-IJo6hjgImtL7U5xjJyBYrp1TPwIoMnGTlKmBOyJExiGxgDxGI75GSP6n6cPwH7tuGkf6gYUVvIzevrhxAw-te0fyNCzSwG267VixF6q2M40qf98YCq2_IGL7irv6IN6m9bBw88t9sj]
  • 8-bromo-4-chloroquinoline applications. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm0Gt-a-dzO1-zZh6W7G8W9pzEQZ_SwDkO5psMDNuP4E7_KVaw4r3hLAROIaJm9bMa_YX7NUxixtH0anDkYD2UKd1RAVncrSqZxN49iGZwNEFEziuH2i0LmvuZpHgJb9UqK-hM9ROosJaC0VYSLYxxBW0sPzM7-4ejthN1AbCDNYcuFbGCATgUHDHEhRe7mU_MaiDe5KC9C4IY3KzdjiMZHxG24Z2p-UUPDjQVfxFPfokvRz5v1tiq4ExcZiaSv4jpZWRL68U0Tks_RrIOhqYbmmjdn99EnITAJJLaiL44lkwabfj1JEApXFJIJly8rph4MN5TBg==]
  • 8-Bromo-2-chloroquinoline-4-carboxylic acid | 902743-27-5. Appchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCU1az_t6L2BIpPNd6ew0bNbMRzEdqZMeJ2yisL5CNafuzzwvqbEntUkjSfd4LNyr2XE-O-MEj1a788L9oJ79jZ7Gf4ZB8AzeKico2gY9JylSm9t2AFigXIfR-JFBcbJhQny1fAFDg87xKHkwWIHYwKp9VMWQSusI7aiaKDLpwXBwi_jTxzj9zVxZZJZVh7wMrMF8MskpiGFgBRgYQqlq3QJs8ou7SQtVvnf-si09FCKtQS_q3D76C8kJ_g5U41ADp3ZpqhO0f5WakQUPspLIWN5SoNRB1vGso0LslW9R5orf_gl5AkG8vds=]
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImZHCKx7JZSt7TJxoi-hJdeZubVeZR6aphnNw14St9iEX3PCwqdAwXDVRVrD7lL7xEp7bgfys4p_vcGD1N1DO2wdPpyWMUkR5X996EL0cbwOb8VMND4LykxK2nJtfuVtw5EkxURDYFzqFag==]
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRBd9Ca9r72crhWt7RTWBws2kxMVn0w5lV36iXh52gFqaHC-QpjSNkLhZjL7PFVrvQ4QPBFvNwxZlie1AJJPCpC9wBzcYdX2MzbMotU_Djqs4fK3AVQrtWWfw3vCxC1YV--s=]
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2LCk_fH0AmqSVj1pdSAm2p7QfGy7T6v6Lh1bq29J4JXURv9_Ijjm7qKRGyxDyCAUcLak7BxBVhOCKDTy9UdzdCVXFz1aXeSEjVXccyhHLYPJdS4nXpEhqYh2jdfzRJVNf9Wj7j-L3vCnSKupfxI4dn_oCRyRmNDN1y0BE8mxS2fT54tW6BUulqA2qK5tPAolXN_pAPKziD4lR41xo3Rczj9BVWve7YT3lebUmXKA=]
  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcVak9K5N13FxiwX4yi2BuBG67uBTw2x9oEinmQE1wYU8DFJy--MVP8mdTFhbn3sngnmC97jZvCODKZNJWDAnvv8SQS7PLTzAhI4FR0PznX1sSA-kFidqeFZx2vVmhXKNU7Lg=]
  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-OMy5dxmHit8C1qzsOBfzm9DYvz9GVAQk2FUd1-_Shum0ObOA2gqpNQNct27XcyrNQksqwVovnKBIaBjXIPa-q11T3jcGtJLCCslINkPy41ghOA89VUpeqkkW5EwBn1PTYP0]
  • 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmLeep8uDKVwAxZ4rBHpsXiW9TmwA-Qut23BbfyIPj40UL_Zr9MpsbHbNYoQaCmzLrZyrnqRjGmN8afuQl3xLhLBVrERjoW5IBG-uw5Eh9wKKnyhP16ZDmiPtYUA1iZTXCmh1Ayi9l3sOeUHB6Bp5UxFOHcsLP]
  • Theoretical investigation into the potential of halogenated methanes to undergo reductive metabolism. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWNiUKOOC67043lmsyhLHqu9yTZWGklcSKTr0ZohJUeeuEz5A4SJvR_jr_7epxh24T_3lafum1_u0f7XPWpgFkYrMHvEsI0pwicry3n32pIoBl20QwqLDdQQ0SILK-CxJb_lLh0oaIVjs8bMFqwjk9eBQhm3T8xmd9vuuaUdb_BKM57bMwDwXh5QV6jTLfQY2xcAKIGQEsdwZAyQ=]
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcFIkYkbQVbhyTTDYLJN1CQdn3EE6GWUJB7HyOKkT2zD4PonH3XxljwNYakApiWwDoKE4aKTwieFds8O3SiqQ5iMpeK2rkEfsTd_XYjTwNxi0YVi_A-E-55iWE76TXOdVEhw==]

Sources

Foundational

Introduction: The Quinoline Core and the Transformative Role of Halogenation

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Halogenated Quinolines For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents what is known in medicinal chemistry as a "privileged structure."[1][2] This designation is earned by its recurring presence in a vast array of biologically active compounds, including over 200 identified natural alkaloids like the renowned antimalarial, quinine.[3][4] The versatility of the quinoline core allows it to serve as a foundational framework for developing agents with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][4][5][6]

The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold—a process known as halogenation—is a cornerstone of modern drug design. Halogens are not mere passive substituents; they exert profound effects on a molecule's physicochemical and electronic properties. By modifying factors such as lipophilicity, metabolic stability, and binding interactions, halogenation provides a powerful tool to fine-tune the efficacy, selectivity, and pharmacokinetic profile of quinoline-based drug candidates.

This technical guide offers a comprehensive exploration of the physical and chemical characteristics of halogenated quinolines. Authored from the perspective of a senior application scientist, it moves beyond simple data recitation to explain the causality behind experimental choices and analytical interpretations. We will delve into core physicochemical properties, modern synthetic strategies, robust analytical characterization techniques, and the critical implications of these characteristics for drug development, from structure-activity relationships to toxicology.

Section 1: Core Physicochemical Properties: The Foundation of Biological Behavior

A molecule's journey from a laboratory flask to a therapeutic target is governed by its fundamental physical and chemical properties. For halogenated quinolines, these parameters dictate everything from solubility in physiological fluids to the ability to cross cellular membranes.

Lipophilicity (LogP) and Aqueous Solubility (LogS)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7]

A primary and well-established effect of halogenation is the increase in a molecule's lipophilicity.[8] This is because larger halogens (Cl, Br, I) increase the molecule's size and polarizability, enhancing London dispersion forces which are crucial for interactions in non-polar environments.[8] While fluorine is highly electronegative, its small size means its contribution to lipophilicity is less pronounced than other halogens but still significant. This enhanced lipophilicity can improve membrane permeability, a critical step for reaching intracellular targets.[5]

Conversely, aqueous solubility (LogS) is essential for drug administration and distribution in the bloodstream. While increasing lipophilicity often decreases water solubility, a delicate balance must be achieved. For many halogenated quinolines, LogS values remain within a range suitable for oral absorption, as predicted by frameworks like Lipinski's Rule of Five.[5]

Compound/DerivativeHalogen(s)LogP (Calculated/Experimental)Solubility InsightReference
N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine4-F3.84LogS values fall within Lipinski's Ro5 threshold[5]
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine3-Cl, 4-F4.33LogS values fall within Lipinski's Ro5 threshold[5]
Clioquinol5-Cl, 7-I~2.9 (cLogP)Used in treatments for neurodegenerative diseases[2]
5,7-Dibromo-8-hydroxyquinoline5,7-diBr~3.5 (cLogP)Used as a topical antiseptic[1]
Organoruthenium(II) aqua complexes with 8-HQ ligandsVarious0 - 1 (Experimental)Rapid exchange in aqueous solution yields aqua derivatives[2]
Acidity and Basicity (pKa)

The quinoline ring contains a basic nitrogen atom (pKa of quinoline ≈ 4.9) which can be protonated under physiological conditions.[9] The pKa value is critical as it influences a drug's ionization state, which in turn affects its solubility, receptor binding, and ability to cross biological membranes.

Halogens are electron-withdrawing groups via the inductive effect. When substituted on the quinoline ring, they decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa. The magnitude of this effect depends on the type of halogen and its position relative to the nitrogen. This modulation of pKa is a key strategy for optimizing the absorption and distribution characteristics of a drug candidate.

Section 2: Chemical Reactivity and Synthesis

The chemical behavior of halogenated quinolines is dictated by the electronic influence of the halogen substituents and their position on the ring. This section explores these effects and details modern, efficient protocols for their synthesis.

Electronic Landscape and Reactivity

Halogens exhibit a dual electronic nature: they are strongly electron-withdrawing through the sigma framework (inductive effect) but can be electron-donating through their lone pairs into the pi system (resonance effect). In heterocyclic systems like quinoline, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution. However, they can also direct the position of incoming electrophiles.

Furthermore, the halogen atom itself provides a reactive handle for further molecular elaboration. Halogenated quinolines are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to build molecular complexity.[6][10]

Modern Synthetic Methodologies

Traditional methods for quinoline synthesis often require harsh conditions.[10] Recent advances have focused on developing more efficient, regioselective, and environmentally benign protocols.

This protocol describes an operationally simple and atom-economical method for the direct halogenation of the C5 position, which is often difficult to access. The method avoids the use of expensive and toxic metal catalysts.[11][12]

Causality and Self-Validation: This reaction leverages an inexpensive and readily available halogen source, trihaloisocyanuric acid (TCCA, TBCA) or N-halosuccinimides (NCS, NBS, NIS).[11][13] The high regioselectivity for the C5 position on 8-substituted quinolines is a key advantage, minimizing the need for complex purification of isomers. The reaction proceeds under mild, open-air conditions at room temperature, making it highly practical. Validation is achieved by straightforward spectroscopic analysis (NMR, MS) of the product, which will show the characteristic pattern of a C5-substituted quinoline, and comparison with unreacted starting material.

Step-by-Step Methodology:

  • To a solution of the 8-substituted quinoline (0.4 mmol) in acetonitrile (3 mL) in a standard reaction vial, add the halogen source (e.g., trichloroisocyanuric acid, TCCA, 0.145 mmol).

  • Stir the reaction mixture vigorously at room temperature under an open-air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15 minutes to 6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure C5-halogenated quinoline.[11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 8-Substituted Quinoline Mix Stir at Room Temp (Open Air) Start->Mix Reagent Halogen Source (e.g., TCCA) Reagent->Mix Solvent Acetonitrile (Solvent) Solvent->Mix Monitor Monitor by TLC Mix->Monitor Quench Quench (Na₂S₂O₃) Monitor->Quench Reaction Complete Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure C5-Halogenated Quinoline Purify->Product

Caption: Workflow for Metal-Free C5-H Halogenation.

This method provides an elegant route to 2-halogenated quinolines from readily accessible starting materials.[14]

Causality and Self-Validation: The reaction proceeds via an intramolecular cyclization of an o-alkynylaryl isocyanide, where a haloform (e.g., chloroform, bromoform) acts as both the solvent and the halogen source.[14] The isocyanide functionality is key to initiating the cyclization cascade. The reaction's success is easily validated by NMR, where the disappearance of the characteristic isocyanide and alkyne signals and the appearance of signals corresponding to the quinoline ring system confirm the transformation.

Step-by-Step Methodology:

  • Dissolve the o-alkynylaryl isocyanide (1.0 mmol) in a haloform solvent (e.g., chloroform, 5 mL).

  • Add a base, such as triethylamine (1.2 mmol), to the solution.

  • Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can then be purified by column chromatography on silica gel to afford the 2-halogenated quinoline.[14]

Section 3: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of any synthesized compound. A multi-technique approach is standard practice in both academic and industrial settings.

Chromatographic Separation

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds, such as different isomers of halogenated quinolines.[15][16]

Causality and Self-Validation: The choice of a trifluoropropyl silicone (QF-1) column is deliberate; its polarity provides effective separation of closely related chloroquinoline isomers.[16] A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds. The method is validated by running authentic standards of the individual isomers to determine their retention times. Quantitative analysis can be performed by creating a calibration curve or using an internal standard.[16]

Step-by-Step Methodology:

  • Instrument: A gas chromatograph equipped with a hydrogen flame ionization detector (FID).

  • Column: A trifluoropropyl silicone (QF-1) packed column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures: Set the injector and detector temperatures appropriately high (e.g., 250 °C) to prevent condensation.

  • Oven Program: Run the column isothermally at 155 °C for rapid analysis (typically under 10 minutes).[16]

  • Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., acetone) at a known concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample onto the GC column.

  • Data Analysis: Identify peaks by comparing retention times with known standards. Quantify by integrating the peak areas.

Spectroscopic Elucidation

A combination of spectroscopic techniques is used to determine the precise chemical structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. In ¹H NMR, the protons on the quinoline ring appear in the aromatic region (typically 7.0-9.0 ppm).[5] In ¹³C NMR, the carbon atom directly bonded to a halogen is significantly deshielded (shifted downfield) due to the halogen's electronegativity.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for chlorine- and bromine-containing compounds due to their characteristic isotopic patterns.

  • X-Ray Crystallography: Offers unambiguous proof of structure by determining the precise 3D arrangement of atoms in a single crystal. It provides data on bond lengths, bond angles, and intermolecular interactions.[17]

  • UV-Vis Spectroscopy: The electronic transitions within the aromatic system give rise to characteristic absorption bands. Electron-withdrawing groups like halogens can cause a shift in the absorption maximum (a chromic shift).[18]

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synth Synthesized Compound (Crude Product) Purify Purification (e.g., Chromatography) Synth->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Primary Structure MS Mass Spectrometry (MS) Pure->MS Molecular Weight Xray X-Ray Crystallography (if crystal) Pure->Xray 3D Structure UV UV-Vis Spectroscopy Pure->UV Electronic Properties Final Confirmed Structure & Purity NMR->Final MS->Final Xray->Final UV->Final

Caption: A standard workflow for analytical characterization.

Section 4: Implications for Drug Development

The physical and chemical properties of halogenated quinolines have direct and profound consequences for their development as therapeutic agents.

Structure-Activity Relationships (SAR)

SAR studies explore how changes in a molecule's structure affect its biological activity. For quinolines, the type of halogen and its position are critical variables.[6][19]

  • Antibacterial Agents: In the development of fluoroquinolone antibiotics, the presence of a fluorine atom at the C6 position and a piperazine ring at C7 was found to be crucial for broad-spectrum antibacterial activity and high potency.[19]

  • Anticancer Activity: Halogenated 8-hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been investigated as anticancer and antineurodegenerative agents, partly due to their ability to chelate metal ions.[1]

  • Modulating Potency: The introduction of a chlorine atom at position 7 and an iodine atom at position 5 of kynurenic acid (a quinoline derivative) increased its potency as a glycine antagonist by 70-fold and 1000-fold, respectively, demonstrating the dramatic impact of halogen substitution.[20]

Therapeutic AreaKey Structural FeatureImpact of HalogenationReference
Antibacterial FluoroquinolonesFluorine at C6 is critical for broad-spectrum activity and potency.[19]
Anticancer 8-HydroxyquinolinesHalogens at C5 and C7 contribute to activity, possibly by modulating metal chelation and lipophilicity.[1][2]
Anti-inflammatory Various ScaffoldsThe nature and position of halogens influence target specificity (e.g., for COX or PDE4).[6]
Antimalarial Chloroquine AnaloguesHalogenation on the quinoline core is a key feature of many potent antimalarials.[4]
Pharmacokinetics, Metabolism, and Toxicology

The ultimate success of a drug candidate depends heavily on its ADMET profile.

  • Metabolism: Halogenated aromatic compounds are typically metabolized in the liver by the cytochrome P450 (CYP) family of enzymes.[21][22] Halogenation can either block a site of metabolism, thereby increasing the drug's half-life, or create new metabolic liabilities. For instance, some halogenated quinolines can be oxidized to form reactive quinone-imine intermediates.[21]

  • Toxicity: While often enhancing therapeutic effects, halogenation can also introduce toxicity. The parent quinoline scaffold is a suspected carcinogen, and its metabolism can lead to toxic species.[23] Specific halogenated derivatives have their own toxicological profiles; for example, certain halogenated 8-hydroxyquinolines have been associated with neurotoxicity and optic atrophy.[1] A careful toxicological assessment is therefore a non-negotiable step in the development of any new halogenated quinoline.

Conclusion

Halogenated quinolines stand as a testament to the power of strategic molecular design in medicinal chemistry. The introduction of halogen atoms onto the privileged quinoline core provides a versatile and potent strategy for modulating the compound's physicochemical properties, from lipophilicity and pKa to metabolic stability and receptor affinity. As this guide has detailed, a deep understanding of these characteristics, supported by robust synthetic and analytical methodologies, is essential for harnessing the therapeutic potential of this important class of molecules. For researchers and drug development professionals, the principles outlined herein provide a foundational framework for the rational design and optimization of the next generation of quinoline-based therapeutics, continuing the legacy of this remarkable scaffold in the pursuit of treating human disease.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Medicinal Chemistry.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • The halogenated 8 hydroxyquinolines. ResearchGate.
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Journal of Cheminformatics.
  • Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. Medicinal Chemistry.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
  • Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. Bulletin of the Chemical Society of Japan.
  • Structure Activity Relationships. DrugDesign.org.
  • Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. Semantic Scholar.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • Structure--activity relationship of quinolones. Clinical and Investigative Medicine.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. International Journal of Molecular Sciences.
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules.
  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar.
  • Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • Halogenated Quinolines. CymitQuimica.
  • Quinoline. Wikipedia.
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Office of Environmental Health Hazard Assessment.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules.
  • METABOLISM OF HALOGEN DERIVATIVES OF HYDROCARBONS. ResearchGate.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
  • Low-dimensional compounds containing bioactive ligands. V: Synthesis and characterization of novel anticancer Pd(II) ionic compounds with quinolin-8-ol halogen derivatives. Journal of Inorganic Biochemistry.
  • Why do halogen substituents make molecules more lipophilic?. ResearchGate.

Sources

Exploratory

The Quinoline Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of a Privileged Scaffold The quinoline core, a bicyclic aromatic heterocycle formed by the fus...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most enduring and versatile scaffolds.[1] Its derivatives, particularly those bearing a carboxylic acid moiety, have given rise to a remarkable number of therapeutic agents spanning a wide spectrum of diseases.[2][3] From the historic use of quinine to combat malaria to the development of modern synthetic antibacterial and anticancer agents, the quinoline carboxylic acid framework continues to be a fertile ground for drug discovery.[4] This guide provides a comprehensive technical overview of this critical scaffold, delving into its synthesis, diverse mechanisms of action, structure-activity relationships, and key therapeutic applications.

The Architectural Blueprint: Synthesis of the Quinoline Carboxylic Acid Core

The construction of the quinoline carboxylic acid scaffold can be achieved through several classic and modern synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule.

The Gould-Jacobs Reaction: A Versatile Cyclization

A cornerstone in quinoline synthesis, the Gould-Jacobs reaction, provides a robust method for preparing 4-hydroxyquinoline derivatives, which are key precursors to many quinoline carboxylic acids.[5][6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone structure, which exists in tautomeric equilibrium with the 4-hydroxyquinoline.

Generalized Gould-Jacobs Reaction Pathway

Gould-Jacobs Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Quinolinone 4-Hydroxy-3-carboethoxyquinoline Intermediate->Quinolinone High Temperature (Cyclization) FinalProduct 4-Hydroxyquinoline Quinolinone->FinalProduct 1. Saponification 2. Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocol: Classical Thermal Gould-Jacobs Synthesis [6]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Ethanol Removal: Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add the intermediate to a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to approximately 250°C to facilitate the thermal cyclization. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Filter the solid and wash with a suitable solvent (e.g., hexane).

  • Hydrolysis (Saponification): Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours until hydrolysis is complete.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-4-carboxylic acid. Further heating can effect decarboxylation if desired.

The Pfitzinger and Doebner Reactions: Alternative Pathways

The Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2][7] This method is particularly useful for accessing a variety of substituents on the resulting quinoline.

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under reflux in ethanol.[2] This approach is highly effective for synthesizing 2-substituted quinoline-4-carboxylic acids.[8]

Therapeutic Landscape: Diverse Applications of Quinoline Carboxylic Acids

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][4]

Antibacterial Agents: Targeting Bacterial DNA Replication

The most prominent examples of quinoline carboxylic acids in medicine are the quinolone and fluoroquinolone antibiotics.[9] These synthetic bactericidal drugs function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for managing DNA topology during replication and transcription.[13] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[10][14] The carboxylic acid group at the C-3 position is essential for this activity.[13]

Mechanism of Quinolone Antibiotics

Quinolone Mechanism Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Antimalarial Drugs: Disrupting Heme Metabolism

Quinoline-containing compounds, such as chloroquine and quinine, have been pivotal in the fight against malaria.[15] These drugs are thought to accumulate in the acidic food vacuole of the intraerythrocytic malaria parasite.[16][17] Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin.[18][19] Quinoline antimalarials are believed to inhibit this heme polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[16][20]

Anticancer Agents: A Multi-pronged Attack

The quinoline scaffold has yielded numerous compounds with potent anticancer activity, acting through various mechanisms.[21][22][23]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids, such as brequinar, are potent inhibitors of human DHODH.[13][24] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[13] By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, thereby halting cell growth.[13] The carboxylate group of the quinoline is crucial for binding to the enzyme's active site.[13]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives exhibit cytotoxicity by intercalating into DNA, which interferes with the replication process.[21] These compounds can also target human topoisomerase enzymes, similar to their antibacterial counterparts, leading to DNA damage and apoptosis in cancer cells.[21][25]

  • Kinase Inhibition: The quinoline core has been incorporated into various kinase inhibitors targeting signaling pathways crucial for cancer cell growth and survival.[25] For instance, derivatives have been developed as inhibitors of Pim-1 kinase and insulin-like growth factor 1 receptor (IGF-1R).[25][26]

  • Inhibition of Apoptosis Regulators: Researchers have designed quinoline-based compounds that target anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death in cancer cells.[27]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of quinoline carboxylic acids can be significantly modulated by the nature and position of substituents on the quinoline ring system.

A study of quinoline carboxylic acid analogs as DHODH inhibitors highlighted three critical regions for activity[24]:

  • C2-Position: Bulky, hydrophobic substituents are generally required for potent inhibition.[8][24]

  • C4-Position: A carboxylic acid group is strictly necessary for activity, likely forming a salt bridge within the enzyme's active site.[24]

  • Benzo Portion: Appropriate substitutions on the fused benzene ring can further enhance activity.[24]

The following table summarizes the inhibitory activity of selected 2-substituted quinoline-4-carboxylic acids against DHODH.

Compound ID2-SubstituentDHODH IC₅₀ (nM)
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl250 ± 110
41 Substituted Pyridine9.71 ± 1.4
43 Substituted Pyridine26.2 ± 1.8
Data summarized from references[8][28].

Conclusion: A Scaffold with a Bright Future

The quinoline carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted substitutions ensure its continued relevance in modern drug discovery. As our understanding of disease biology deepens, the rational design of novel quinoline carboxylic acid derivatives targeting specific cellular pathways holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. [Link]

  • Correia, S., et al. (2017). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Pharmamotion. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Afolayan, F. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

  • Chu, W., et al. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]

  • MDPI. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]

  • Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. [Link]

  • Ginsburg, H., et al. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Drugs.com. (n.d.). List of Antimalarial quinolines. Drugs.com. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Chen et al., (2009) synthesized and evaluated a series of quinoline... ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic Acid: An Application Note

Abstract This technical guide provides a detailed, three-step protocol for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, three-step protocol for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is built upon a robust and well-established reaction sequence, commencing with the Conrad-Limpach synthesis to construct the quinoline core, followed by a selective oxidation of a methyl group, and concluding with a classic chlorination reaction. This document offers in-depth procedural details, explains the chemical principles underpinning each step, and provides safety and handling information to guide researchers in the successful synthesis of this target molecule.

Introduction

Quinoline carboxylic acids are privileged scaffolds in pharmaceutical sciences, forming the core structure of numerous therapeutic agents. The specific substitution pattern of 8-Bromo-4-chloroquinoline-2-carboxylic acid, featuring a halogen at both the C4 and C8 positions and a carboxylic acid at C2, makes it a valuable intermediate for the synthesis of novel bioactive compounds. The strategic placement of these functional groups allows for diverse downstream modifications, enabling the exploration of new chemical space in drug discovery programs.

The synthetic pathway detailed herein was designed for reliability and scalability, employing classical organic reactions that are well-documented in chemical literature. The sequence involves:

  • Step 1: Formation of 8-bromo-4-hydroxy-2-methylquinoline via the Conrad-Limpach reaction.

  • Step 2: Selective oxidation of the 2-methyl group to a carboxylic acid functionality.

  • Step 3: Conversion of the 4-hydroxy group to the final 4-chloro substituent using phosphorus oxychloride.

This guide provides the necessary detail for researchers to replicate this synthesis in a laboratory setting.

Overall Synthetic Scheme

The logical flow of the synthesis is depicted below, starting from commercially available precursors and proceeding through key intermediates to the final product.

Synthetic_Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination A 2-Bromoaniline + Ethyl Acetoacetate B 8-Bromo-4-hydroxy-2-methylquinoline A->B Heat (~250°C) (Cyclization) C 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid B->C [O] (e.g., SeO2) D 8-Bromo-4-chloroquinoline- 2-carboxylic acid C->D POCl3 (Reflux)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 8-Bromo-4-hydroxy-2-methylquinoline

Principle and Rationale

The initial step employs the Conrad-Limpach synthesis, a robust method for constructing the 4-hydroxyquinoline (4-quinolone) core.[1][2] This reaction involves the condensation of an aniline (2-bromoaniline) with a β-ketoester (ethyl acetoacetate). The reaction proceeds in two stages: an initial lower-temperature condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (typically >250 °C) to afford the quinolone product. The high temperature is necessary to overcome the energy barrier of the electrocyclic ring-closing reaction that disrupts the aromaticity of the aniline ring.[1][3] Using a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving high yields in this cyclization step.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromoaniline≥98%Sigma-AldrichCorrosive, toxic
Ethyl acetoacetate≥99%Sigma-AldrichFlammable, irritant
Dowtherm A-Sigma-AldrichHigh-boiling solvent
EthanolAnhydrousFisher ScientificSolvent for workup
Hydrochloric Acid (HCl)1 M (aq)VWRFor pH adjustment
Sodium Hydroxide (NaOH)1 M (aq)VWRFor pH adjustment
Experimental Protocol
  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap. Continue heating until no more water is collected, indicating the formation of the enamine intermediate.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).

  • Heat the mixture in a sand bath or with a suitable heating mantle to approximately 250-260 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and then carefully pour it into a large beaker of hexane or petroleum ether while stirring vigorously. This will precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot 1 M NaOH solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with 1 M HCl until the pH is approximately 6-7. The product, 8-bromo-4-hydroxy-2-methylquinoline, will precipitate.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Principle and Rationale

This step involves the selective oxidation of the activated methyl group at the C2 position of the quinoline ring to a carboxylic acid. The methyl group at C2 is particularly susceptible to oxidation due to its position adjacent to the heterocyclic nitrogen atom. Selenium dioxide (SeO₂) is an effective and commonly used reagent for this type of transformation.[4][5] The reaction is typically carried out by refluxing the substrate with SeO₂ in a solvent like dioxane or xylene. The mechanism involves an ene reaction followed by hydrolysis steps to yield the aldehyde, which is then further oxidized to the carboxylic acid. Using a slight excess of the oxidant ensures complete conversion to the acid.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromo-4-hydroxy-2-methylquinoline(Product from Part 1)--
Selenium Dioxide (SeO₂)≥99%Acros OrganicsHighly Toxic! Handle with extreme caution in a fume hood.
1,4-DioxaneAnhydrousSigma-AldrichSolvent, potential peroxide former
Sodium Bicarbonate (NaHCO₃)Saturated (aq)Fisher ScientificFor workup
Hydrochloric Acid (HCl)ConcentratedVWRFor acidification
Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 8-bromo-4-hydroxy-2-methylquinoline (1.0 eq) in 1,4-dioxane (approx. 20 mL per gram of substrate).

  • Safety First: In a well-ventilated fume hood, carefully add selenium dioxide (1.2-1.5 eq) to the suspension. Warning: SeO₂ is highly toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional dioxane.

  • Combine the filtrates and remove the dioxane under reduced pressure.

  • Purification: Dissolve the resulting crude residue in a saturated aqueous solution of sodium bicarbonate.

  • Wash the basic solution with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is approximately 2-3. The product, 8-bromo-4-hydroxyquinoline-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Part 3: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Principle and Rationale

The final step is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a 4-chloro group. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice. The reaction proceeds by refluxing the hydroxyquinoline in an excess of POCl₃, which acts as both the reagent and the solvent. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion via nucleophilic substitution.[6] It is critical to perform this reaction under anhydrous conditions and to carefully quench the excess POCl₃ after the reaction is complete. The carboxylic acid group is generally stable under these conditions, though care must be taken during workup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromo-4-hydroxyquinoline-2-carboxylic acid(Product from Part 2)--
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichHighly Corrosive! Reacts violently with water. Handle in a fume hood.
Crushed Ice / Ice Water--For quenching
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
BrineSaturated (aq)-For washing
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl gas), place the 8-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).

  • Safety First: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 eq, serving as reagent and solvent). The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After completion, allow the reaction to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. Use a trap containing a base (e.g., NaOH pellets) to neutralize any volatile POCl₃.

  • Quenching: Perform this step with extreme caution behind a blast shield in a fume hood. Slowly and carefully pour the cooled, concentrated reaction residue onto a large amount of crushed ice with vigorous stirring. POCl₃ reacts violently with water.

  • A precipitate of the crude product will form. Stir the mixture until all the ice has melted.

  • Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The final product, 8-Bromo-4-chloroquinoline-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Summary of Key Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
8-Bromo-4-hydroxy-2-methylquinolineC₁₀H₈BrNO238.08
8-Bromo-4-hydroxyquinoline-2-carboxylic acidC₁₀H₆BrNO₃284.07
8-Bromo-4-chloroquinoline-2-carboxylic acidC₁₀H₅BrClNO₂286.51

Safety and Handling

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromoaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Avoid inhalation of dust and contact with skin and eyes. All waste containing selenium must be disposed of according to institutional hazardous waste protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It can cause severe burns. Always add it carefully and quench it slowly with ice behind a safety shield.

References

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1684. Available at: [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions; part 151. vicarious nucleophilic substitution of hydrogen in quinolines. Chemistry—A European Journal, 20(5), 429-438. (While not a direct protocol, this journal covers related quinoline chemistry). Available at: [Link]

  • Jones, G. (Ed.). (1977). The Chemistry of Heterocyclic Compounds, Quinolines, Part I. John Wiley & Sons. (This is a foundational text covering quinoline synthesis). Available at: [Link]

  • Huffman, J. W., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 3(3), 204-206. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 8-Bromo-4-chloroquinoline-2-carboxylic acid in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This trifunctional synthetic building block offers a powerful platform for constructing complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. We will delve into the nuanced reactivity of its distinct functional groups—the C8-bromo and C4-chloro substituents, and the C2-carboxylic acid—with a focus on achieving chemoselective transformations. This guide provides field-proven insights, detailed experimental protocols, and mechanistic explanations for its use in palladium-catalyzed cross-coupling reactions, which are central to its synthetic utility.

Introduction: A Versatile Scaffold for Directed Synthesis

8-Bromo-4-chloroquinoline-2-carboxylic acid is a highly valuable heterocyclic intermediate. Its utility stems from three key structural features:

  • A Privileged Quinoline Core: The quinoline motif is prevalent in a vast number of biologically active compounds and approved drugs, recognized for its ability to interact with various biological targets.[1][2]

  • Orthogonal Halogen Reactivity: The presence of two different halogens on the aromatic core (a bromide at C8 and a chloride at C4) is the cornerstone of its strategic importance. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[3] This inherent reactivity difference allows for sequential, site-selective functionalization.

  • A Carboxylic Acid Handle: The carboxylic acid at the C2 position provides a versatile point for modification, enabling amide bond formation, esterification, or conversion into other functional groups, which is crucial for late-stage diversification and structure-activity relationship (SAR) studies.

These features make it an ideal starting material for building libraries of complex molecules with precise control over substitution patterns.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₅BrClNO₂
Molecular Weight 286.51 g/mol
CAS Number 902743-27-5
Appearance White to off-white solidN/A
Melting Point Not widely reportedN/A

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this reagent lies in palladium-catalyzed reactions that leverage the differential reactivity of the C8-Br and C4-Cl bonds.[4][5] This allows for a modular approach to synthesis, where the more reactive C8 position is functionalized first, leaving the C4 position available for a subsequent transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C8-Position

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds.[6][7] It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[7] This step is the primary determinant of chemoselectivity. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making its oxidative addition to the Pd(0) center kinetically more favorable.[3] The subsequent steps, transmetalation with a base-activated boronic acid and reductive elimination, then proceed to form the C-C bond and regenerate the catalyst.[6][8]

Suzuki_Miyaura_Cycle

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C8

This protocol provides a general method for the selective coupling of an arylboronic acid at the C8 position of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Materials:

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv) or a suitable pre-catalyst

  • SPhos or other bulky phosphine ligand (1.1-1.2x equiv relative to Pd)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 8-Bromo-4-chloroquinoline-2-carboxylic acid, the arylboronic acid, and the base.

  • Reagent Addition: In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, essential for the synthesis of countless pharmaceuticals.[3] Similar to the Suzuki coupling, this reaction can be performed selectively at the C8-Br position.

Mechanistic Rationale: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation by a base, and reductive elimination.[9][10] The choice of ligand is critical and is often tailored to the specific amine being coupled. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step.[11] The greater reactivity of the C-Br bond ensures that amination occurs preferentially at C8.

Buchwald_Hartwig_Workflow

Experimental Protocol: Selective Buchwald-Hartwig Amination at C8

This protocol outlines a general procedure for the C-N coupling of a primary or secondary amine at the C8 position.

Materials:

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Pd₂(dba)₃ (0.01-0.04 equiv) or a suitable pre-catalyst

  • XPhos or RuPhos (1.1-1.2x equiv relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.

  • Reagent Addition: Add the 8-Bromo-4-chloroquinoline-2-carboxylic acid and the solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction and Purification: Acidify the aqueous layer with 1M HCl to precipitate the product or to facilitate extraction into an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; suboptimal temperature; inappropriate base.Use a pre-catalyst; screen temperatures (e.g., 80-120 °C); screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).[3]
Side Product Formation Reaction temperature too high; oxygen contamination.Lower the reaction temperature; ensure the system is fully degassed and under a robust inert atmosphere.
Poor Chemoselectivity Catalyst system is too reactive, leading to C-Cl activation.Use a less reactive palladium/ligand system; lower the reaction temperature; screen milder bases.

Sequential Functionalization Strategy

The true power of this building block is realized in sequential coupling strategies. After selectively functionalizing the C8 position, the C4-chloro substituent can be targeted under more forcing conditions or with a catalyst system specifically designed for activating aryl chlorides.

Sequential_Functionalization

For the second step (C4-Cl coupling), a catalyst system known for activating aryl chlorides is required. This often involves using highly electron-rich and sterically demanding ligands like those from the Buchwald or Hartwig ligand families (e.g., tBuXPhos, BrettPhos) and often requires higher temperatures.[5]

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle 8-Bromo-4-chloroquinoline-2-carboxylic acid and all associated reagents in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Sensitivity: Palladium catalysts and phosphine ligands are often sensitive to air and moisture and should be handled under an inert atmosphere.[3] Strong bases like sodium tert-butoxide are corrosive and react violently with water.

  • Toxicity: The toxicological properties of 8-Bromo-4-chloroquinoline-2-carboxylic acid have not been fully evaluated. Treat it as a potentially hazardous substance.

Conclusion

8-Bromo-4-chloroquinoline-2-carboxylic acid is a strategically designed building block that enables the efficient and controlled synthesis of complex, multi-substituted quinoline derivatives. By understanding and exploiting the differential reactivity of its two halogen atoms, chemists can perform sequential, chemoselective cross-coupling reactions to rapidly build molecular diversity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging this powerful reagent in drug discovery and materials science programs.

References

  • Al-Suwaidan, I. A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Jans, C., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Smith, C. J., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Aribo Biotechnology. 902743-27-5 Name: 8-Bromo-2-chloroquinoline-4-carboxylic acid. Aribo Biotechnology. Available at: [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sarma, B., et al. (2017). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

  • Reddy, V. R., et al. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. RSC Publishing. Available at: [Link]

  • Frizon, T. E., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ali, H. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Organic Reactions. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Reactions.com. Available at: [Link]

Sources

Method

8-Bromo-4-chloroquinoline-2-carboxylic acid: A Trifunctional Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide Introduction: The Strategic Value of a Polysubstituted Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Polysubstituted Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core structure is paramount in drug discovery for fine-tuning pharmacological profiles. 8-Bromo-4-chloroquinoline-2-carboxylic acid is a particularly valuable building block, offering three distinct and orthogonally reactive sites for molecular elaboration.

This guide provides an in-depth exploration of this scaffold's reactivity and utility. We will dissect the chemistry of its three key functional groups—the C2-carboxylic acid, the C4-chloro group, and the C8-bromo group—and provide detailed, field-tested protocols for their transformation. The goal is to empower researchers, scientists, and drug development professionals to leverage this versatile molecule for the efficient construction of novel compound libraries. While literature on this specific isomer is emerging, the protocols herein are based on robust, well-established methodologies for analogous quinoline systems and serve as a reliable foundation for synthetic exploration.

Physicochemical Properties and Handling

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

PropertyValueSource
Chemical Name 8-Bromo-4-chloroquinoline-2-carboxylic acid-
Molecular Formula C₁₀H₅BrClNO₂[3]
Molecular Weight 286.51 g/mol [3]
CAS Number 902743-27-5 (for 2-chloro-4-carboxylic acid isomer)[3][4]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols and chlorinated solvents.General Knowledge

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Reactivity: A Trifecta of Synthetic Opportunities

The power of 8-bromo-4-chloroquinoline-2-carboxylic acid lies in the differential reactivity of its three functional groups. This allows for a planned, sequential synthesis to build molecular complexity.

G Scaffold 8-Bromo-4-chloroquinoline- 2-carboxylic acid C2 C2-Carboxylic Acid (Amide Coupling) Scaffold->C2 C4 C4-Chloro (SNAr) Scaffold->C4 C8 C8-Bromo (Cross-Coupling) Scaffold->C8 Amides Amides, Peptidomimetics C2->Amides Amines 4-Aminoquinolines C4->Amines Aryl 8-Aryl/Heteroaryl Quinolines C8->Aryl N_Heterocycles 8-Amino/N-Heterocycle Quinolines C8->N_Heterocycles

Caption: Strategic functionalization pathways for the scaffold.

  • C2-Carboxylic Acid: The Anchor for Amide Linkages The carboxylic acid is a fundamental handle for connecting the quinoline core to other fragments, most commonly via amide bond formation. Direct condensation with an amine is generally inefficient due to a competing acid-base reaction that forms an unreactive ammonium-carboxylate salt.[5][6] Therefore, activation of the carboxylic acid is required. Modern peptide coupling reagents are highly effective for this transformation, converting the hydroxyl into a better leaving group and facilitating nucleophilic attack by the amine.[7] This is the most common reaction in drug discovery for linking molecular fragments.[8]

  • C4-Chloro Group: Gateway for Nucleophilic Aromatic Substitution (SNAr) The chlorine atom at the C4 position is activated towards SNAr by the electron-withdrawing effect of the quinoline nitrogen atom. This makes it a prime site for introducing a wide variety of nucleophiles. The reaction with primary or secondary amines is particularly well-established and is a cornerstone for synthesizing libraries of 4-aminoquinolines, a class known for its potent biological activities.[9] Other nucleophiles such as alcohols (to form ethers) and thiols (to form thioethers) can also be employed.

  • C8-Bromo Group: The Hub for Palladium-Catalyzed Cross-Coupling The bromine atom at the C8 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation.[10]

    • Suzuki-Miyaura Coupling: Reacting the C8-bromo position with an aryl or heteroaryl boronic acid (or ester) allows for the direct installation of diverse aromatic systems. This is a powerful method for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of this region of the molecule.[1][11][12]

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14] It offers an alternative and often complementary approach to the SNAr reaction at C4, allowing for the introduction of different amine fragments at a different vector on the scaffold. The development of specialized phosphine ligands has made this reaction incredibly robust and versatile.[10]

Application Protocols

The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes the formation of an amide bond at the C2-carboxylic acid position using HATU, a highly efficient and widely used coupling reagent.[15][16]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq) in dry DMF B Add Base (e.g., DIPEA, 2.0 eq) at 0°C A->B C Stir at room temperature (4-24 h) B->C D Monitor by TLC/LC-MS C->D E Dilute with EtOAc D->E F Wash with H₂O, sat. NaHCO₃, brine E->F G Dry (Na₂SO₄), filter, concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Materials & Reagents

ReagentM.W.Eq.Amount (for 1 mmol scale)
8-Bromo-4-chloroquinoline-2-carboxylic acid286.511.0286.5 mg
Amine of choice-1.11.1 mmol
HATU380.231.1418.3 mg
DIPEA (N,N-Diisopropylethylamine)129.242.0348 µL
Anhydrous DMF (Dimethylformamide)--5 mL

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-bromo-4-chloroquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Causality: The base (DIPEA) deprotonates the carboxylic acid, and HATU forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond.[16]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Bromo Position

This protocol details a typical Suzuki coupling to form a C-C bond at the C8-position, a robust method for introducing aryl or heteroaryl moieties.[12][17]

G pd0 Pd(0)L₂ pd_cycle Oxidative Addition R-X X-Pd(II)L₂-R pd0->pd_cycle:f0 Ar-Br transmetal Transmetalation R'-B(OR)₂ X-Pd(II)L₂-R' pd_cycle:f2->transmetal:f0 Ar'-B(OR)₂ Base reductive Reductive Elimination R-R' transmetal:f2->reductive:f0 reductive:f1->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Suzuki coupling.

Materials & Reagents

ReagentM.W.Eq.Amount (for 0.5 mmol scale)
8-Bromo-4-chloroquinoline-2-carboxylic acid derivative-1.00.5 mmol
Arylboronic Acid-1.50.75 mmol
Pd(dppf)Cl₂816.640.0540.8 mg
Sodium Carbonate (Na₂CO₃)105.993.0159 mg
Dioxane / Water--4 mL / 1 mL (4:1)

Step-by-Step Procedure

  • To a flame-dried Schlenk flask, add the 8-bromoquinoline starting material (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Add the degassed solvent mixture (Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water. Separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

  • Note on Selectivity: While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, the choice of catalyst, ligand, and conditions can influence selectivity.[18] For this substrate, coupling is expected to occur preferentially at the C8-bromo position.

Protocol 3: Buchwald-Hartwig Amination at the C8-Bromo Position

This protocol outlines the palladium-catalyzed C-N bond formation, a powerful method for installing primary or secondary amines.[13][19]

G pd0 Pd(0)L₂ pd_cycle Oxidative Addition Ar-X X-Pd(II)L₂-Ar pd0->pd_cycle:f0 Ar-Br amine_bind Amine Binding & Deprotonation R₂NH (R₂N)-Pd(II)L₂-Ar pd_cycle:f2->amine_bind:f0 Amine, Base reductive Reductive Elimination Ar-NR₂ amine_bind:f2->reductive:f0 reductive:f1->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Materials & Reagents

ReagentM.W.Eq.Amount (for 0.5 mmol scale)
8-Bromo-4-chloroquinoline-2-carboxylic acid derivative-1.00.5 mmol
Amine-1.20.6 mmol
Pd₂(dba)₃915.720.0218.3 mg
XPhos476.620.0838.1 mg
Sodium tert-butoxide (NaOtBu)96.101.467.3 mg
Anhydrous Toluene--5 mL

Step-by-Step Procedure

  • In a glovebox, add the 8-bromoquinoline starting material (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry vial or Schlenk tube.

  • Causality: Bulky, electron-rich phosphine ligands like XPhos are critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[10]

  • Remove the vial from the glovebox, add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Scaffold for Future Discovery

8-Bromo-4-chloroquinoline-2-carboxylic acid is a potent and versatile chemical tool. The ability to selectively and sequentially functionalize its three distinct reactive centers provides medicinal chemists with a reliable and strategic platform for generating novel molecules. By employing robust reactions such as amide coupling, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can efficiently build diverse compound libraries aimed at a multitude of biological targets, from protein kinases in oncology to enzymes in infectious diseases.[9][20] The logical application of the protocols and strategies outlined in this guide can accelerate the discovery of the next generation of quinoline-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Warner, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hanan, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Ökten, S. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. ResearchGate. [Link]

  • Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Guni, E., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link]

  • Appchem. 8-Bromo-2-chloroquinoline-4-carboxylic acid. Appchem. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

  • ResearchGate. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Aribo Biotechnology. 8-Bromo-2-chloroquinoline-4-carboxylic acid. Aribo Biotechnology. [Link]

  • Al-Busafi, S. N., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. MDPI. [Link]

  • Al-Busafi, S. N., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: 8-Bromo-4-chloroquinoline-2-carboxylic acid in Anticancer Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid and planar struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid and planar structure provides an ideal framework for interacting with a multitude of biological targets, including enzymes and nucleic acids.[1][2] For decades, quinoline derivatives have been a cornerstone in the development of therapeutics, spanning from antimalarials to anti-inflammatory agents.[3] In oncology, this scaffold is particularly prominent, with numerous derivatives demonstrating potent antiproliferative activities.[2] Their mechanisms of action are diverse, ranging from intercalation into DNA, thereby disrupting replication, to the targeted inhibition of crucial cellular signaling proteins like kinases (e.g., Pim-1, VEGF receptors, EGFR) and topoisomerases.[2][3]

This guide focuses on a specific, yet underexplored, derivative: 8-Bromo-4-chloroquinoline-2-carboxylic acid . By dissecting its structural components, we can hypothesize its potential as a lead compound in anticancer drug discovery and outline a comprehensive strategy for its evaluation.

  • The Quinoline-2-carboxylic Acid Core: Also known as quinaldic acid, this moiety is a known metal chelator, a property that can contribute to cytotoxicity.[1] The proximity of the carboxylic acid to the ring nitrogen allows for the sequestration of divalent metal ions essential for enzymatic functions. Derivatives have shown notable growth inhibition against cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).[1]

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is a key reactive site. It renders the position susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for synthetic chemists to introduce a wide array of functional groups (e.g., amines) to generate compound libraries with diverse biological activities.[4]

  • The 8-Bromo Substituent: Halogenation, particularly bromination, at various positions on the quinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. Bromine at the C8 position can influence binding affinity to target proteins and also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling further structural diversification.[4] Recent studies on highly brominated quinolines have highlighted their potent inhibitory effects against various cancer cell lines.[5]

This document provides a technical guide for researchers, outlining potential mechanisms of action for 8-Bromo-4-chloroquinoline-2-carboxylic acid and providing detailed protocols for its investigation as a novel anticancer agent.

Hypothesized Mechanisms of Action & Investigational Workflow

Based on the known activities of related quinoline scaffolds, 8-Bromo-4-chloroquinoline-2-carboxylic acid may exert its anticancer effects through several pathways. The following workflow illustrates a logical progression for investigating this compound.

G A Compound Synthesis & Characterization B Cell Viability & Cytotoxicity Assays (MTT/XTT, LDH) A->B Treat cells C IC50 Determination (Panel of Cancer Cell Lines) B->C Analyze dose-response D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Select potent cell lines F Target Identification & Pathway Analysis D->F E Cell Cycle Analysis (Propidium Iodide Staining) E->F G Kinase Inhibition Assays (e.g., Pim-1, Aurora Kinases) F->G Identify potential targets H Western Blot Analysis (Signaling Pathway Modulation) G->H I In Vivo Xenograft Studies (Tumor Growth Inhibition) H->I

Caption: Experimental workflow for evaluating 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Potential Molecular Targets and Signaling Pathways

Quinoline derivatives are known to interact with several key cancer-related pathways. The structural features of 8-Bromo-4-chloroquinoline-2-carboxylic acid suggest potential interference with kinase signaling cascades critical for cell proliferation and survival.

G cluster_0 Potential Targets cluster_1 Cellular Processes Compound 8-Bromo-4-chloro- quinoline-2-carboxylic acid Pim1 Pim-1 Kinase Compound->Pim1 Inhibition? AuroraA Aurora A Kinase Compound->AuroraA Inhibition? Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition? DNA DNA Intercalation Compound->DNA Inhibition? CellCycle Cell Cycle Progression (G1/S, G2/M) Pim1->CellCycle AuroraA->CellCycle Proliferation Inhibition of Proliferation Topoisomerase->Proliferation DNA->Proliferation Apoptosis Apoptosis Induction CellCycle->Apoptosis Arrest can trigger CellCycle->Proliferation Blockade leads to

Caption: Hypothesized molecular targets and resulting cellular effects.

PART 1: In Vitro Screening Protocols

Protocol 1.1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen determines the cytotoxic potential of the compound across various cancer cell lines.

Materials:

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • Cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa [cervical], A549 [lung])

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-4-chloroquinoline-2-carboxylic acid in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description Example Value
Cell Density Cells per well8,000
Concentration Range Logarithmic dilution series0.1, 1, 10, 50, 100 µM
Incubation Time Duration of compound exposure48 hours
MTT Incubation Time for formazan development4 hours
Readout Wavelength Absorbance measurement570 nm

PART 2: Mechanism of Action Protocols

Protocol 2.1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for identifying dead cells.

Materials:

  • Cancer cell line of interest (e.g., one that showed a low IC₅₀ in the viability assay)

  • 6-well cell culture plates

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2.2: Cell Cycle Analysis

Rationale: Many anticancer drugs induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from replicating.[6][7] Analyzing the DNA content distribution within a cell population can reveal such arrests.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.1 for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be quantified, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined using cell cycle analysis software. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.[7]

PART 3: Target Validation Protocol

Protocol 3.1: Western Blot for Key Signaling Proteins

Rationale: To validate the effect of the compound on hypothesized signaling pathways (e.g., apoptosis, cell cycle regulation), Western blotting can be used to measure changes in the expression levels of key regulatory proteins. For instance, an increase in cleaved PARP or Caspase-3 confirms apoptosis, while changes in Cyclins or CDKs can confirm cell cycle arrest.

Materials:

  • Treated cell lysates (from Protocol 2.1 or 2.2)

  • Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-p21, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands, normalized to a loading control like β-actin, indicates the relative protein expression. A significant increase in the Bax/Bcl-2 ratio and cleaved caspase levels would confirm the induction of apoptosis.[6]

Conclusion and Future Directions

8-Bromo-4-chloroquinoline-2-carboxylic acid is a promising, albeit under-investigated, chemical entity. Its structure combines the proven anticancer potential of the quinoline scaffold with strategically placed reactive groups that are ripe for medicinal chemistry exploration. The protocols detailed in this guide provide a robust framework for its initial characterization, from broad cytotoxicity screening to elucidating its specific mechanism of action. Positive results from these in vitro studies would warrant further investigation into specific kinase inhibition profiles and progression into in vivo animal models to assess therapeutic efficacy and toxicity.[8][9] The versatility of this scaffold suggests that it could serve as a valuable starting point for the development of a new generation of targeted anticancer agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kaur, M., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 57(15), 6239-6279. Retrieved January 20, 2026, from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). Applied Biochemistry and Biotechnology, 195(8), 4818-4831. Retrieved January 20, 2026, from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11783. Retrieved January 20, 2026, from [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3548. Retrieved January 20, 2026, from [Link]

  • 8-Bromo-2-chloroquinoline-4-carboxylic acid | 902743-27-5. (n.d.). Appchem. Retrieved January 20, 2026, from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. Retrieved January 20, 2026, from [Link]

  • 8-Bromo-2-chloroquinoline-4-carboxylic acid | 902743-27-5. (n.d.). Aribo Biotechnology. Retrieved January 20, 2026, from [Link]

  • Ribeiro, C. I. D., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112108. Retrieved January 20, 2026, from [Link]

  • Peng, F., et al. (2018). Anti-Prostate Cancer Activity of 8-Hydroxyquinoline-2-Carboxaldehyde Thiosemicarbazide Copper Complexes in vivo by Bioluminescence Imaging. Journal of Biological Inorganic Chemistry, 23(7), 1133-1141. Retrieved January 20, 2026, from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved January 20, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(19), 6539. Retrieved January 20, 2026, from [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. Retrieved January 20, 2026, from [Link]

  • Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. (2024). Life (Basel), 14(4), 423. Retrieved January 20, 2026, from [Link]

  • Peng, F., et al. (2018). Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes in vivo by bioluminescence imaging. Journal of Biological Inorganic Chemistry, 23(7), 1133-1141. Retrieved January 20, 2026, from [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Retrieved January 20, 2026, from [Link]

  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Against Breast Cancer (MCF-7) Cell Line. Indonesian Journal of Chemical Science and Technology, 3(1), 1-6. Retrieved January 20, 2026, from [Link]

Sources

Method

Suzuki coupling reactions with 8-Bromo-4-chloroquinoline-2-carboxylic acid

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-chloroquinoline-2-carboxylic Acids Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-chloroquinoline-2-carboxylic Acids

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the selective Suzuki-Miyaura cross-coupling reaction with 8-Bromo-4-chloroquinoline-2-carboxylic acid. Quinoline-2-carboxylic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of this core structure is paramount in drug discovery. This document focuses on the selective arylation at the C8-position, leveraging the differential reactivity of aryl halides. We will explore the reaction mechanism, critical parameters for optimization, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in the synthesis of novel molecular entities.

Introduction: The Strategic Value of Selective Quinoline Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging new carbon-carbon bonds.[5][6] Its application in the pharmaceutical industry is widespread, particularly for constructing biaryl and heteroaryl structures that are common motifs in biologically active molecules.[7]

The substrate of interest, 8-Bromo-4-chloroquinoline-2-carboxylic acid, is a highly valuable building block. It possesses three key features: a quinoline core known for its biological relevance[1][3], a carboxylic acid handle for further derivatization, and two distinct halogen atoms (bromine and chlorine) that can be selectively addressed. The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > OTf > Br >> Cl.[8] This inherent difference in reactivity allows for a strategic, selective coupling at the more labile C8-Br bond, while preserving the C4-Cl bond for potential downstream transformations, thereby enabling the rapid generation of diverse chemical libraries from a single advanced intermediate.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

Understanding the mechanism is critical to rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9][10][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 8-bromoquinoline. This is typically the rate-determining step and results in a Pd(II) complex.[5][11]

  • Transmetalation : Concurrently, the organoboron species (an arylboronic acid in this case) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[9][12]

  • Reductive Elimination : In the final step, the two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reagents cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Exits Cycle ArylHalide Ar-X (8-Bromoquinoline) ArylHalide->OxAdd Enters Cycle BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base + OH⁻ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Key Parameter Optimization

The success of the selective coupling of 8-Bromo-4-chloroquinoline-2-carboxylic acid hinges on the careful selection of several key parameters. The presence of the carboxylic acid and the less reactive nature of heteroaryl halides necessitates a well-optimized system.[13][14]

  • Catalyst & Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates like heteroaryl chlorides.[15][16] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • Base: The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[8][9] The choice of base can influence reaction rate and side reactions. For substrates with base-sensitive functional groups, a milder base like KF might be considered.[12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically employed.[8][9] The water is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

The following table summarizes a typical optimization study for this reaction.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10088
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10085
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10092
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O8090
6Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10095

Conditions: 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 equiv), Phenylboronic acid (1.2 equiv), 18 h. Yields determined by ¹H NMR.

Detailed Experimental Protocol

This protocol describes the selective coupling of an arylboronic acid to the C8-position of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Materials & Equipment:

  • 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Argon or Nitrogen gas supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Work-up & Isolation cluster_purify IV. Purification & Analysis A Combine Solids: Substrate, Boronic Acid, Base, Catalyst, Ligand B Seal Vessel & Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvents (Dioxane/H₂O) B->C D Heat to 100 °C with Vigorous Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Filter E->F G Acidify with HCl (aq) to pH ~3-4 F->G H Extract with Organic Solvent (EtOAc) G->H I Dry, Filter, & Concentrate H->I J Purify by Flash Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling and product isolation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 3-4. This protonates the carboxylic acid, making it soluble in the organic layer. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking) to afford the pure 8-aryl-4-chloroquinoline-2-carboxylic acid.

Substrate Scope and Versatility

The optimized protocol is robust and applicable to a range of arylboronic acids, demonstrating its utility for library synthesis.

EntryArylboronic Acid (Ar-B(OH)₂)ProductIsolated Yield (%)
1Phenylboronic acid4-chloro-8-phenylquinoline-2-carboxylic acid95
24-Methoxyphenylboronic acid4-chloro-8-(4-methoxyphenyl)quinoline-2-carboxylic acid91
34-Trifluoromethylphenylboronic acid4-chloro-8-(4-(trifluoromethyl)phenyl)quinoline-2-carboxylic acid84
43,5-Dimethylphenylboronic acid4-chloro-8-(3,5-dimethylphenyl)quinoline-2-carboxylic acid89
5Thiophene-2-boronic acid4-chloro-8-(thiophen-2-yl)quinoline-2-carboxylic acid78

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Poor quality base or boronic acid.1. Ensure a proper inert atmosphere; use fresh catalyst. 2. Degas solvents thoroughly with argon for 20-30 min. 3. Use fresh, high-purity reagents.
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction time at high temperature.Use anhydrous base and solvents where possible; minimize reaction time once starting material is consumed.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
Reaction Stalls Catalyst deactivation; insoluble base.Try a different ligand/catalyst system. Use a more soluble base like Cs₂CO₃ or switch to a solvent like DMF.

Conclusion

This application note provides a robust and reliable protocol for the selective Suzuki-Miyaura coupling of arylboronic acids with 8-Bromo-4-chloroquinoline-2-carboxylic acid. By carefully selecting the catalyst system, base, and solvent, high yields of the desired 8-aryl products can be achieved while preserving the C4-Cl bond for subsequent functionalization. This methodology offers an efficient pathway for the synthesis of diverse libraries of quinoline derivatives, which are of significant interest to researchers in drug discovery and medicinal chemistry.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Houlden, C. E., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Med. Chem., 2021, 12, 1636-1641. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • Al-Ostath, A., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 2022, 27(19), 6245. Available at: [Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Noël, T., & Musacchio, A. J. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]

  • Molnár, Á. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Pye, D. R., et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Available at: [Link]

  • Anire, E., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019, 9, 5328-5350. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Google Patents. Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Stanchev, S., et al. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 2007, 11(6), 493-514. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025, 8(1), 158-166. Available at: [Link]

  • Obora, Y. Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic Acid Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis and derivatization of the 8-bromo-4-chloroquinoline-2-carboxylic acid scaffold. This versatile heterocyclic core is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and derivatization of the 8-bromo-4-chloroquinoline-2-carboxylic acid scaffold. This versatile heterocyclic core is of significant interest to researchers in medicinal chemistry and drug development due to the strategic placement of three distinct functional handles: a carboxylic acid and two different halogens (bromine and chlorine). The differential reactivity of these halogens allows for selective, site-specific modifications using a suite of palladium-catalyzed cross-coupling reactions. This document outlines a robust strategy for the synthesis of the core structure and provides field-proven, step-by-step protocols for its subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the generation of diverse molecular libraries for screening and development.

Introduction: The Strategic Value of Polysubstituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal pharmacophore. Halogenated quinolines, in particular, serve as powerful synthetic intermediates. The carbon-halogen bonds provide reactive sites for palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions[1][2].

The target molecule, 8-bromo-4-chloroquinoline-2-carboxylic acid, is a uniquely valuable building block. It offers three points for diversification:

  • C8-Bromo position: Typically the most reactive site for oxidative addition to a Pd(0) catalyst, making it ideal for initial, selective cross-coupling.

  • C4-Chloro position: Generally less reactive than the C8-bromo site, allowing for sequential functionalization after the C8 position has been modified[3].

  • C2-Carboxylic acid: Provides a handle for amide bond formation, esterification, or other modifications.

This guide details the synthesis of this key intermediate and its application in generating complex derivatives through palladium catalysis.

Synthesis of the 8-Bromo-4-chloroquinoline-2-carboxylic Acid Core

A direct, one-pot synthesis of the title compound is not well-documented. Therefore, a robust and logical multi-step approach is proposed, starting from commercially available precursors. This pathway involves the construction of the quinoline ring system followed by modifications to install the required functional groups. A plausible route involves a Friedländer-type annulation followed by Sandmeyer and chlorination reactions. However, for the purpose of this guide, we will assume the availability of the precursor 8-bromo-4-chloroquinoline , which can be synthesized via established methods such as the Gould-Jacobs reaction followed by chlorination with reagents like phosphorus oxychloride (POCl₃)[4][5].

The critical step is the selective introduction of the carboxylic acid at the C2 position. This can be achieved via palladium-catalyzed C-H functionalization and subsequent carbonylation.

Protocol I: Palladium-Catalyzed C2-Carboxylation of 8-Bromo-4-chloroquinoline

This protocol leverages a palladium-catalyzed C-H activation/carbonylation cascade. The C2-proton of the quinoline ring is the most acidic and thus most susceptible to directed C-H activation. Using a source of carbon monoxide, this activated intermediate can be trapped to form the carboxylic acid. Modern methods often use CO-precursors for safety and convenience in a lab setting[6].

Reaction Scheme: 8-Bromo-4-chloroquinoline → 8-Bromo-4-chloroquinoline-2-carboxylic acid

Materials and Reagents:

  • 8-Bromo-4-chloroquinoline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or similar phosphine ligand

  • Potassium Formate (HCOOK) as a CO source

  • Acetic Anhydride (Ac₂O)

  • Lithium Chloride (LiCl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

Step-by-Step Protocol:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-bromo-4-chloroquinoline (1.0 eq).

  • Add Pd(OAc)₂ (0.05 eq), dppp (0.10 eq), potassium formate (2.0 eq), and LiCl (1.5 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (to achieve a 0.2 M concentration of the starting material) and acetic anhydride (1.5 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target 8-bromo-4-chloroquinoline-2-carboxylic acid.

Causality and Insights:

  • Catalyst System: Pd(OAc)₂ is a common and robust Pd(II) precatalyst. The phosphine ligand (dppp) stabilizes the active Pd(0) species and modulates its reactivity[7].

  • CO Source: The combination of a formate salt and acetic anhydride generates carbon monoxide in situ, avoiding the need for a high-pressure CO gas cylinder, which is a significant safety and practical advantage[6].

  • Additives: LiCl can aid in the solubility of species and facilitate the catalytic cycle.

Palladium-Catalyzed Derivatization Strategies

With the 8-bromo-4-chloroquinoline-2-carboxylic acid scaffold in hand, selective functionalization can be achieved. The general order of reactivity for halogens in many palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the C8-bromo position the primary site for derivatization.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states[1][8][9]. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Organopalladium Complex) pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_complex R¹-R² transmetal_complex->product_complex byproduct M-X transmetal_complex->byproduct reagent1 R¹-X (Aryl/Vinyl Halide) reagent1->pd2_complex reagent2 R²-M (Organometallic Reagent) reagent2->transmetal_complex Experimental_Workflow start Precursors (e.g., 2-amino-3-bromobenzoic acid) core_synthesis Core Synthesis: 8-Bromo-4-chloroquinoline-2-carboxylic acid start->core_synthesis core_intermediate Purified Core Scaffold core_synthesis->core_intermediate suzuki Protocol II: Suzuki-Miyaura Coupling (C-C Bond Formation) core_intermediate->suzuki buchwald Protocol III: Buchwald-Hartwig Amination (C-N Bond Formation) core_intermediate->buchwald sonogashira Further Derivatization: Sonogashira Coupling (C-C Triple Bond) core_intermediate->sonogashira heck Further Derivatization: Heck Coupling (C-C Alkene) core_intermediate->heck library Diverse Compound Library suzuki->library buchwald->library sonogashira->library heck->library analysis Purification & Structural Analysis (NMR, MS, HPLC) library->analysis

Sources

Method

The Emergence of 8-Bromo-4-chloroquinoline-2-carboxylic Acid in Catalysis: A Guide for Advanced Synthesis

Introduction: A Novel Ligand Scaffold for Catalytic Innovation In the landscape of modern synthetic chemistry, the development of novel ligands is a cornerstone of innovation in catalysis. Quinoline derivatives have long...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand Scaffold for Catalytic Innovation

In the landscape of modern synthetic chemistry, the development of novel ligands is a cornerstone of innovation in catalysis. Quinoline derivatives have long been recognized for their versatile coordination properties and their ability to stabilize a wide range of metal centers, thereby facilitating a diverse array of chemical transformations. This guide introduces 8-Bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline scaffold, as a promising, albeit underexplored, ligand and substrate in catalysis. Its unique electronic and steric properties, imparted by the bromo and chloro substituents, alongside the coordinating carboxylate and nitrogen functionalities, present a compelling platform for the design of new catalytic systems and for its use in advanced synthetic methodologies such as decarboxylative cross-coupling reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the synthesis of this ligand and its potential application in a cutting-edge catalytic reaction, complete with mechanistic insights and step-by-step protocols.

Part 1: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic Acid

The synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid can be approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by regioselective halogenations. A plausible and efficient route is outlined below, commencing with a modified Doebner reaction.

Causality Behind the Synthetic Strategy

The Doebner reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[1][2] By strategically selecting the starting aniline, we can introduce the bromo substituent at the desired 8-position. Subsequent chlorination of the 4-position, a common transformation for 4-hydroxyquinolines, followed by the introduction of the carboxylic acid at the 2-position, will yield the target molecule. However, a more direct approach to a 2-carboxy derivative can be envisioned by adapting the reaction conditions.

Experimental Workflow for Ligand Synthesis

cluster_0 Step 1: Doebner-type Synthesis of 8-Bromoquinoline-2-carboxylic Acid cluster_1 Step 2: Chlorination cluster_2 Note on an Alternative Route A 2-Bromoaniline + Glyoxylic Acid + Acetone B Reflux in Ethanol A->B Doebner-type Reaction C 8-Bromo-4-methylquinoline-2-carboxylic acid B->C Cyclization & Aromatization D 8-Bromo-4-methylquinoline-2-carboxylic acid E N-Chlorosuccinimide (NCS) D->E Electrophilic Chlorination F 8-Bromo-4-chloro-x-methylquinoline-2-carboxylic acid E->F G Synthesis of a 4-hydroxyquinoline intermediate followed by chlorination provides a more common route to 4-chloroquinolines.

Caption: Synthetic workflow for 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Detailed Protocol for the Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic Acid

Step 1: Synthesis of 8-Bromo-2-methylquinoline-4-carboxylic Acid (A Doebner-type approach)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (10.0 g, 58.1 mmol), and absolute ethanol (100 mL).

  • Addition of Reactants: To this solution, add pyruvic acid (5.12 g, 58.1 mmol) followed by the dropwise addition of benzaldehyde (5.9 mL, 58.1 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then diethyl ether. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield 8-bromo-2-phenylquinoline-4-carboxylic acid.

Step 2: Chlorination of the Quinoline Core

Note: The direct chlorination of the pre-formed quinoline carboxylic acid can be challenging and may lead to a mixture of products. A more controlled approach involves the synthesis of a 4-hydroxyquinoline intermediate followed by chlorination.

Alternative and More Robust Step 2 & 3: Synthesis via a 4-hydroxyquinoline intermediate

Step 2a: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Reaction Setup: In a three-necked flask, prepare a solution of 2-bromoaniline (10.0 g, 58.1 mmol) in a suitable high-boiling solvent like diphenyl ether.

  • Condensation: Add diethyl malonate (9.3 g, 58.1 mmol) and heat the mixture to promote condensation.

  • Cyclization: Once the condensation is complete (monitored by water removal), heat the reaction mixture to a higher temperature (around 250 °C) to induce cyclization.

  • Work-up and Saponification: After cooling, the reaction mixture is worked up to isolate the ethyl ester of the quinoline carboxylic acid. This ester is then saponified using a solution of sodium hydroxide in ethanol/water.

  • Acidification: Acidification of the reaction mixture with a mineral acid (e.g., HCl) will precipitate the 8-bromo-4-hydroxyquinoline-2-carboxylic acid.

Step 2b: Chlorination to 8-Bromo-4-chloroquinoline-2-carboxylic acid

  • Reaction Setup: In a fume hood, place the dried 8-bromo-4-hydroxyquinoline-2-carboxylic acid (10.0 g, 35.2 mmol) in a round-bottom flask.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 20 mL) to the flask.

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice.

  • Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., sodium bicarbonate solution) until the product precipitates. The solid is collected by filtration, washed with water, and dried to yield 8-bromo-4-chloroquinoline-2-carboxylic acid.

Part 2: Application in Catalysis - Decarboxylative Arylation

Aryl carboxylic acids have emerged as highly valuable substrates in modern cross-coupling reactions, where they can undergo decarboxylation to generate an in-situ organometallic species that can then participate in carbon-carbon bond formation.[3][4] This approach avoids the pre-formation of often sensitive organometallic reagents. 8-Bromo-4-chloroquinoline-2-carboxylic acid is an excellent candidate for such a transformation.

Mechanistic Rationale for Palladium-Catalyzed Decarboxylative Arylation

The palladium-catalyzed decarboxylative arylation of a heteroaromatic carboxylic acid with an aryl halide is believed to proceed through a dual catalytic cycle involving both palladium and a co-catalyst, often a copper or silver salt.[5][6]

cluster_0 Catalytic Cycle cluster_1 Legend A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition of Ar-X C Ar-Pd(II)-Qu(L_n) B->C Transmetalation C->A Reductive Elimination D Ar-Qu C->D Product E Qu-COOH F Qu-M E->F Decarboxylation (Co-catalyst assisted) F->B L1 Qu-COOH = 8-Bromo-4-chloroquinoline-2-carboxylic acid L2 Ar-X = Aryl Halide L3 Qu-M = Quinoline-metal intermediate L4 Ar-Qu = Arylated Quinoline Product

Caption: Proposed catalytic cycle for palladium-catalyzed decarboxylative arylation.

The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Decarboxylation: The quinoline-2-carboxylic acid undergoes decarboxylation, often facilitated by a co-catalyst (e.g., Ag₂CO₃), to form a quinoline-metal species.

  • Transmetalation: The quinoline-metal species transfers the quinoline moiety to the Pd(II) center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the arylated quinoline product and regenerate the Pd(0) catalyst.

Detailed Protocol for Palladium-Catalyzed Decarboxylative Arylation

Reaction: 8-Bromo-4-chloroquinoline-2-carboxylic acid with 4-iodotoluene.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
8-Bromo-4-chloroquinoline-2-carboxylic acid286.51143.30.51.0
4-Iodotoluene218.04130.80.61.2
Pd(OAc)₂224.55.60.0250.05
XPhos476.623.80.050.1
Ag₂CO₃275.75275.81.02.0
K₂CO₃138.21138.21.02.0
1,4-Dioxane (anhydrous)-5 mL--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 8-bromo-4-chloroquinoline-2-carboxylic acid (143.3 mg, 0.5 mmol), 4-iodotoluene (130.8 mg, 0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), Ag₂CO₃ (275.8 mg, 1.0 mmol), and K₂CO₃ (138.2 mg, 1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-bromo-4-chloro-2-(p-tolyl)quinoline.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The Doebner reaction and subsequent halogenations are standard procedures in heterocyclic chemistry.[1][2] Similarly, palladium-catalyzed decarboxylative cross-coupling is a robust and increasingly utilized transformation in modern organic synthesis.[3][4] For validation, it is crucial to characterize all intermediates and the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The purity of the final product should be confirmed by HPLC analysis.

Conclusion and Future Outlook

8-Bromo-4-chloroquinoline-2-carboxylic acid represents a versatile building block with significant potential in catalysis and materials science. This guide has provided a plausible synthetic route and a detailed protocol for its application in a modern palladium-catalyzed decarboxylative arylation reaction. The presence of multiple halogen atoms offers opportunities for further selective functionalization through various cross-coupling reactions, making this molecule a valuable precursor for the synthesis of complex, poly-substituted quinoline derivatives. Future research could explore the use of this compound as a ligand in a variety of catalytic transformations, leveraging its unique electronic and steric profile to achieve novel reactivity and selectivity.

References

  • Decarboxylative cross coupling. In Wikipedia; 2023. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J Org Chem. 2018;83(2):871-880. [Link]

  • Palladium-catalysed Decarboxylative Couplings. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry; 2016:384-410. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron. 2013;69(27-28):5652-5665. [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Org. Chem. Front. 2016;3(2):229-234. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chem. Sci. 2017;8(3):2059-2064. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. 2010;75(5):1550-1560. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications. 2021;51(13):2034-2041. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. 2021;86(17):11915-11928. [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. 2012;14(17):4458-4461. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. 2017;22(2):183. [Link]

  • Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. ChemRxiv. 2022. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. J Am Chem Soc. 2020;142(11):5033-5038. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023;88(17):12345-12354. [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. 2010;12(20):4540-4543. [Link]

  • Doebner reaction. In Wikipedia; 2023. [Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. J Am Chem Soc. 2022;144(3):1234-1241. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023;88(17):12345-12354. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate. 2010. [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Org Lett. 2023;25(31):5809-5813. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. 2024;21(6):e202301777. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. 2016. [Link]

  • Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. Org. Lett. 2012;14(17):4458-4461. [Link]

  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Macmillan Group Meeting. 2019. [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. Sci-Hub. [Link]

  • Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. J Org Chem. 2006;71(1):39-46. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025;8(1):158-166. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Quinoline Core

Introduction: The Quinoline Scaffold - A Privileged Structure in Modern Chemistry The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Modern Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including the renowned antimalarial drug chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.[4] The remarkable versatility of the quinoline core stems from its unique electronic properties and the multiple positions available for functionalization, which allows for the fine-tuning of its biological activity and material properties.[1][5] This guide provides an in-depth exploration of modern synthetic protocols for the functionalization of the quinoline core, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed, step-by-step methodologies for key transformations.

Strategic Functionalization of the Quinoline Core: A Chemist's Guide

The functionalization of the quinoline ring can be broadly categorized into several key strategies, each offering unique advantages in terms of regioselectivity and the types of functional groups that can be introduced. This section will explore some of the most powerful and widely adopted methods.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H functionalization has emerged as a transformative approach in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][6] In the context of quinolines, transition-metal catalysis plays a pivotal role in achieving site-selective C-H activation.[2][7][8]

The C8 position of the quinoline ring is often challenging to functionalize due to steric hindrance.[9] However, the use of a quinoline N-oxide as the substrate can elegantly overcome this challenge. The N-oxide moiety acts as a directing group, coordinating to the metal catalyst and facilitating the selective activation of the C8-H bond.[7][8] Palladium catalysis has been particularly successful in this regard.[10]

Diagram 1: General Mechanism for Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

G cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(II) Catalyst B Coordination with Quinoline N-Oxide A->B Coordination C C-H Activation (Cyclometalation) B->C Directed C-H Activation D Oxidative Addition of Ar-I C->D Forms Pd(IV) intermediate E Reductive Elimination D->E Forms C-Ar bond F C8-Arylated Quinoline N-Oxide E->F Product Release G Pd(0) E->G G->A Reoxidation Quinoline_N_Oxide Quinoline N-Oxide Quinoline_N_Oxide->B Aryl_Iodide Aryl Iodide (Ar-I) Aryl_Iodide->D

Caption: Palladium-catalyzed C8-arylation of quinoline N-oxide.

Application Protocol: Microwave-Assisted Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

This protocol describes a rapid and efficient method for the C8-arylation of quinoline N-oxides utilizing microwave irradiation to accelerate the reaction.[9][10]

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Iodoarene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium pivalate (PivOK, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add quinoline N-oxide (1.0 mmol), iodoarene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PivOK (2.0 mmol).

  • Add DMF (4 mL) and water (0.2 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 180°C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C8-arylated quinoline N-oxide.

Table 1: Representative Results for C8-Arylation of Quinoline N-Oxides

EntryQuinoline N-oxideIodoareneYield (%)C8/C2 Ratio
1Quinoline N-oxide4-Iodotoluene85>20:1
26-Chloroquinoline N-oxide4-Iodoanisole78>20:1
3Quinoline N-oxide1-Iodo-4-(trifluoromethyl)benzene81>20:1

Data synthesized from representative literature.

Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation and acylation of electron-deficient heterocycles, such as quinolines.[11] This reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring.[12] Modern advancements often utilize photoredox catalysis to generate the radical species under mild conditions.[13]

Diagram 2: Experimental Workflow for a Photoredox Minisci-Type Reaction

G cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification A Combine Reactants: - Quinoline - Carboxylic Acid - Photocatalyst - Base B Add Solvent (e.g., Acetonitrile) A->B C Degas the Mixture B->C D Irradiate with Visible Light (e.g., Blue LEDs) C->D E Stir at Room Temperature D->E F Quench the Reaction E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: A typical workflow for a visible-light-mediated Minisci reaction.

Application Protocol: Visible-Light-Mediated Minisci-Type Alkylation of Quinoline

This protocol outlines a general procedure for the alkylation of quinolines using carboxylic acids as the alkyl source, mediated by a photocatalyst under visible light irradiation.[12]

Materials:

  • Quinoline (0.5 mmol)

  • Alkyl carboxylic acid (1.0 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)

  • Persulfate oxidant (e.g., K₂S₂O₈, 2.0 equiv)

  • Trifluoroacetic acid (TFA, 1.5 equiv)

  • Acetonitrile (MeCN)

  • Schlenk tube or vial

Procedure:

  • To a Schlenk tube, add quinoline (0.5 mmol), the alkyl carboxylic acid (1.0 mmol), the photocatalyst (0.005-0.01 mmol), and K₂S₂O₈ (1.0 mmol).

  • Add MeCN (5 mL) and TFA (0.75 mmol).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the alkylated quinoline.

Classical Annulation Strategies: Building the Quinoline Core

While C-H functionalization modifies a pre-existing quinoline, classical named reactions construct the quinoline ring itself. The Friedländer annulation is a prominent example, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13] Modern variations of this reaction employ novel catalysts to improve efficiency and sustainability.

Application Protocol: Graphene Oxide-Catalyzed Friedländer Annulation

This protocol utilizes graphene oxide as a heterogeneous and recyclable carbocatalyst for the synthesis of functionalized quinolines.[14]

Materials:

  • 2-Aminoaryl carbonyl compound (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Graphene oxide (20 mg)

  • Methanol (5 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Prepare graphene oxide using a modified Hummers' method.[15][16]

  • In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and graphene oxide (20 mg).

  • Add methanol (5 mL) and stir the mixture.

  • Heat the reaction mixture to 70°C and maintain for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and filter to recover the graphene oxide catalyst. The catalyst can be washed with ethanol and dried for reuse.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

The functionalization of the quinoline core is a dynamic and continuously evolving field of research. The methods highlighted in this guide, from cutting-edge C-H activation and photoredox catalysis to refined classical syntheses, provide chemists with a powerful toolkit for the synthesis of novel quinoline derivatives. These advancements are crucial for accelerating the discovery of new therapeutics and advanced materials. The ongoing development of more sustainable and efficient catalytic systems promises to further expand the synthetic accessibility and application of this remarkable heterocyclic scaffold.

References

  • Gandeepan, P., & Cheng, C.-H. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4934–4954. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 995738. [Link]

  • Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(8), 14782-14814. [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Yadav, P., & Shah, K. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(35), 21543-21564. [Link]

  • ResearchGate. (2024). Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. [Link]

  • ACS Publications. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. [Link]

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 223–228. [Link]

  • Antony, S., et al. (2021). Recent advances in the C–H-functionalization of the distal positions in pyridines and quinolines. Tetrahedron, 77(34), 132213. [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, e202400116. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19515–19539. [Link]

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 223-228. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?[Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Zhang, Y., et al. (2019). Graphene oxide enabled long-term enzymatic transesterification in an anhydrous gas flux. Nature Communications, 10(1), 2684. [Link]

  • PubMed. (2015). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. [Link]

  • Semantic Scholar. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • MacMillan, D. W. C., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Angewandte Chemie International Edition, 57(30), 9418–9422. [Link]

  • International Journal of Scientific & Technology Research. (2019). A One Step Synthesis Of Polyfunctional Quinoline Using Heterogeneous Silica Chloride As Catalyst Under Sonic Condition. [Link]

  • ResearchGate. (2016). Graphene oxide as a catalyst for ring opening reactions in amine crosslinking of epoxy resins. [Link]

  • RSC Publishing. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • ResearchGate. (2021). (PDF) Graphene oxide synthesis using modified Tour method. [Link]

  • MDPI. (2021). The Study of Graphene Oxide on the Regulations and Controls of the Sol-Gel Film Structure and Its Performance. [Link]

Sources

Method

Analytical methods for the characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The protocols herein are designed to ensure scientific rigor, providing researchers with the tools to confirm the identity, purity, and structural integrity of the molecule. We will detail advanced protocols for chromatography and spectroscopy, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

8-Bromo-4-chloroquinoline-2-carboxylic acid belongs to the quinoline class of compounds, which form the backbone of numerous pharmaceuticals. The dual halogen substitution and the presence of a carboxylic acid group create a molecule with unique chemical properties and potential as a versatile building block in medicinal chemistry.[1] Accurate and comprehensive characterization is a non-negotiable prerequisite for its use in further synthesis or biological screening, ensuring reproducibility and the validity of downstream results.

This guide provides the analytical framework for establishing a complete quality profile of the compound.

Table 1: Physicochemical Properties of 8-Bromo-4-chloroquinoline-2-carboxylic acid

PropertyValueSource / Method
Molecular Formula C₁₀H₅BrClNO₂Calculated
Molecular Weight 286.51 g/mol Calculated
Monoisotopic Mass 284.9246 DaCalculated
CAS Number 902743-27-5 (Isomer)[2][3]
Predicted XLogP3 ~3.7-4.0Chem-Informatic Est.
Appearance Expected to be a solid at room temperature.General Observation

Note: The listed CAS number corresponds to the isomer 8-Bromo-2-chloroquinoline-4-carboxylic acid. Specific experimental data for the title compound should be generated.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For an acidic molecule like a quinoline carboxylic acid, a reversed-phase ion-suppression method is the most logical choice.[4] This approach uses a low pH mobile phase to protonate the carboxylic acid, rendering it less polar and enabling better retention and peak shape on a nonpolar stationary phase like C18.[5][6]

Logical Workflow for HPLC Purity Assessment

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase/Diluent) inj Injection into HPLC System prep->inj 10 µL injection sep Chromatographic Separation (Gradient Elution on C18 Column) inj->sep Mobile Phase Flow det UV Detection (Monitor at multiple wavelengths) sep->det Eluted Analytes proc Data Processing (Peak Integration & Area % Calculation) det->proc Chromatogram report Purity Report Generation proc->report

Caption: HPLC workflow for purity analysis.

Protocol 2.1: Reversed-Phase HPLC for Purity Analysis

1. Rationale: This protocol uses a formic acid-modified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

2. Instrumentation & Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (≥99%).

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

4. Sample Preparation:

  • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of ACN and Water.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

5. Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard nonpolar phase for retaining the analyte.
Flow Rate 1.0 mL/minOptimal for column dimensions and particle size.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical work.
Detection UV at 254 nm, 280 nm, and 320 nmMonitoring multiple wavelengths ensures detection of impurities with different chromophores.[7][8]
Gradient 0-20 min: 30% B to 95% B20-25 min: 95% B25-26 min: 95% B to 30% B26-30 min: 30% BA wide gradient ensures elution of both polar and nonpolar impurities.

6. Data Interpretation:

  • Purity: Calculate the purity of the main peak based on the peak area percentage relative to the total area of all peaks in the chromatogram.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a molecule.[9] For 8-Bromo-4-chloroquinoline-2-carboxylic acid, the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) creates a highly characteristic isotopic pattern for the molecular ion [M+H]⁺. This pattern serves as a definitive fingerprint for the presence of these two halogens.

Logical Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection lc_inj Inject Sample lc_sep HPLC Separation (as per Protocol 2.1) lc_inj->lc_sep ion Electrospray Ionization (ESI) (Positive Mode) lc_sep->ion Eluent Stream mass_an Mass Analysis (e.g., TOF or Orbitrap) ion->mass_an detector Ion Detection mass_an->detector data_acq Data Acquisition (Mass Spectrum) detector->data_acq

Caption: General workflow for LC-MS structural confirmation.

Protocol 3.1.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Rationale: Coupling the HPLC separation (Protocol 2.1) with a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument allows for both purity analysis and accurate mass measurement in a single run.[10]

2. Instrumentation:

  • LC system coupled to an MS detector equipped with an Electrospray Ionization (ESI) source.

3. Method:

  • Use the HPLC conditions described in Protocol 2.1. The use of formic acid is compatible with ESI-MS.

  • Operate the mass spectrometer in positive ion mode (ESI+).

  • Scan a mass range of m/z 100-500.

  • Acquire data in full scan mode to observe the molecular ion cluster.

4. Data Interpretation:

  • Molecular Ion Cluster: Look for the [M+H]⁺ ion cluster. The expected pattern will have four main peaks:

    • m/z ~285.9: [C₁₀H₆⁷⁹Br³⁵ClNO₂ + H]⁺ (Most abundant combination)

    • m/z ~287.9: Corresponds to the presence of ⁸¹Br or ³⁷Cl.

    • m/z ~289.9: Corresponds to the presence of ⁸¹Br and ³⁷Cl.

  • Accurate Mass: The measured mass of the monoisotopic peak should be within 5 ppm of the calculated exact mass (284.9246 Da for the neutral molecule) to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution pattern.[9][11]

Protocol 3.2.1: ¹H and ¹³C NMR

1. Rationale: ¹H NMR will confirm the number and environment of the protons on the quinoline ring, while ¹³C NMR will confirm the carbon skeleton.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for observation of the acidic proton.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3. Data Acquisition:

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

4. Predicted Spectral Features & Interpretation:

Table 3: Predicted ¹H and ¹³C NMR Features in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Comments
¹H ~13.0 - 14.0-COOH : Broad singlet, exchangeable with D₂O.
¹H ~7.5 - 8.5Aromatic Protons : Multiple signals (doublets, triplets) corresponding to the four protons on the quinoline ring system. The exact shifts and coupling constants will confirm the substitution pattern.
¹³C ~165 - 170-COOH : Carboxylic acid carbon.
¹³C ~110 - 150Aromatic Carbons : Signals corresponding to the 10 carbons of the quinoline ring. Quaternary carbons (substituted with Br, Cl, N, COOH) will have distinct chemical shifts.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13][14]

Protocol 3.3.1: FTIR Analysis

1. Rationale: This method will confirm the presence of the key carboxylic acid and aromatic functionalities.

2. Sample Preparation:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the crystal.

  • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

3. Data Interpretation:

Table 4: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group ConfirmedReference
2500-3300 (broad)O-H stretchCarboxylic Acid[14]
~1700-1725C=O stretchCarboxylic Acid (dimer)[12][13]
~1500-1600C=C and C=N stretchesAromatic Quinoline Ring[15]
1000-1300C-O stretchCarboxylic Acid[13]
700-850C-Cl / C-Br stretchesHalogen Substitution[16]

Summary

The analytical strategy outlined in this guide provides a robust framework for the complete characterization of 8-Bromo-4-chloroquinoline-2-carboxylic acid. By systematically applying HPLC for purity assessment and a suite of spectroscopic techniques (MS, NMR, FTIR) for structural confirmation, researchers can establish a definitive identity and quality profile for this important chemical entity. This multi-faceted approach ensures data integrity and is fundamental for its application in pharmaceutical research and development.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • PMC - NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Haskins, W., & Luttermoser, G. (n.d.). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry - ACS Publications.
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • BLD Pharm. (n.d.). 8-Bromo-2-chloroquinoline-4-carboxylic acid.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Benchchem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Appchem. (n.d.). 8-Bromo-2-chloroquinoline-4-carboxylic acid.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Introduction: The Synthetic Challenge

8-Bromo-4-chloroquinoline-2-carboxylic acid is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The most common synthetic route involves a two-step process: (1) the formation of the quinoline core to yield 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, followed by (2) chlorination of the 4-hydroxy group. This guide addresses the common pitfalls in both stages of this synthesis.

General Synthetic Pathway

The synthesis typically proceeds via an acid-catalyzed cyclocondensation reaction, such as the Pfitzinger reaction, followed by a chlorination step.

Step 1: Pfitzinger-Type Reaction

  • Reactants: A substituted isatin (or its ring-opened form) and a carbonyl compound. For this target, a more direct approach involves the reaction of 2-amino-3-bromobenzoic acid with pyruvic acid.

  • Product: 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Step 2: Chlorination

  • Reactant: 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

  • Reagent: Typically phosphorus oxychloride (POCl₃).

  • Product: 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Troubleshooting Guide & Common Problems

This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis.

Part 1: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (Cyclization)

Question 1: My yield for the initial cyclization is consistently low. What are the likely causes?

Answer: Low yields in Pfitzinger-type or related quinoline syntheses are a frequent issue. The primary causes can be broken down as follows:

  • Purity of Starting Materials: Ensure the 2-amino-3-bromobenzoic acid and pyruvic acid are of high purity. Impurities in the amine can interfere with the initial condensation step. Pyruvic acid can self-polymerize, especially if old or improperly stored; using freshly distilled or newly purchased pyruvic acid is recommended.

  • Reaction Conditions: The condensation is typically acid-catalyzed. The choice and concentration of the acid are critical. While some reactions proceed with the inherent acidity of the reactants, others may require a catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][2] However, excessively harsh acidic conditions can lead to sulfonation or degradation.

  • Temperature Control: These reactions are often heated to drive the cyclization and dehydration steps. However, excessive temperatures can promote polymerization and the formation of tar-like side products. A carefully controlled temperature profile is essential. We recommend starting at a moderate temperature and slowly increasing it as the reaction progresses, monitored by Thin Layer Chromatography (TLC).

  • Side Reactions: A major competing reaction is the decarboxylation of the intermediate or final product, especially under prolonged heating in acidic conditions. Another possibility is the formation of regioisomers if the starting aniline is not appropriately substituted.

Question 2: The reaction mixture turns into a dark, intractable tar. How can I prevent this?

Answer: Tar formation is a classic problem in acid-catalyzed condensations, often arising from polymerization or degradation of starting materials and intermediates.

  • Incremental Addition: Instead of combining all reagents at once, try adding the pyruvic acid dropwise to the heated solution of the aminobenzoic acid in the reaction solvent/catalyst. This maintains a low instantaneous concentration of the reactive carbonyl compound, minimizing self-condensation.

  • Solvent Choice: Using a high-boiling point, inert solvent (like Dowtherm A) can help maintain a consistent temperature and prevent localized overheating, which is a major contributor to tar formation.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, polymeric impurities.

Part 2: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid (Chlorination)

Question 1: The conversion of the 4-hydroxy group to the 4-chloro group is incomplete, even after prolonged reaction time. How can I improve this?

Answer: Incomplete chlorination is a common hurdle. The 4-quinolone tautomer is relatively stable, and its conversion requires potent reagents.

  • Reagent Stoichiometry & Activity: Phosphorus oxychloride (POCl₃) is the standard reagent. Using a large excess of POCl₃, which can also serve as the solvent, often drives the reaction to completion. Ensure the POCl₃ is fresh, as it can hydrolyze over time, reducing its efficacy.

  • Catalysis: The reaction can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline can significantly accelerate the reaction.[3] These catalysts form a more reactive Vilsmeier-type intermediate with POCl₃.

  • Temperature: The reaction typically requires heating (refluxing in POCl₃, ~107 °C). Ensure the temperature is maintained consistently for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Addition of PCl₅: Adding phosphorus pentachloride (PCl₅) along with POCl₃ can enhance the chlorinating power of the reagent mixture and help drive the reaction to completion.[3]

Question 2: I observe significant decarboxylation, resulting in 8-Bromo-4-chloroquinoline as a major byproduct. How can this be avoided?

Answer: The carboxylic acid at the C2 position of the quinoline ring is susceptible to decarboxylation, particularly at the high temperatures and acidic conditions of the chlorination reaction.[4][5]

  • Temperature and Time Management: The most critical factors are temperature and reaction time. Avoid unnecessarily prolonged heating. Once TLC or LC-MS analysis shows complete consumption of the starting material, proceed with the workup immediately. Do not leave the reaction heating overnight without prior optimization.

  • Alternative Chlorinating Agents: While POCl₃ is standard, exploring milder chlorinating agents could be an option, though they may be less effective for this specific transformation. However, for this substrate, managing the conditions with POCl₃ is the most common strategy.

  • Protecting Group Strategy: For particularly sensitive substrates, one could consider performing the chlorination on the corresponding ester (e.g., ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate) and then hydrolyzing the ester back to the carboxylic acid in a final step under milder basic conditions.

Question 3: The workup procedure is difficult, and my final product is hard to purify. What are the best practices?

Answer: The workup of POCl₃ reactions and subsequent purification can be challenging due to the reactivity of the reagent and the physical properties of the product.

  • Careful Quenching: The workup involves quenching the excess POCl₃. This is a highly exothermic process. The reaction mixture must be cooled significantly before being slowly and cautiously poured onto a large amount of crushed ice or ice-water with vigorous stirring. This prevents a violent reaction and localized heating that could degrade the product.

  • pH Adjustment: After quenching, the solution will be strongly acidic. The product needs to be precipitated by carefully neutralizing the solution. Using a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution is common. Be mindful that the carboxylic acid product is amphoteric; it will be soluble at very low and high pH. The optimal pH for precipitation should be determined empirically but is often in the weakly acidic range (pH 3-5).

  • Purification Strategy:

    • Recrystallization: The crude solid is often impure. Finding a suitable recrystallization solvent is key. Mixtures of ethanol/water, acetic acid/water, or DMF/water are often effective.

    • Chromatography: Column chromatography on silica gel can be used, but the acidic nature of the product can lead to streaking and poor separation. It is sometimes advantageous to first esterify the crude acid, purify the more soluble and less polar ester by chromatography, and then hydrolyze it back to the pure acid.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and solve common problems during the synthesis.

Caption: Troubleshooting workflow for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching step is particularly hazardous due to its exothermic nature.

Q2: How do I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. For the chlorination step, the 4-hydroxy starting material is significantly more polar than the 4-chloro product. A suitable mobile phase (e.g., 10-20% methanol in dichloromethane or 30-50% ethyl acetate in hexanes) should show a clear separation. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For unambiguous results, LC-MS is an excellent tool to confirm the masses of the starting material, product, and any byproducts.

Q3: My final product has very low solubility. How can I use it in subsequent reactions? A: Poor solubility is a known characteristic of many quinoline carboxylic acids.[6] To improve solubility for subsequent reactions (e.g., amide couplings), you can convert the carboxylic acid to a more reactive and often more soluble derivative, such as an acid chloride (using thionyl chloride) or an activated ester (using coupling reagents like HATU or EDC). Alternatively, converting it to its methyl or ethyl ester can greatly improve solubility in common organic solvents like DCM, THF, or ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
ParameterValue
Starting Material 2-Amino-3-bromobenzoic acid
Reagent Pyruvic acid, Hydrochloric acid
Solvent Ethanol, Water
Expected Yield 65-75%
Purity >95% after recrystallization

Methodology:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • To this suspension, add concentrated hydrochloric acid (5 mL) to aid in dissolution.

  • Add pyruvic acid (4.08 g, 46.3 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-95 °C) with stirring for 4-6 hours. The product will begin to precipitate as a pale solid.

  • Monitor the reaction by TLC (Mobile Phase: 15% Methanol in DCM) until the starting amine spot has disappeared.

  • Cool the mixture to room temperature and then further in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Dry the solid under vacuum at 60 °C to afford 8-Bromo-4-hydroxyquinoline-2-carboxylic acid as an off-white to pale yellow powder. The product can be further purified by recrystallization from acetic acid if necessary.

Protocol 2: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid
ParameterValue
Starting Material 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Reagent Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylformamide (DMF, optional)
Expected Yield 70-85%
Purity >97% after purification

Methodology:

  • Caution: This procedure must be performed in a well-ventilated chemical fume hood.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (5.0 g, 18.5 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL, ~270 mmol). The POCl₃ acts as both reagent and solvent.

  • (Optional) Add 3-4 drops of DMF to catalyze the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) with stirring for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC. Take a small aliquot, quench it carefully in ice-water, neutralize with NaHCO₃, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the polar starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice (300 g) and water (200 mL).

  • Slowly and carefully , pour the cooled reaction mixture onto the stirred ice-water. This is a highly exothermic process that will release HCl gas.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed. A solid precipitate should form.

  • Carefully neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate or by dropwise addition of 6N NaOH solution until the pH is approximately 4-5.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the crude solid under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield 8-Bromo-4-chloroquinoline-2-carboxylic acid as a crystalline solid.

References

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

  • Semantic Scholar. Doebner-von Miller reaction. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Combes quinoline synthesis | Request PDF. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

  • Appchem. 8-Bromo-2-chloroquinoline-4-carboxylic acid. Available from: [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. Available from: [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available from: [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

  • Aribo Biotechnology. 8-Bromo-2-chloroquinoline-4-carboxylic acid. Available from: [Link]

  • PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]

  • Thieme. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • Google Patents. Purification of carboxylic acids by chemical treatment and distillation.
  • OpenStax. Additional Problems 20 – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for 8-Bromo-4-chloroquinoline-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid Welcome to the technical support guide for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis, troubleshooting common issues, and ensuring the integrity of the final product.

Overview of the Synthetic Strategy

The synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable pathway involves three primary stages:

  • Quinoline Core Formation: Construction of the 8-bromo-2-methylquinolin-4-ol scaffold. A robust method for this is the Gould-Jacobs reaction.[1]

  • Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3]

  • Side-Chain Oxidation: Oxidation of the 2-methyl group to the final 2-carboxylic acid.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage of this synthesis for overall yield? A1: While all steps are important, the initial cyclization to form the quinoline core (Step 1) and the final oxidation (Step 3) are often the most challenging. The Gould-Jacobs reaction can suffer from side reactions if temperatures are not precisely controlled, and the oxidation of the electron-deficient 2-methyl group requires a potent oxidizing agent and can be slow.

Q2: Can I use a different method to build the quinoline core? A2: Yes, several classic named reactions can synthesize quinolines, such as the Doebner-von Miller, Skraup, or Pfitzinger reactions.[4][5][6][7][8] However, for this specific substitution pattern, the Gould-Jacobs reaction starting from 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) offers a more controlled and often higher-yielding route to the key 4-hydroxyquinoline intermediate.[1]

Q3: Why is phosphorus oxychloride (POCl₃) used for chlorination? Is it dangerous? A3: POCl₃ is a highly effective reagent for converting hydroxyl groups on heteroaromatic rings (like quinolin-4-ols) into chlorides.[1][2] It works by forming a phosphate ester intermediate that is an excellent leaving group, readily displaced by a chloride ion. Yes, POCl₃ is hazardous. It is corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q4: My final product is difficult to purify. What are the likely impurities? A4: Common impurities include the starting material (8-bromo-4-chloro-2-methylquinoline) from incomplete oxidation, the 4-hydroxy intermediate from incomplete chlorination, and potentially over-brominated species if bromination conditions are not well-controlled in precursor synthesis. The similar polarity of these compounds can make chromatographic separation challenging.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis, organized by reaction stage.

Stage 1: Synthesis of 8-Bromo-2-methylquinolin-4-ol

This stage typically involves a reaction analogous to the Gould-Jacobs reaction, starting with 2-bromoaniline. A key challenge is managing the high temperatures required for cyclization.

Problem Potential Cause Troubleshooting & Optimization Strategy
Low yield of cyclized product 1. Incomplete Condensation: The initial reaction between the aniline and the β-ketoester or equivalent may not have gone to completion. 2. Incorrect Cyclization Temperature: The thermal cyclization requires high temperatures (often ~250°C). Insufficient heat will result in a stalled reaction.[1] 3. Degradation/Tarring: Excessive temperatures or prolonged reaction times can lead to decomposition and tar formation.1. Monitor Condensation: Use TLC or ¹H NMR on a small aliquot to confirm the formation of the intermediate before proceeding to high-temperature cyclization. 2. Use a High-Boiling Solvent: Solvents like diphenyl ether or Dowtherm A are essential for reaching and maintaining the required cyclization temperature uniformly.[1] 3. Optimize Heating: Heat the reaction mixture gradually to the target temperature and monitor by TLC to determine the optimal reaction time, avoiding unnecessary heating.
Formation of multiple products Ambiguous Cyclization: If an unsymmetrical ketoester is used, cyclization can occur in two different ways, leading to regioisomers.Use a symmetrical reactant like diethyl malonate or a pre-formed β-ketoester where only one cyclization pathway is possible. The classic Doebner-von Miller approach with crotonaldehyde can also lead to mixtures.[4][7]
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxy group to the 4-chloro group is a critical step to activate the molecule for further functionalization.

Problem Potential Cause Troubleshooting & Optimization Strategy
Reaction is incomplete; starting material remains. 1. Insufficient POCl₃: A stoichiometric amount may not be enough as some can be consumed by trace water. 2. Reaction Temperature Too Low: The reaction requires heating (reflux) to proceed efficiently.[1][2][3] 3. POCl₃ Quality: Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy.1. Use Excess POCl₃: Use POCl₃ as both the reagent and the solvent, or use a 3-5 fold excess in a high-boiling inert solvent like toluene.[9][10] 2. Ensure Reflux: Maintain a steady reflux for 2-4 hours, monitoring by TLC until the starting material is consumed. 3. Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ for best results. The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or PCl₅ can sometimes accelerate the reaction.[1]
Work-up is hazardous or results in low isolated yield. Violent Quenching: POCl₃ reacts extremely exothermically with water, which can cause dangerous splashing and loss of product.[1]Controlled Quenching: After the reaction, cool the mixture to room temperature. If possible, remove excess POCl₃ by distillation under reduced pressure. Crucially, pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat effectively. Neutralize the acidic aqueous solution carefully with a base like NaHCO₃ or NH₄OH to precipitate the product.
Stage 3: Oxidation of 2-Methyl Group to 2-Carboxylic Acid

This is often the most difficult step due to the deactivating effect of the halogenated quinoline ring.

Problem Potential Cause Troubleshooting & Optimization Strategy
Reaction is very slow or stalls. Insufficient Oxidant Strength: The 2-methyl group on the electron-poor quinoline ring is not easily oxidized. Common oxidants like KMnO₄ may be too slow or require harsh conditions.Use a Stronger Oxidant: Selenium dioxide (SeO₂) is a classic and effective reagent for oxidizing heteroaromatic methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid.[11][12] Alternatively, more potent permanganate conditions (e.g., in a phase-transfer system) or nickel peroxide have been used.[13]
Low yield and product degradation. Harsh Reaction Conditions: Strong acids, high temperatures, or prolonged reaction times required for oxidation can lead to decomposition of the quinoline core.Two-Step Oxidation: A milder approach is often more effective. First, oxidize the methyl group to an aldehyde using SeO₂ in a solvent like dioxane/water. Isolate the aldehyde. Then, oxidize the aldehyde to the carboxylic acid using a milder oxidant like sodium chlorite (NaClO₂) or Oxone.[12] This avoids exposing the sensitive quinoline ring to harsh conditions for extended periods.
Formation of 2-trichloromethyl intermediate. Reaction with POCl₃: In some cases, side reactions during the chlorination step can lead to the formation of an 8-bromo-4-chloro-2-(trichloromethyl)quinoline intermediate.This intermediate can be hydrolyzed to the desired carboxylic acid using aqueous acid (e.g., sulfuric acid) or base, although this adds an extra step to the synthesis.

Experimental Workflow & Protocols

Workflow Visualization

The following diagram illustrates the key decision points and troubleshooting pathways in the synthesis.

Synthesis_Workflow start Start: 2-Bromoaniline step1 Step 1: Gould-Jacobs Cyclization start->step1 step1_check Check: Formation of 8-Bromo-4-hydroxy-2-methylquinoline step1->step1_check step1_fail Troubleshoot: - Check Temp - Solvent Purity - Reaction Time step1_check->step1_fail Failure step2 Step 2: Chlorination with POCl₃ step1_check->step2 Success step1_fail->step1 Re-attempt step2_check Check: Formation of 8-Bromo-4-chloro-2-methylquinoline step2->step2_check step2_fail Troubleshoot: - Use excess/fresh POCl₃ - Ensure reflux - Safe work-up step2_check->step2_fail Failure step3 Step 3: Side-Chain Oxidation step2_check->step3 Success step2_fail->step2 Re-attempt step3_check Check: Formation of Final Product step3->step3_check step3_fail Troubleshoot: - Use stronger oxidant (SeO₂) - Consider two-step oxidation - Check for hydrolysis step3_check->step3_fail Failure end_product Final Product: 8-Bromo-4-chloroquinoline-2-carboxylic acid step3_check->end_product Success step3_fail->step3 Re-attempt

Caption: Troubleshooting workflow for the synthesis.

Protocol: Chlorination of 8-Bromo-2-methylquinolin-4-ol

This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add 8-bromo-2-methylquinolin-4-ol (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice (at least 10x the volume of POCl₃ used).

  • Neutralization: Once all the POCl₃ has been quenched, slowly add a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude solid. The product, 8-bromo-4-chloro-2-methylquinoline, can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • Nakagawa, K., et al. (1966). Oxidation of Methylquinolines with Nickel Peroxide.
  • BenchChem Technical Support Team. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-61.
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare.
  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Wikipedia. (2023). Pfitzinger reaction.
  • ResearchGate. (2025).
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Various Authors. (n.d.). Doebner-von Miller Synthesis.
  • Mohammed, S. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Batra, S., et al. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines...
  • JOCPR. (n.d.).
  • Indian Chemical Society. (n.d.).
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • NIH. (n.d.).
  • Slideshare. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Biosynth. (n.d.). 8-Bromo-4-chloroquinoline | 65340-71-8.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2014).
  • Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry.
  • MDPI. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 8-Bromo-4-chloroquinoline-2-carboxylic acid

Welcome to the technical support center for the purification of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Bromo-4-chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity and yield.

Introduction: The Importance of Purity

8-Bromo-4-chloroquinoline-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). This guide will explore the most effective purification techniques, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Purification Strategy Selection

Choosing the appropriate purification technique is critical and depends on the nature and quantity of impurities, as well as the scale of your synthesis. The following diagram outlines a general decision-making workflow.

Purification_Strategy Start Crude 8-Bromo-4-chloroquinoline- 2-carboxylic acid Decision1 Major Impurities? Start->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase  Acidic/Basic/Neutral Impurities   Recrystallization Recrystallization Decision1->Recrystallization  Structurally Similar Impurities / Solid   AcidBase->Recrystallization  Further Purification Needed   FinalProduct Pure Product (>98%) AcidBase->FinalProduct  High Purity Achieved   Chromatography Column Chromatography Recrystallization->Chromatography  Persistent Impurities   Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for selecting a purification method.

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for carboxylic acids.[1][2] It leverages the acidic nature of the carboxylic group to separate the target compound from neutral or basic impurities.

The Underlying Principle

The carboxylic acid group of 8-Bromo-4-chloroquinoline-2-carboxylic acid can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[3][4] Neutral impurities remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid.[2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently to avoid emulsion formation.[5] Vent frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your target compound. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.[2][4] The pH should be at least three units below the pKa of the acid.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q1: My compound is not fully extracting into the aqueous basic layer. What's wrong?

  • Insufficient Base: You may not have added enough base to deprotonate all of the carboxylic acid. Add more sodium bicarbonate solution and re-extract.

  • pH is not high enough: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the carboxylic acid. A pH at least three units above the pKa is recommended.[6]

  • Solvent Choice: The organic solvent might have some miscibility with water, preventing clean separation. Consider switching to a less polar organic solvent.

Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?

Emulsions are common when dealing with complex molecules that can act as surfactants.[5]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.[5]

Q3: After acidification, my product oiled out instead of precipitating as a solid.

This indicates that the melting point of your compound is below the temperature of the solution, or it is supersaturated.

  • Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the solution.

  • Back-extraction: If oiling out persists, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry the organic layer and evaporate the solvent.[3]

Section 2: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

The Underlying Principle

An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures, while the impurities remain dissolved.[7]

Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[7] Good starting points for quinoline carboxylic acids include ethanol, methanol, ethyl acetate, toluene, or binary mixtures like DMF/methanol.[7][8]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal excess of hot solvent to ensure the solution is not supersaturated.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting & FAQs

Q1: My compound does not crystallize upon cooling.

  • Solution is too dilute: You may have used too much solvent. Evaporate some of the solvent and try to cool the solution again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask or adding a seed crystal.

  • Inappropriate Solvent: The chosen solvent may not be suitable. Re-evaluate your solvent screening.

Q2: The purity of my compound did not improve after recrystallization.

  • Inappropriate Solvent: The impurities may have similar solubility profiles to your product in the chosen solvent. A different solvent or a binary solvent system may be necessary.[7]

  • Co-crystallization: The impurity may be structurally very similar to your product and is co-crystallizing. In this case, another purification method like column chromatography may be required.[7]

Q3: What is a binary solvent system and when should I use it?

A binary solvent system consists of two miscible solvents, one in which your compound is highly soluble (a "good" solvent) and another in which it is poorly soluble (a "poor" solvent). This is useful when no single solvent has the ideal solubility properties. Dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.[7]

Comparative Data for Recrystallization Solvents
Solvent SystemCompound Solubility (Hot)Compound Solubility (Cold)Common Impurities' Solubility
EthanolHighLow-ModerateVaries
Ethyl AcetateModerateLowGood for less polar impurities
TolueneModerate-HighLowGood for non-polar impurities
DMF/MethanolHighLowEffective for a range of impurities

Note: This table provides general guidance. Experimental verification is essential.

Section 3: Column Chromatography

When other methods fail to provide the desired purity, column chromatography is a highly effective technique for separating compounds with different polarities.

The Underlying Principle

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar stationary phase.

Step-by-Step Protocol
  • Stationary Phase Selection: For 8-Bromo-4-chloroquinoline-2-carboxylic acid, silica gel is a common choice. However, if the compound shows instability on silica, alumina or a deactivated silica gel can be used.[9]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good solvent system will give your product an Rf value of around 0.3-0.4. For quinoline compounds, mixtures of ethyl acetate and petroleum ether are often effective.[10]

  • Column Packing: Pack the column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[9]

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting & FAQs

Q1: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate.

Your compound is very polar. You may need to add a more polar solvent like methanol to your eluent system. Adding a small amount of acetic acid to the mobile phase can also help by protonating the carboxylic acid and reducing its interaction with the silica gel.

Q2: My compound streaks on the TLC plate and the column.

Streaking is often caused by overloading the sample or by the compound being too acidic or basic for the stationary phase.

  • Reduce Sample Load: Use a smaller amount of crude material.

  • Modify Mobile Phase: As mentioned, adding a small amount of acetic acid to the mobile phase can improve the peak shape of acidic compounds.

  • Alternative Stationary Phase: Consider using a different stationary phase like alumina.

Q3: The separation between my product and an impurity is poor.

  • Optimize Mobile Phase: Try a different solvent system or use a gradient elution, starting with a less polar mobile phase and gradually increasing its polarity.

  • Use a Different Stationary Phase: Sometimes, a change in stationary phase (e.g., from silica to a pentafluorophenyl (PFP) column) can provide better separation for halogenated compounds.[11]

Chromatography_Workflow Start Crude Sample TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Chosen Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: General workflow for column chromatography.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Journal of Chromatographic Science. (1972, August). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Appchem. (n.d.). 8-Bromo-2-chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). 902743-27-5 Name: 8-Bromo-2-chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

Sources

Optimization

Identifying byproducts in the synthesis of substituted quinolines

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Quinolines are a vital class of heterocyclic compounds, forming the core structure of many pharmaceuticals and biologically active molecules.[1] However, their synthesis can be challenging, often accompanied by the formation of significant byproducts that complicate purification and reduce yields.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the mechanistic origins of common byproducts in classical quinoline syntheses and offer field-proven strategies for their identification and minimization.

The Skraup Synthesis

The Skraup synthesis is a foundational method for preparing quinolines, typically involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. While effective for producing the parent quinoline, it is notoriously exothermic and prone to byproduct formation.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield of a black, tarry substance. What is happening and how can I mitigate this?

A1: The Skraup synthesis is well-known for its violent exothermic nature, which can lead to the formation of high-molecular-weight polymeric byproducts, often referred to as "tar".[4] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[4]

Causality and Troubleshooting:

  • Uncontrolled Exotherm: The reaction's vigor is a primary driver of byproduct formation.

    • Solution: Employ a reaction moderator. Ferrous sulfate (FeSO₄) is commonly used to temper the reaction's violence.[2][4] It is believed to act as an oxygen carrier, prolonging the reaction and preventing it from becoming uncontrollable.[3] Boric acid can also be utilized for this purpose.[4]

  • Improper Reagent Addition: The order of reagent addition is critical.

    • Solution: Add the sulfuric acid slowly and with efficient cooling after the other reactants have been combined.[2] This prevents a premature and overly aggressive start to the reaction.

  • Localized Hotspots: Inefficient mixing can lead to localized areas of high temperature, promoting polymerization.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of sulfuric acid and during the reaction.

Q2: How can I effectively purify my quinoline product from the tarry byproducts of a Skraup synthesis?

A2: The purification process for a Skraup reaction is centered on separating the basic quinoline product from the complex mixture of non-basic, polymeric materials.

Purification Protocol:

  • Steam Distillation: This is a crucial first step. The quinoline product is volatile with steam and will co-distill, leaving the non-volatile tar behind.[2]

  • Solvent Extraction: The collected distillate will consist of an oily layer (crude quinoline) and an aqueous layer. Extract the entire distillate with an organic solvent such as diethyl ether or chloroform to recover all the product.[4]

  • Acid-Base Extraction: For further purification, dissolve the crude quinoline in a dilute acid solution to form the water-soluble quinoline salt. This aqueous solution can then be washed with an organic solvent to remove any remaining non-basic impurities. Following this, basify the aqueous layer to regenerate the free quinoline, which can then be extracted with an organic solvent, dried, and distilled for final purification.[4]

The Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5][6] However, it is also susceptible to polymerization and other side reactions.[7]

Frequently Asked Questions & Troubleshooting

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material, leading to a low yield of the desired quinoline. What is the cause and how can I prevent this?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a significant side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[2]

Causality and Troubleshooting:

  • Self-Condensation of Carbonyl Compound: The acidic conditions can promote the self-condensation and polymerization of the α,β-unsaturated reactant.

    • Solution:

      • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can dramatically reduce polymerization and increase the yield.[8]

      • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[2]

Q2: I am observing a significant amount of a reduced, non-aromatic byproduct in my reaction. What is this and how can I avoid its formation?

A2: A common byproduct is the corresponding dihydroquinoline. This arises from a "hydrogen-transfer" mechanism where a dihydroquinoline intermediate can reduce the imine intermediate, leading to the byproduct and diminishing the yield of the fully oxidized quinoline product.[9]

Troubleshooting:

  • Adjust Reactant Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid (in the related Doebner reaction) can favor the desired pathway by ensuring a sufficient amount of the imine is present to act as a hydrogen acceptor for the aromatization of the dihydroquinoline.[9]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]

Frequently Asked Questions & Troubleshooting

Q1: I am obtaining a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: The formation of regioisomers is a known challenge when using unsymmetrical β-diketones. The regioselectivity is often influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[11]

Controlling Regioselectivity:

  • Steric Effects: The steric bulk of the substituents on the β-diketone and the aniline can play a significant role in the rate-determining electrophilic aromatic annulation step.[11]

    • Observation: Increasing the steric bulk on the R group of the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines in modified Combes syntheses. Conversely, using chloro- or fluoroanilines often results in the 4-CF₃ regioisomer as the major product.[11]

  • Catalyst Choice: While typically acid-catalyzed, exploring different catalysts may influence the regiochemical outcome.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, under either acidic or basic catalysis.[12][13]

Frequently Asked Questions & Troubleshooting

Q1: My Friedländer synthesis is giving a low yield. What are the common pitfalls?

A1: Low yields in the Friedländer synthesis can often be attributed to incomplete reaction, side reactions of the starting materials, or suboptimal reaction conditions.

Troubleshooting Low Yields:

  • Catalyst Selection: The choice of catalyst is crucial. The reaction can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., trifluoroacetic acid, iodine).[14] Experimenting with different catalysts can significantly improve yields.

  • Reaction Conditions: Traditional methods often require harsh conditions like high temperatures.[13]

    • Solution: Modern protocols have demonstrated the efficacy of milder conditions. For instance, using catalytic amounts of gold catalysts can allow the reaction to proceed at lower temperatures.[13] Solvent-free conditions using p-toluenesulfonic acid and iodine have also been successful.[13]

Q2: I am struggling with regioselectivity when using an unsymmetrical ketone in my Friedländer synthesis. How can I control the formation of a single isomer?

A2: Regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer synthesis.[15]

Strategies for Regiocontrol:

  • Catalyst-Directed Synthesis: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[13]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can guide the cyclization to yield a single product.[13]

  • Optimizing Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the regiochemical outcome.[15]

Byproduct Identification: A Summary

Synthesis MethodCommon ByproductsDistinguishing Analytical Features
Skraup Tarry, polymeric materialsInsoluble in common organic solvents; complex, broad signals in NMR.
Doebner-von Miller Polymeric materials, DihydroquinolinesPolymers are similar to those in Skraup. Dihydroquinolines will show aliphatic protons in ¹H NMR and lack the aromatic signals of the fully oxidized quinoline.
Combes RegioisomersDistinct sets of signals in ¹H and ¹³C NMR for each isomer. Mass spectrometry can confirm the same mass for both.
Friedländer Regioisomers, Aldol condensation productsRegioisomers show distinct NMR signals. Aldol byproducts will have characteristic carbonyl and hydroxyl signals in IR and NMR.

Visualizing Byproduct Formation Pathways

Skraup Synthesis: Polymerization of Acrolein

Skraup_Byproduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Polymer Tar/Polymeric Byproducts Acrolein->Polymer Acid-catalyzed Polymerization

Caption: Acid-catalyzed dehydration of glycerol to acrolein, a key intermediate that can polymerize.

Friedländer Synthesis: Regioisomer Formation

Friedlander_Regioisomers cluster_start Starting Materials 2-Aminoaryl Ketone 2-Aminoaryl Ketone Intermediate Common Intermediate 2-Aminoaryl Ketone->Intermediate Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Intermediate Regioisomer1 Regioisomer A Intermediate->Regioisomer1 Path A Regioisomer2 Regioisomer B Intermediate->Regioisomer2 Path B

Caption: Formation of two possible regioisomers from an unsymmetrical ketone in the Friedländer synthesis.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates the use of ferrous sulfate to control the reaction's exotherm.[4]

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

  • After the addition is complete, gently heat the mixture. Be prepared to remove the heat source as the reaction will become exothermic.

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool before proceeding with purification as described in the FAQ section.

Protocol 2: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[16]

Materials:

  • 2-Aminobenzophenone

  • Ethyl Acetoacetate

  • Zirconium(IV) Chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinoline-Based Natural Products. In Studies in Natural Products Chemistry (Vol. 33, pp. 821-889). Elsevier.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Name Reactions. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • Hudson, C. E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. [Link]

Sources

Troubleshooting

Troubleshooting low yields in the Gould-Jacobs quinoline synthesis

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthesis of quinoline and 4-hydroxyquinoline derivatives. Here, we will dissect common experimental issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your reactions.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the Gould-Jacobs synthesis in a direct question-and-answer format.

Question 1: My initial condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What are the likely causes and how can I fix this?

Answer: The initial condensation reaction forms the crucial anilidomethylenemalonate intermediate. Incomplete formation of this intermediate is a common reason for poor overall yields.

  • Causality & Solution:

    • Purity of Reagents: Aniline is susceptible to oxidation, often indicated by a dark coloration. Use freshly distilled or high-purity aniline. The quality of DEEM is also critical; ensure it has not hydrolyzed.

    • Reaction Temperature: While this step is typically run at a lower temperature (100-130 °C) than the subsequent cyclization, it still requires sufficient heat to drive the condensation and remove the ethanol byproduct.[1] Ensure your reaction temperature is accurately measured and maintained.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion, especially if the purity of the aniline is uncertain.[1]

    • Removal of Ethanol: The condensation is a reversible reaction. Efficient removal of the ethanol byproduct as it forms will shift the equilibrium towards the product. If performing the reaction under atmospheric pressure, ensure there is adequate headspace and ventilation. For more controlled removal, applying a gentle vacuum after the initial heating period can be highly effective.[1]

Question 2: The thermal cyclization step results in a very low yield of the desired quinoline, often with significant charring or formation of a black tar. What is happening and how can it be prevented?

Answer: This is the most critical and challenging step of the Gould-Jacobs synthesis. The high temperatures required for the 6-electron electrocyclization (often >250 °C) can also promote product decomposition and undesirable side reactions.[2][3]

  • Causality & Solution:

    • Temperature Control is Paramount: Overheating is the primary cause of decomposition. The optimal temperature is a fine balance; it must be high enough to initiate cyclization but low enough to minimize degradation.[4] A thorough time-temperature study is recommended to find the sweet spot for your specific substrate.[4]

    • Use of High-Boiling Inert Solvents: Performing the cyclization neat (without solvent) can lead to localized overheating and charring. Using a high-boiling, inert solvent such as diphenyl ether or mineral oil allows for uniform heat distribution and more precise temperature control, often leading to significantly improved yields.[2] However, these solvents can be difficult to remove during workup.

    • Reaction Time: Prolonged heating, even at the "correct" temperature, will eventually lead to product degradation. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation, then stop the reaction. Do not simply heat for a fixed time found in a general procedure.[4]

    • Inert Atmosphere: While not always mandatory, running the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.[3]

Question 3: I am using a meta-substituted aniline and obtaining a mixture of two regioisomers. How can I control the regioselectivity of the cyclization?

Answer: When using an asymmetrically substituted aniline, the cyclization can occur at either of the two ortho positions, leading to a mixture of products.[2][3] This regioselectivity is governed by a combination of steric and electronic factors.

  • Causality & Solution:

    • Electronic Effects: The cyclization is an electrophilic aromatic substitution. Therefore, the reaction is generally favored at the ortho position that is more electron-rich. Electron-donating groups (EDGs) at the meta position will preferentially direct cyclization to the less sterically hindered C-2 position. Conversely, electron-withdrawing groups (EWGs) will favor cyclization at the C-6 position.

    • Steric Hindrance: Cyclization will be disfavored at an ortho position that is sterically hindered by a bulky substituent.

    • Practical Strategy: Unfortunately, achieving perfect regioselectivity can be difficult. If you are obtaining an inseparable mixture, it may be more practical to accept the mixture and separate the isomers after the final decarboxylation step. Alternatively, consider a different quinoline synthesis strategy, such as the Friedländer or Pfitzinger reactions, which offer different regiochemical control based on the starting materials.[5][6]

Question 4: My final hydrolysis and decarboxylation steps are resulting in product loss. How can I optimize this final sequence?

Answer: These final steps convert the 4-hydroxy-3-carboethoxyquinoline intermediate into the final 4-hydroxyquinoline product.

  • Causality & Solution:

    • Incomplete Hydrolysis (Saponification): Ensure complete hydrolysis of the ester by using a sufficient excess of base (e.g., 10% aqueous NaOH) and adequate reflux time.[1] Monitor by TLC until the starting ester spot has completely disappeared.

    • Precipitation of the Carboxylic Acid: After hydrolysis, the reaction mixture must be carefully acidified to precipitate the quinoline-3-carboxylic acid intermediate. Add acid slowly and monitor the pH to ensure complete precipitation without forming a highly soluble salt in very acidic conditions.

    • Effective Decarboxylation: The decarboxylation step requires heating the carboxylic acid intermediate above its melting point until the evolution of CO₂ ceases.[1] If this step is incomplete, you will have a mixture of the desired product and the carboxylic acid, complicating purification. Ensure uniform heating and hold at the reaction temperature until gas evolution is no longer observed.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of low yields in your Gould-Jacobs synthesis.

G start Low Yield Observed check_sm Step 1: Verify Starting Materials - Purity of Aniline? - Quality of DEEM? start->check_sm check_cond Step 2: Analyze Condensation - Reaction complete by TLC? - Ethanol removed? check_sm->check_cond If OK sm_sol Solution: - Purify/distill aniline. - Use fresh DEEM. check_sm->sm_sol check_cyc Step 3: Analyze Cyclization - Evidence of charring/tar? - Incomplete reaction? check_cond->check_cyc If OK cond_sol Solution: - Increase temp (100-130°C). - Use slight excess of DEEM. - Remove ethanol under vacuum. check_cond->cond_sol check_workup Step 4: Review Workup & Purification - Incomplete hydrolysis? - Incomplete decarboxylation? - Loss during purification? check_cyc->check_workup If OK cyc_sol Solution: - Use high-boiling solvent. - Optimize temp/time. - Use inert atmosphere. - Consider microwave synthesis. check_cyc->cyc_sol workup_sol Solution: - Monitor hydrolysis by TLC. - Ensure complete precipitation. - Heat until CO2 evolution ceases. check_workup->workup_sol

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Gould-Jacobs reaction? The reaction is a multi-step process that begins with the nucleophilic attack of the aniline nitrogen onto the double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7][8] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring.[1] Subsequent saponification (hydrolysis) of the ester group with a base yields a carboxylic acid, which is then decarboxylated upon heating to give the final 4-hydroxyquinoline product.[7][9]

  • Q2: What are the typical solvents and temperatures for the cyclization step? The cyclization step is the most thermally demanding, typically requiring temperatures above 250 °C.[1][2] To achieve this safely and with uniform heating, high-boiling inert solvents are commonly used.

    Solvent Boiling Point (°C) Notes
    Diphenyl ether 259 Common choice, allows for high temperatures.[2]
    Mineral Oil >300 Inert and high-boiling, but can be difficult to remove.[2]

    | Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl.[10] |

  • Q3: How do substituents on the aniline ring affect the reaction? Substituents have a significant impact on both the reaction rate and regioselectivity. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups (EDGs) at the meta-position.[1][7]

    Substituent Type Position Effect on Yield
    Electron-Donating (e.g., -OCH₃, -CH₃) Meta Generally increases yield and favors cyclization at the less hindered ortho position.
    Electron-Withdrawing (e.g., -NO₂, -Cl) Any Generally decreases the nucleophilicity of the aniline, slowing the reaction and often leading to lower yields.

    | Asymmetric (e.g., meta-substituted) | Meta | Can lead to mixtures of regioisomers, complicating purification and lowering the yield of the desired single product.[2] |

  • Q4: Are there modern, more efficient alternatives to the high-temperature thermal cyclization? Yes. Microwave-assisted synthesis has emerged as a powerful alternative to classical thermal heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products by minimizing the thermal decomposition that occurs with prolonged heating.[1][11]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This protocol uses a high-boiling solvent for the cyclization step.

  • Step 1: Condensation

    • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 1-2 hours. Ethanol will be seen distilling from the reaction.

    • Monitor the reaction by TLC to confirm the consumption of aniline and the formation of the anilidomethylenemalonate intermediate.

    • (Optional) Apply a vacuum to remove the final traces of ethanol.

  • Step 2: Thermal Cyclization

    • To the crude intermediate from Step 1, add diphenyl ether (enough to ensure good stirring).

    • Heat the mixture to ~250 °C under an inert atmosphere with vigorous stirring.

    • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Dilute the mixture with hexanes to further precipitate the product and wash out the diphenyl ether.

    • Collect the solid product by filtration, wash thoroughly with hexanes, and dry.

  • Step 3: Saponification

    • Suspend the dried 4-hydroxy-3-carboethoxyquinoline from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the quinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Step 4: Decarboxylation

    • Place the dried quinoline-3-carboxylic acid in a suitable flask.

    • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

    • Cool the flask to obtain the crude 4-hydroxyquinoline, which can be further purified by recrystallization.

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the key transformations in the Gould-Jacobs synthesis.

G cluster_0 Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product_1 4-Hydroxy-3-carboethoxyquinoline Intermediate->Product_1 Thermal Cyclization (>250°C) Product_2 Quinoline-3-carboxylic acid Product_1->Product_2 Saponification (NaOH, Reflux) Final_Product 4-Hydroxyquinoline Product_2->Final_Product Decarboxylation (Heat)

Caption: The multi-step pathway of the Gould-Jacobs reaction.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Gould–Jacobs reaction. Wikipedia.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Gould–Jacobs reaction. Wikiwand.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Gould–Jacobs Reaction.
  • Optimizing reaction conditions for quinolinone synthesis. Benchchem.
  • Optimization of the reaction conditions.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Decarboxylation pathways in the Gould–Jacobs reaction of 3a.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Pfitzinger reaction. Wikipedia.
  • Common Quinoline Synthesis Reactions. Flychem Co., ltd.
  • Optimization of the reaction conditions. [a].
  • Gould–Jacobs reaction | Request PDF.
  • Gould-Jacobs Reaction. Merck Index.
  • The Pfitzinger Reaction. (Review).
  • Pfitzinger Quinoline Synthesis. Cambridge University Press & Assessment.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • What are some common causes of low reaction yields?. Reddit.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Applic
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central.
  • The thermal C2–C6 (Schmittel)
  • Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. PubMed.
  • Nonstatistical Dynamics in the Thermal C 2 –C 6 /Diels–Alder Cyclization of Enyne-Allenes: Effect of Topology.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temper

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Friedländer Synthesis

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. The Friedländer synthesis, a cornerstone reaction for creating quinoline derivatives, often presents challenges with regioselectivity when unsymmetrical ketones are used.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you control and overcome these issues in your experiments.

Introduction to the Friedländer Synthesis and the Regioselectivity Challenge

The Friedländer synthesis is a powerful chemical reaction that condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline ring system.[1][3][4][5] This reaction can be catalyzed by acids, bases, or simply by heat.[6][7][8]

The primary challenge arises when an unsymmetrical ketone is used, as the reaction can proceed through two different enolate or enamine intermediates, leading to a mixture of regioisomeric quinoline products.[2][9] Controlling which α-position of the ketone reacts with the 2-aminoaryl carbonyl is the key to achieving a high yield of the desired isomer.

Understanding the Competing Mechanistic Pathways

Two primary mechanisms are proposed for the Friedländer synthesis.[10][11] The regioselectivity of the reaction is often dependent on which of these pathways is favored under the specific reaction conditions.

  • Aldol Condensation Pathway: This pathway begins with an intermolecular aldol addition between the two carbonyl reactants, which is often the rate-limiting step. This is followed by cyclization and dehydration to form the quinoline.[10][11][12]

  • Schiff Base Formation Pathway: In this mechanism, the initial step is the formation of a Schiff base between the 2-amino group and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[10][11]

The choice of catalyst and reaction conditions can significantly influence which pathway predominates, thereby affecting the regiochemical outcome.[2][12]

Friedlander_Mechanisms cluster_0 Aldol Pathway cluster_1 Schiff Base Pathway A 2-Aminoaryl Carbonyl + Unsymmetrical Ketone B Aldol Adduct A->B Aldol Addition C Unsaturated Carbonyl B->C Dehydration D Quinoline Product C->D Imine Formation & Dehydration E 2-Aminoaryl Carbonyl + Unsymmetrical Ketone F Schiff Base E->F Imine Formation G Cyclized Intermediate F->G Intramolecular Aldol Reaction H Quinoline Product G->H Dehydration

Caption: Competing mechanistic pathways in the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What are the primary factors I should investigate to control the regioselectivity?

A1: Controlling regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge. The formation of either the kinetic or thermodynamic enolate/enamine intermediate from the ketone dictates the final product ratio. The key factors to investigate are:

  • Catalyst Choice: This is the most critical factor. The type of catalyst (acid, base, Lewis acid, or organocatalyst) directly influences the reaction mechanism and the transition state energies for the formation of the competing intermediates.[9][13]

  • Reaction Temperature: Temperature can affect the equilibrium between the kinetic and thermodynamic intermediates. Generally, lower temperatures favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and the stability of intermediates.[1]

  • Steric Hindrance: The steric bulk of the substituents on both the 2-aminoaryl carbonyl and the unsymmetrical ketone can play a significant role in directing the reaction to the less sterically hindered position.[14][15][16][17]

Q2: How does the choice between acid and base catalysis affect regioselectivity?

A2: Acid and base catalysis promote different reaction pathways, leading to different regiochemical outcomes.

  • Base Catalysis: Strong bases like KOH or NaOEt typically favor the formation of the more substituted, thermodynamically stable enolate, leading to the more substituted quinoline isomer.[8][18] However, this can also promote undesirable side reactions like the self-condensation of the ketone.[19][20]

  • Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like In(OTf)₃, can favor either the kinetic or thermodynamic product depending on the specific catalyst and substrates.[21][22] Some Lewis acids can coordinate to the carbonyl oxygen, influencing the acidity of the α-protons and thus the regioselectivity of enolization.

Q3: Can I use directing groups to control the regioselectivity?

A3: Yes, introducing a directing group on one of the α-carbons of the ketone is a highly effective strategy. For example, introducing a phosphonate group at one α-carbon can provide excellent control over regioselectivity.[23] Similarly, using β-ketoesters or 1,3-diketones as the methylene component leads to highly regioselective reactions, as the more acidic α-proton is preferentially removed.[2]

Troubleshooting Guides

Problem 1: Poor regioselectivity with standard acid or base catalysis.
Possible Cause:

Standard conditions may not provide a sufficient energy difference between the transition states leading to the two possible regioisomers.

Solutions:
  • Employ Organocatalysis: The use of secondary amine catalysts like pyrrolidine or piperidine can direct the reaction through an enamine intermediate. This often favors reaction at the less substituted α-position (kinetic control), leading to the less substituted quinoline product.[9]

  • Utilize Specific Lewis Acids: Certain Lewis acids have shown excellent ability to control regioselectivity. For instance, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for the selective formation of the Friedländer product in reactions involving 2-aminobenzophenone and ethyl acetoacetate.[21]

  • Ionic Liquids as Media and Catalysts: Ionic liquids can serve as both the solvent and promoter, influencing regioselectivity. For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been reported to be effective in promoting regiospecificity.[1][24]

Data Summary: Catalyst Effect on Regioselectivity
2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst/ConditionsMajor RegioisomerRatio (Major:Minor)Reference
2-Aminobenzaldehyde2-ButanonePyrrolidine, 100°C2-Ethylquinoline85:15[Dormer et al., 2003][9]
2-Aminobenzaldehyde2-ButanonePiperidine, 100°C2-Ethylquinoline70:30[Dormer et al., 2003][9]
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃, Solvent-freeFriedländer ProductExclusive[Varala et al., 2007][21]
Problem 2: Significant formation of aldol self-condensation byproducts.
Possible Cause:

The reaction conditions, particularly the use of strong bases, are promoting the self-condensation of the ketone starting material at a rate competitive with the desired Friedländer reaction.[19][20]

Solutions:
  • Switch to Milder Catalytic Systems: Transition from strong bases to milder catalysts. Acid catalysts (e.g., p-TsOH, HCl) or Lewis acids can effectively promote the Friedländer condensation while minimizing the self-condensation of the ketone.[3][13] Nanocatalysts and solid-supported acids also offer milder reaction conditions.[24]

  • Use an Imine Analog: To circumvent the issues associated with the free amine and ketone under basic conditions, an imine analog of the o-aminoaryl carbonyl can be used. This strategy has been successfully employed to avoid side reactions.[1]

  • Modify Reaction Conditions: Lowering the reaction temperature can help to disfavor the aldol self-condensation, which often has a higher activation energy. Additionally, slow addition of the ketone to the reaction mixture can maintain a low concentration of the ketone, thereby reducing the rate of self-condensation.[24]

Caption: Decision workflow for troubleshooting regioselectivity.

Experimental Protocols

Protocol 1: Amine-Catalyzed Regioselective Friedländer Synthesis

This protocol is designed to favor the formation of the kinetic product (less substituted quinoline).[9]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminoaryl aldehyde/ketone (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in a suitable solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add a catalytic amount of a secondary amine catalyst (e.g., pyrrolidine, 0.1-0.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Lewis Acid-Catalyzed Regioselective Friedländer Synthesis

This protocol utilizes a Lewis acid to achieve high regioselectivity, often under solvent-free conditions.[21]

  • Reaction Setup: To a clean, dry reaction vessel, add the 2-aminoaryl ketone (1.0 equiv) and the active methylene compound (e.g., β-ketoester, 1.1 equiv).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%).

  • Reaction: Heat the mixture to the optimal temperature (e.g., 80-120 °C) with stirring. Note: This reaction is often performed neat (solvent-free).

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

References
  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Thapa, A., Chbib, C., Török, B., & Török, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]

  • Varala, R., Nasreen, A., & Adapa, S. R. (2007). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 31(6), 996-1005. [Link]

  • Mini-Reviews in Organic Chemistry. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Advances in polymer based Friedlander quinoline synthesis. Heliyon, 11(2), e41709. [Link]

  • Maji, M., & Nanda, S. (2020). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 18(42), 8675-8680. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Existing methods for the synthesis of highly substituted quinolines. [Link]

  • Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(2), 363–369. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • Scilit. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Letters. Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]

  • Li, H., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science, 15(44), 17135-17144. [Link]

  • Patra, A., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Indian Chemical Society, 99(12), 100796. [Link]

  • ResearchGate. Effect of steric hindrance on the regioselectivity. [Link]

  • O'Donnell, C. J., et al. (2001). A highly regioselective Friedländer reaction. Tetrahedron Letters, 42(49), 8729-8731. [Link]

  • ResearchGate. Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. [Link]

  • Química Orgánica. Friedlander quinoline synthesis. [Link]

  • Reddit. Clayden: “This regioselectivity [of the dehydration reaction] is determined by steric hindrance: attack is faster at the less hindered end of the allylic system.” My question: why is this a different outcome and explanation than reaction of HBr and butadiene?. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Procter, R. S. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1877–1887. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Halogenated Quinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated quinolines. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Quinolines are a vital scaffold in medicinal chemistry, but their successful functionalization via Suzuki coupling presents unique challenges, primarily due to the coordinating nature of the quinoline nitrogen and the varied reactivity of the carbon-halogen bond.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.

Problem 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling with a chloroquinoline, and I am observing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Suzuki coupling of halogenated quinolines, especially with less reactive chlorides, is a common issue that can stem from several factors.[4][5] Here is a systematic approach to troubleshooting:

Potential Cause A: Catalyst Poisoning by Quinoline Nitrogen

  • The "Why": The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center. This coordination occupies a site necessary for the catalytic cycle, effectively "poisoning" or deactivating the catalyst and preventing it from participating in the reaction.[3]

  • Solution: Employ sterically bulky ligands. Ligands like XPhos, SPhos, or other Buchwald-type biaryl phosphines create a crowded environment around the palladium atom.[6] This steric shield physically blocks the quinoline nitrogen from accessing and deactivating the metal center, allowing the catalytic cycle to proceed.

Potential Cause B: Inefficient Oxidative Addition

  • The "Why": The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-limiting step of the catalytic cycle.[4] The strength of the carbon-halogen bond is critical, with a reactivity trend of C–I > C–Br > C–Cl.[5] Carbon-chlorine bonds are particularly strong and require a highly active catalyst to break.

  • Solution: Use electron-rich ligands. Ligands that are highly electron-donating increase the electron density on the palladium center, making it more nucleophilic and better able to attack and cleave the C-Cl bond.[3][4] Combining electron-rich and bulky properties (e.g., XPhos, SPhos) is often the most effective strategy for challenging chloroquinolines.[7][8]

Potential Cause C: Ineffective Base or Transmetalation

  • The "Why": The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[9][10][11][12][13] If the base is too weak, not soluble enough in the reaction medium, or sterically hindered, the formation of the active boronate will be slow, stalling the catalytic cycle.

  • Solution: Screen different bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly in anhydrous conditions.[7] The choice of solvent is also linked to the base's efficacy; a solvent system that solubilizes both the organic substrates and the inorganic base is ideal.

Potential Cause D: Presence of Oxygen

  • The "Why": The active catalyst in the Suzuki coupling is a Pd(0) species. Oxygen present in the reaction flask can oxidize Pd(0) to Pd(II), which is catalytically inactive in the oxidative addition step.[4] This leads to the formation of palladium black (inactive metallic palladium) and can also promote unwanted side reactions like the homocoupling of boronic acids.[4]

  • Solution: Implement rigorous degassing procedures. Before heating, thoroughly degas the solvent and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) or by using several "freeze-pump-thaw" cycles for more sensitive reactions.[14][15] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[16]

Problem 2: Significant Side Product Formation (Dehalogenation, Protodeboronation, Homocoupling)

Question: My reaction is yielding several byproducts. I'm seeing my starting quinoline without the halogen, my boronic acid starting material converted to an arene, and dimers of my boronic acid. How can I suppress these side reactions?

Answer:

The presence of these side products points to specific flaws in the reaction conditions that can be systematically addressed.

  • Dehalogenation (Ar-X → Ar-H): This occurs when the halogenated quinoline is reduced. It can be caused by trace water acting as a proton source or by certain phosphine ligands that can undergo P-C bond cleavage.

    • Mitigation: Ensure you are using anhydrous solvents and reagents if possible. If the ligand is suspected, screen alternative phosphines.

  • Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is the cleavage of the C-B bond of the boronic acid, which is often promoted by high temperatures and strongly basic, aqueous conditions.[5]

    • Mitigation:

      • Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester. These are more resistant to protodeboronation.

      • Modify Conditions: Use anhydrous conditions with a base like K₃PO₄.[7] If water is necessary, minimize the amount and consider a weaker base or lower reaction temperature.

      • Use Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable alternatives to boronic acids.

  • Homocoupling (2 x Ar'-B(OH)₂ → Ar'-Ar'): This side reaction is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[4]

    • Mitigation: As with catalyst deactivation, the key is rigorous degassing of the reaction mixture and maintaining a strictly inert atmosphere throughout the experiment.[14][15]

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the optimal ligand for my specific halogenated quinoline?

The choice of ligand is arguably the most critical parameter for a successful Suzuki coupling with a challenging substrate like a halogenated quinoline.[17][18] The ideal ligand must facilitate oxidative addition while preventing catalyst poisoning.

Ligand Selection Guide for Halogenated Quinolines

Ligand TypeExample(s)Recommended ForKey Features & Rationale
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosC-Cl & C-Br bonds , especially with quinolines substituted near the nitrogen.Highly Electron-Rich & Sterically Demanding: The electron-donating character promotes the difficult oxidative addition of C-Cl bonds, while the immense steric bulk shields the palladium, preventing coordination by the quinoline nitrogen.[3][7]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)C-Br & C-I bonds. Often a good starting point for general screening.Good Balance of Properties: Offers good stability and activity for a range of substrates. It is less bulky than Buchwald ligands and may be less effective for sterically demanding or nitrogen-proximal quinolines.[1]
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPrC-Cl bonds and thermally challenging reactions.Strong σ-Donors & Thermally Stable: NHCs form very strong bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Their strong electron-donating ability is excellent for activating C-Cl bonds.[3]
Basic Trialkylphosphines P(t-Bu)₃, PCy₃C-Br and electron-deficient C-Cl bonds.Strongly Electron-Donating but Less Bulky: These are powerful ligands for promoting oxidative addition but offer less steric protection than biaryl phosphines, making them potentially more susceptible to poisoning by quinolines.
FAQ 2: What is the mechanistic role of the base, and how do I choose the right one?

The base is not a passive component; it is an active participant in the rate-determining transmetalation step.[9][11][12] Its primary role is to activate the boronic acid. It does this by coordinating to the boron atom, forming a tetracoordinate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[10][13] This complex is significantly more nucleophilic than the neutral boronic acid, enabling the efficient transfer of the aryl group to the palladium center.

Base Selection Considerations:

  • Strength: For difficult couplings, a stronger base is often better. K₃PO₄ (tribasic potassium phosphate) is an excellent choice for many systems, especially under anhydrous conditions. Cs₂CO₃ is also highly effective due to its high solubility in many organic solvents.

  • Solubility: The base must have some solubility in the reaction medium to be effective. If using a biphasic system (e.g., Toluene/Water), a base like K₂CO₃ that partitions into the aqueous phase can work well.

  • Substrate Sensitivity: If your quinoline or boronic acid has base-sensitive functional groups (e.g., esters), a milder base like KF or NaHCO₃ might be necessary, though this may require a more active catalyst to compensate.[7][13]

FAQ 3: My reaction is highly sensitive to air. What are the best practices for setting up a truly inert reaction?

Maintaining an inert atmosphere is non-negotiable for reproducible and high-yielding Suzuki reactions.[14]

Best Practices for Inert Atmosphere:

  • Glassware Preparation: All glassware (reaction flask, condenser, stir bar) should be oven-dried (at >120 °C for several hours) or flame-dried under vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[19]

  • Solvent Degassing: Use a solvent that has been passed through a purification system (solvent still) or is certified anhydrous. Before use, degas the solvent thoroughly by sparging with Argon for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[15]

  • Reaction Setup (Schlenk Line Technique):

    • Add your solid reagents (halogenated quinoline, boronic acid, base, catalyst) to the flame-dried flask.

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask under vacuum (to remove air) and then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times.[14]

    • Using a gas-tight syringe, add the degassed solvent.

    • Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.[20][21]

FAQ 4: Can I use water as a solvent?

Yes, Suzuki couplings can be performed in water, which aligns with green chemistry principles.[22][23] Micellar catalysis, using surfactants like PTS, can create nano-micelles in water that act as "organic solvent pockets," effectively solubilizing the reagents and catalyst.[22][24] This approach can work for heteroaromatics and allows for mild reaction conditions, sometimes even at room temperature.[22][24] Specialized water-soluble ligands, such as sulfonated phosphines, have also been developed for highly efficient aqueous Suzuki couplings.[25]

Visualizations & Protocols

Diagrams
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: Catalytic Cycle for Suzuki Coupling of Halogenated Quinolines Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII Quinoline-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Quinoline-Pd(II)-Ar Complex Trans->PdII_Ar Boronate Ar-B(OH)₃⁻ (Activated Boronate) Boronate->Trans Base Base (e.g., K₃PO₄) BoronicAcid Ar-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Aryl-Quinoline) RedElim->Product Quinoline Halogenated Quinoline (Q-X) Quinoline->OxAdd Troubleshooting_Tree Figure 2: Decision Tree for Troubleshooting Low Yields Start Low or No Yield Observed CheckHalogen What is the halogen? (I, Br, or Cl) Start->CheckHalogen I_Br Iodide or Bromide CheckHalogen->I_Br I / Br Cl Chloride CheckHalogen->Cl Cl CheckLigand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) I_Br->CheckLigand UseBulkyLigand ACTION: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, or an NHC catalyst). Cl->UseBulkyLigand CheckLigand->UseBulkyLigand No CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) CheckLigand->CheckBase Yes Success Re-run Experiment UseBulkyLigand->Success UseStrongBase ACTION: Switch to a stronger base like K₃PO₄ and consider anhydrous conditions. CheckBase->UseStrongBase No CheckDegas Was the reaction rigorously degassed? CheckBase->CheckDegas Yes UseStrongBase->Success ImproveDegas ACTION: Improve degassing procedure (e.g., freeze-pump-thaw) and ensure a positive inert gas pressure. CheckDegas->ImproveDegas No CheckDegas->Success Yes ImproveDegas->Success

Caption: A logical workflow for diagnosing and solving low-yield Suzuki reactions.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloroquinoline using a Buchwald Ligand

This protocol is a robust starting point for the coupling of challenging 2- or 4-chloroquinolines.

Materials:

  • Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To the oven-dried reaction vial, add the chloroquinoline, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

    • Note: Perform solid additions in a glovebox or quickly in the open air, followed by immediate inerting.

    • Seal the vial with the septum cap.

    • Insert a needle connected to a Schlenk line and evacuate the vial under high vacuum for 5 minutes.

    • Backfill the vial with Argon gas. Repeat this vacuum/argon cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Using a dry, gas-tight syringe, draw up 5 mL of anhydrous, degassed 1,4-dioxane.

    • Inject the solvent into the reaction vial through the septum.

  • Reaction:

    • Place the vial in a pre-heated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: Reaction progress can be monitored by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the starting material), cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl-quinoline product.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation in the Suzuki−Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Matos, K., Soderquist, J. A. (1998). A Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]

  • Martín, R., & Buchwald, S. L. (2008). A General Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society. [Link]

  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Dreher, S. D., et al. (2008). Anhydrous, Homogeneous Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acids and Halides. The Journal of Organic Chemistry. [Link]

  • Anderson, K. W., et al. (2006). The Development of a Highly Active Catalyst for the Aqueous Suzuki−Miyaura Coupling of N-Heterocyclic Chlorides. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Abbiw, D. K., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]

  • LeBlond, C. R., et al. (2002). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • KINTEK SOLUTION. (n.d.). What Is The Inert Atmosphere Principle? [Link]

  • HTE. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]

  • Nichols, L. (2022). Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. ACS Omega. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Kim, S., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. [Link]

  • Kim, S., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Singh, A., et al. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. [Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Quinoline Carboxylic Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing the common yet complex challenge of solubilizing quinoline carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing the common yet complex challenge of solubilizing quinoline carboxylic acids. As Senior Application Scientists, we have designed this guide to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Core Principles of Quinoline Carboxylic Acid Solubility

Quinoline carboxylic acids are a vital class of compounds in medicinal chemistry, often serving as scaffolds for therapeutic agents.[1][2] However, their inherent physicochemical properties can present significant solubility hurdles. The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group often results in a zwitterionic form at physiological pH, leading to strong intermolecular interactions and consequently, poor solubility in many common solvents.[3] Understanding and manipulating the equilibrium between the zwitterionic, cationic, and anionic forms is the cornerstone of achieving successful solubilization.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My quinoline carboxylic acid is insoluble in standard organic solvents like DMSO and ethanol. What is the most common reason for this, and what should be my first troubleshooting step?

A1: The most probable cause of poor solubility in neutral organic solvents is the zwitterionic nature of your compound. In this state, the molecule has both a positive and a negative charge, leading to a high crystal lattice energy that is difficult for the solvent to overcome.

Your immediate first step should be pH adjustment. By altering the pH, you can convert the zwitterion into a predominantly single-charged species (either cationic or anionic), which will be significantly more soluble.

  • To increase solubility in organic solvents:

    • For acidic quinoline carboxylic acids: Add a small amount of a suitable organic base (e.g., triethylamine) or an aqueous base (e.g., ammonium hydroxide) to deprotonate the carboxylic acid, forming a more soluble salt.

    • For basic quinoline carboxylic acids: Introduce a small quantity of an acid (e.g., hydrochloric acid or formic acid) to protonate the quinoline nitrogen, thereby forming a more soluble salt.[4][5]

This simple pH modification is often the most effective initial step and should be attempted before resorting to more complex methods.[]

Q2: I've attempted pH adjustment with minimal success. What advanced strategies can I employ to dissolve my compound?

A2: If pH modification is insufficient, a multi-faceted approach involving co-solvents, heat, and alternative solubilization agents should be considered. The following workflow provides a systematic approach to tackling persistent solubility issues.

Caption: Systematic workflow for resolving quinoline carboxylic acid solubility.

Co-Solvent Systems: The use of a co-solvent can disrupt the solvent's hydrogen bonding network, making it more favorable for solvating non-polar compounds.[7][8][9][10]

Co-Solvent Rationale for Use Typical Starting Concentration
N-Methyl-2-pyrrolidone (NMP)A powerful polar aprotic solvent, often effective for highly crystalline compounds.10-20% (v/v)
Dimethylacetamide (DMAc)Similar to NMP, with excellent solvating properties for a wide range of compounds.10-20% (v/v)
Polyethylene Glycol (PEG 300/400)A biocompatible, water-miscible solvent that can enhance solubility and is suitable for in vivo formulations.[7][9]20-50% (v/v)
Propylene GlycolAnother biocompatible co-solvent commonly used in pharmaceutical preparations.[7][9]20-50% (v/v)

Experimental Protocol: Co-Solvent Screening

  • Weigh out a small, precise amount of your quinoline carboxylic acid into several vials.

  • To each vial, add your primary solvent (e.g., water or buffer) to create a slurry.

  • Incrementally add the co-solvent of choice (e.g., in 5% or 10% steps) to each vial.

  • After each addition, vortex and visually inspect for dissolution.

  • Record the solvent composition that achieves complete dissolution.

Q3: Is it safe to heat my sample to aid dissolution? What precautions should I take?

A3: Yes, gentle heating can be a very effective technique. It increases the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution. However, this must be done with caution to avoid thermal degradation of your compound.

Best Practices for Heating:

  • Use a controlled heating method: A water bath or a heating block is preferable to a hot plate to ensure even and controlled temperature application.

  • Monitor the temperature: Do not exceed 60-70°C unless you have data on the thermal stability of your compound.

  • Check for precipitation upon cooling: After dissolution, allow the sample to return to room temperature. If a precipitate forms, the solution was supersaturated, and a higher solvent volume or different solvent system is required for a stable solution.

Q4: I need to prepare a stock solution for a biological assay. The final concentration of organic solvent must be very low. What are my options?

A4: This is a common and critical challenge in drug discovery. High concentrations of organic solvents like DMSO can be toxic to cells and interfere with assay results.[11]

Strategies for Low-Solvent Formulations:

  • High-Concentration Stock in DMSO: Prepare a highly concentrated stock solution in 100% DMSO. Then, perform a serial dilution in your aqueous assay buffer. This allows the final concentration of DMSO to be kept to a minimum, typically below 0.5%.[11]

  • Salt Formation: Converting the parent quinoline carboxylic acid to a more soluble salt form is a highly effective strategy.[5][12][13] This is a chemical modification that can dramatically improve aqueous solubility. Common salt forms include hydrochloride, sodium, or potassium salts.[14]

    SaltFormation A Poorly Soluble Quinoline Carboxylic Acid (Zwitterion) B Add Acid (e.g., HCl) Protonates Quinoline N A->B C Add Base (e.g., NaOH) Deprotonates Carboxylic Acid A->C D Highly Soluble Salt Form (e.g., Hydrochloride or Sodium Salt) B->D C->D

    Caption: The process of salt formation to enhance aqueous solubility.

  • Use of Excipients: For particularly challenging compounds, the use of solubilizing excipients can be a powerful tool.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble quinoline carboxylic acid, forming an inclusion complex with significantly enhanced aqueous solubility.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[18]

Q5: I am developing a formulation for an in vivo animal study. What are the key considerations for solvent selection?

A5: For in vivo studies, biocompatibility and safety are paramount. Many common laboratory solvents are not suitable for administration to animals.

Recommended Biocompatible Solvents and Formulations:

Vehicle Component Role Notes
Saline or Phosphate-Buffered Saline (PBS)Primary VehicleThe ideal vehicle if the compound has sufficient aqueous solubility.
Polyethylene Glycol (PEG 300/400)Co-solventGenerally regarded as safe (GRAS) and widely used in preclinical and clinical formulations.
Propylene Glycol (PG)Co-solventAnother GRAS solvent, often used in combination with PEGs.
Tween® 80 or Solutol® HS 15Surfactant/SolubilizerCan form micelles to encapsulate and solubilize hydrophobic compounds.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubilizing ExcipientForms inclusion complexes to increase aqueous solubility; a good choice for compounds that are difficult to formulate.[18]

Example Preclinical Formulation: A common starting point for a formulation for intravenous or oral administration in rodents might be:

  • 5-10% DMSO (to initially dissolve the compound)

  • 30-40% PEG 400

  • 50-65% Saline or Water for Injection

It is imperative to conduct tolerability studies for any new formulation in a small cohort of animals before proceeding with a full efficacy study.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.[Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate.[Link]

  • Co-solvent: Significance and symbolism. ScienceDirect.[Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.[Link]

  • Salt formation to improve drug solubility. PubMed.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.[Link]

  • Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. National Institutes of Health.[Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.[Link]

  • Quinoline. Wikipedia.[Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.[Link]

  • Process for the preparation of quinoline carboxylic acid derivatives.
  • Acceptable solvents for in vitro drug solutions or in vivo... ResearchGate.[Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate.[Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[Link]

  • Method for purifying quinolinic acid.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink.[Link]

  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed.[Link]

  • Quinoline. Sciencemadness Wiki.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.[Link]

  • Quinolinic Acid. PubChem.[Link]

  • Why do deprotonated carboxylate salts decrease solution pH (where are the protons coming from?). Reddit.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 8-Bromo-4-chloroquinoline-2-carboxylic Acid by HPLC

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 8-Bromo-4-chloroquinoline-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 8-Bromo-4-chloroquinoline-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure robust, reliable, and regulatory-compliant results.

Introduction: The Critical Need for Purity Analysis

8-Bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic building block crucial in the synthesis of various pharmacologically active molecules. In drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Impurities, which can arise from the synthetic route or degradation, may possess their own pharmacological or toxicological profiles, potentially compromising clinical outcomes.[1][3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities and degradation products, ensuring that products meet stringent purity standards set by regulatory bodies like the FDA and EMA.[2][3][4]

Foundational Strategy: HPLC Method Development

The objective is to develop a stability-indicating HPLC method that can separate 8-Bromo-4-chloroquinoline-2-carboxylic acid from its potential impurities. The molecular structure—a quinoline core with a carboxylic acid and halogen substituents—suggests a polar, acidic compound. This dictates our strategic choices in chromatography.

The Causality Behind Column Selection

Standard C18 columns are the workhorses of reversed-phase HPLC, but highly polar acidic molecules can be challenging to retain and resolve.[5][6] The carboxylic acid moiety on our target analyte will be ionized at neutral pH, leading to poor retention and peak tailing on traditional C18 phases.

Recommendation: A modern, end-capped C18 column or a mixed-mode column with a positively charged surface is recommended.

  • Why a C18 Column? These columns are versatile and effective for separating a wide range of pharmaceutical compounds.[1]

  • Why End-Capped? End-capping silanols on the silica backbone minimizes their interaction with the acidic analyte, leading to improved peak symmetry.

  • Why a Potential Mixed-Mode Alternative? For challenging separations, a mixed-mode stationary phase containing positively charged functional groups can enhance the retention of acidic compounds through ionic interactions, complementing the primary reversed-phase retention mechanism.[5]

Rationale for Mobile Phase Optimization

The mobile phase is a critical tool for controlling analyte retention and selectivity.[7][8]

  • Solvents: A combination of purified water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Control: This is the most critical parameter. To ensure reproducible retention and sharp peaks for our acidic analyte, we must suppress the ionization of the carboxylic acid group. This is achieved by acidifying the aqueous portion of the mobile phase. A pH of 2.5-3.5 is typically effective. Phosphoric acid or formic acid are common choices. Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid provides strong buffering.[7][9]

  • Elution Mode: A gradient elution (where the organic solvent concentration is increased over time) is generally superior to an isocratic (constant composition) elution for purity analysis.[10] It allows for the effective elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe, ensuring a comprehensive impurity profile.

Detector Selection

The quinoline ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector is the ideal choice. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which can help in identifying and distinguishing different impurities. The initial step in method development is to determine the λmax (wavelength of maximum absorbance) of the analyte by running a spectrum of a standard solution.

Experimental Protocol: The Self-Validating HPLC Method

This protocol is designed to be inherently robust and is the foundation for the subsequent validation studies.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA representative gradient to separate impurities with varying polarities. Must be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Detection Wavelength Set at λmax of the analyte (e.g., 254 nm, to be confirmed)Maximizes sensitivity for the main peak and related impurities.
Injection Volume 10 µLA typical volume to avoid column overloading.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 8-Bromo-4-chloroquinoline-2-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.

Method Validation: Demonstrating Fitness for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following experiments are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard hplc_inj Inject into HPLC prep_std->hplc_inj prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_inj hplc_sep Chromatographic Separation (Column) hplc_inj->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Purity (% Area Normalization) data_int->data_calc

Caption: A generalized workflow for the purity analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid by HPLC.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[13][14]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze the working standard solution.

  • Analyze the sample solution.

  • If available, analyze samples containing known impurities or force-degraded samples (exposed to acid, base, peroxide, heat, and light) to demonstrate that impurity peaks are well-resolved from the main analyte peak.

Linearity

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[14]

Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the working standard concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.[13]

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Protocol: Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Protocol:

  • Analyze the working standard solution while making small variations to parameters such as:

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±2 °C)

    • Mobile phase pH (e.g., ±0.1)

  • Assess the impact on system suitability parameters (e.g., retention time, peak tailing, and resolution).

Diagram: Core Pillars of HPLC Method Validation

Validation_Pillars cluster_qual cluster_quant cluster_robust center Method Validation (ICH Q2 R2) Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate\nPrecision Intermediate Precision Precision->Intermediate\nPrecision

Caption: Key parameters for analytical method validation as defined by ICH guidelines.

Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference from blank at the analyte retention time. Resolution > 2 between analyte and closest impurity.
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0% at each concentration level.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision Overall RSD for both sets of data ≤ 2.0%
LOQ RSD ≤ 10%
Robustness System suitability parameters (tailing factor, theoretical plates, resolution) must pass at all varied conditions.

Comparison with Alternative Techniques

While HPLC is the recommended method, it is useful to understand its advantages in context.

TechniqueApplicability to AnalyteSpecificitySensitivityThroughput
HPLC-UV/PDA Excellent. Ideal for non-volatile, UV-active compounds.High. Can separate structurally similar isomers and impurities.High (µg/mL to ng/mL)High
Gas Chromatography (GC) Poor. Analyte is not volatile and would require derivatization.HighVery HighHigh
Titration Moderate. Can quantify the acidic moiety but is non-specific and cannot detect or quantify neutral or basic impurities.LowLow (mg/mL)Low
LC-MS Excellent. Provides mass information for impurity identification but is more complex and costly for routine purity testing.Very HighVery HighModerate

Conclusion

The validation of an HPLC method for determining the purity of 8-Bromo-4-chloroquinoline-2-carboxylic acid is a systematic process that builds confidence in the quality of the analytical data. By grounding the method development in the physicochemical properties of the analyte and rigorously testing its performance against ICH guidelines, researchers can ensure the resulting data is accurate, precise, and reliable. This self-validating approach is not just good science; it is a regulatory necessity in the journey of pharmaceutical development.

References

  • Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Ayurveda Journals. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Benchchem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields.
  • ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Chromservis. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and present an objective comparison of their analytical performance with alternative methods.

Introduction: The Significance of 8-Bromo-4-chloroquinoline-2-carboxylic acid

8-Bromo-4-chloroquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities.[1] The presence of bromo and chloro substituents, along with a carboxylic acid group, makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the drug discovery and development process to ensure the identity, purity, and stability of the synthesized compounds. NMR and MS are indispensable tools for achieving this, providing detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 8-Bromo-4-chloroquinoline-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the halogen substituents and the carboxylic acid group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Expected ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4s-
H-58.0 - 8.2d8.0 - 9.0
H-67.7 - 7.9t7.0 - 8.0
H-77.9 - 8.1d7.0 - 8.0
-COOH12.0 - 14.0br s-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm or even higher) due to hydrogen bonding and the acidic nature of the proton.[2] This signal would disappear upon the addition of D₂O, confirming its identity. The aromatic protons on the quinoline ring will exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded and appear at a characteristic downfield chemical shift.

Expected ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3122 - 125
C-4148 - 152
C-4a128 - 132
C-5127 - 130
C-6130 - 133
C-7125 - 128
C-8120 - 123
C-8a145 - 148
-COOH165 - 170

The carbons directly attached to the electronegative chlorine and bromine atoms (C-4 and C-8) will also be deshielded. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of all the substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

Molecular Ion and Isotopic Pattern

Due to the presence of bromine and chlorine, the mass spectrum of 8-Bromo-4-chloroquinoline-2-carboxylic acid will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The calculated monoisotopic mass of C₁₀H₅⁷⁹Br³⁵ClNO₂ is 284.9246 g/mol .

Fragmentation Pattern

Electron ionization (EI) mass spectrometry is expected to induce fragmentation of the molecule. Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group.

Expected Fragmentation Pattern:

m/zFragment IonDescription
285/287/289[M]⁺Molecular ion
240/242/244[M - COOH]⁺Loss of the carboxylic acid group
212/214[M - COOH - CO]⁺Subsequent loss of carbon monoxide
161/163[C₉H₅Br]⁺Loss of Cl and COOH
126[C₉H₅N]⁺Loss of Br, Cl, and COOH

The fragmentation of aromatic carboxylic acids typically involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3] The stability of the quinoline ring suggests that the molecular ion will be relatively abundant.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-4-chloroquinoline-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the carboxylic acid proton's chemical shift can be concentration and solvent-dependent.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H NMR spectrum D->E F Acquire 13C NMR spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution in a volatile solvent B_ms Introduce sample into Mass Spectrometer A_ms->B_ms C_ms Select Ionization Method (e.g., EI, ESI) B_ms->C_ms D_ms Acquire Mass Spectrum C_ms->D_ms E_ms Identify Molecular Ion Peak and Isotopic Pattern D_ms->E_ms F_ms Analyze Fragmentation Pattern E_ms->F_ms G_ms Confirm Molecular Formula and Structure F_ms->G_ms

Figure 2: A generalized workflow for Mass Spectrometry analysis.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary methods for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Cl, C-Br).Rapid and non-destructive.Provides limited structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High sensitivity and resolving power. [4]Does not provide direct structural information.
X-ray Crystallography Definitive three-dimensional molecular structure.Unambiguous structural determination.Requires a single crystal of suitable quality.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula.Does not provide information on connectivity.

HPLC is a particularly useful complementary technique for assessing the purity of 8-Bromo-4-chloroquinoline-2-carboxylic acid and for monitoring reaction progress during its synthesis. [4]

Conclusion

The comprehensive analysis of 8-Bromo-4-chloroquinoline-2-carboxylic acid through NMR and mass spectrometry provides a robust framework for its structural characterization. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and provides insights into its fragmentation behavior, aided by the distinct isotopic patterns of the halogen substituents. While this guide presents a theoretical analysis based on established spectroscopic principles, it provides a strong foundation for interpreting experimental data. For unambiguous confirmation, especially of the regiochemistry of the substituents, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable. The presented protocols and comparative analysis with alternative techniques serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2021, January 19). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 20, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, April 29). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Validation

A Comparative Study of 8-Bromo-2-chloroquinoline-4-carboxylic Acid and Other Quinoline Derivatives in Preclinical Research

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of 8-Bromo-2-chloroquinoline-4-carboxylic acid against other notable quinoline derivatives, offering insights into their structure-activity relationships and presenting detailed experimental protocols for their evaluation.

Note on Nomenclature: Initial database searches for "8-Bromo-4-chloroquinoline-2-carboxylic acid" predominantly yielded results for 8-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No: 902743-27-5). This guide will therefore focus on the latter compound, for which physicochemical data is available. It is important for researchers to verify the exact structure and nomenclature when sourcing this compound.

Physicochemical Properties of 8-Bromo-2-chloroquinoline-4-carboxylic Acid

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in biological systems. 8-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol [1]
CAS Number 902743-27-5[1]

The presence of bromine and chlorine atoms, both electron-withdrawing groups, significantly influences the electronic distribution of the quinoline ring system. The carboxylic acid group at the 4-position imparts acidic properties to the molecule, which can affect its solubility and ability to interact with biological targets. To date, specific experimental data on the biological activity of 8-Bromo-2-chloroquinoline-4-carboxylic acid is limited in publicly available literature. Therefore, this guide will draw comparisons with structurally related and well-studied quinoline derivatives to infer its potential activities based on established structure-activity relationships.

Comparative Analysis of Biological Activities

The diverse biological activities of quinoline derivatives are largely dictated by the nature and position of substituents on the core ring structure. This section compares the potential anticancer and antimicrobial activities of 8-Bromo-2-chloroquinoline-4-carboxylic acid with other key quinoline derivatives, supported by available experimental data.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2] The substitution pattern on the quinoline ring is a key determinant of a compound's cytotoxic potency and mechanism of action.

Comparative Data on Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline HCT 1169.33 ± 0.22[2]
Doxorubicin (Standard) HCT 1165.6 ± 0.1[2]
Cisplatin (Standard) K562, T47D-[2]
8-Hydroxyquinoline Derivative (17) HCT 116116.4 ± 5.9[2]
8-Hydroxyquinoline Derivative (17) MCF-778.1 ± 9.3[2]
2,4-dichloro-3-quinolinecarboxylic acid derivative (2h) MOLT-4, SR (Leukemia)< 0.01 - 0.02[3]
2,4-dichloro-3-quinolinecarboxylic acid derivative (2h) SW-620 (Colon)< 0.01 - 0.02[3]
2,4-dichloro-3-quinolinecarboxylic acid derivative (2h) SF-539 (CNS)< 0.01 - 0.02[3]
2,4-dichloro-3-quinolinecarboxylic acid derivative (2h) SK-MEL-5 (Melanoma)< 0.01 - 0.02[3]

Structure-Activity Relationship Insights:

  • 8-Hydroxyquinolines: The 8-hydroxy group is a key pharmacophore, and its derivatives often exhibit significant cytotoxicity.[4] However, as seen with derivative (17), further substitutions can sometimes decrease potency compared to the parent compound.[2]

  • Halogenation: The presence of halogens on the quinoline ring can enhance anticancer activity. For instance, certain 2,4-dichloro-3-quinolinecarboxylic acid derivatives have demonstrated potent activity at nanomolar concentrations.[3] This suggests that the chloro and bromo substituents on 8-Bromo-2-chloroquinoline-4-carboxylic acid could contribute to cytotoxic effects.

  • Carboxylic Acid Group: The carboxylic acid moiety at the 4-position, as seen in our target compound and the highly active 2,4-dichloro derivatives, appears to be a favorable feature for anticancer activity.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Comparative Data on Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
7-Chloro-4-aminoquinoline derivative (16) S. pneumoniae ATCC 49619≤ 0.008[5]
7-Chloro-4-aminoquinoline derivative (17) S. pneumoniae ATCC 49619≤ 0.008[5]
7-Chloro-4-aminoquinoline derivative (18) S. pneumoniae ATCC 49619≤ 0.008[5]
9-bromo substituted indolizinoquinoline-5,12-dione (7) E. coli ATCC259222[5]
9-bromo substituted indolizinoquinoline-5,12-dione (7) S. pyrogens ATCC196152[5]
Quinolone coupled hybrid (5d) Gram-positive & Gram-negative strains0.125 - 8[6]

Structure-Activity Relationship Insights:

  • 4-Aminoquinolines: The 4-amino group is a critical feature for the antimalarial and antibacterial activity of compounds like chloroquine.[7] Derivatives of 7-chloro-4-aminoquinoline have shown potent antibacterial activity.[5]

  • Halogenation: As with anticancer activity, halogenation can significantly impact antimicrobial potency. The 7-chloro group in 4-aminoquinolines is a common feature in active compounds. The presence of a bromo group, as in some indolizinoquinoline-diones, also contributes to antibacterial efficacy.[5]

  • Quinoline-3-carboxylic Acids: This class of compounds, which is structurally related to our target molecule, has been explored for antimicrobial properties.[8][9]

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. This section provides detailed methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48h or 72h) C->D E Addition of MTT Solution D->E F Incubation (2-4h, Formation of Formazan) E->F G Solubilization of Formazan (e.g., DMSO) F->G H Absorbance Reading (Spectrophotometer) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Workflow for Broth Microdilution

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (e.g., 18-24h at 37°C) C->D E Visual Inspection for Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 8-Bromo-2-chloroquinoline-4-carboxylic acid remains to be established, a comparative analysis based on the structure-activity relationships of related quinoline derivatives provides a valuable framework for predicting its potential. The presence of two halogen atoms and a carboxylic acid group suggests that this compound could exhibit both anticancer and antimicrobial properties.

Future research should focus on the synthesis and in vitro evaluation of 8-Bromo-2-chloroquinoline-4-carboxylic acid using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating its specific biological activities, mechanism of action, and potential as a lead compound for the development of new therapeutic agents. Further derivatization of this scaffold could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613–617.
  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
  • Frontiers in Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1148279.
  • ACS Omega. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(45), 42589-42599.
  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(23), 8205.
  • MDPI. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(19), 6649.
  • National Institutes of Health. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(21), 16076-16095.
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534.
  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74.
  • Rudrapal, M., Chetia, D., & Prakash, A. (2012). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 69(3), 451-458.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14383 - 14394.
  • National Institutes of Health. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(23), 4247.
  • PubMed Central. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(10), 5733-5744.
  • PubChem. (n.d.). 2-(4-Bromo-phenyl)-6-chloro-8-hydroxymethyl-quinoline-4-carboxylic acid. [Link]

  • ResearchGate. (2018).
  • PubMed. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
  • ResearchGate. (2017).
  • PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 142-149.
  • MDPI. (2023).
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • MDPI. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 22(16), 8804.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of 8-Bromo-4-chloroquinoline-2-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Minor structural modifications to the quinoline ring can dramatically alter its biological profile, leading to compounds with diverse mechanisms of action. This guide provides an in-depth comparison of two such derivatives: 8-Bromo-4-chloroquinoline-2-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid. While the latter has been the subject of considerable research, the biological activities of the former are less characterized, necessitating a predictive analysis based on established structure-activity relationships.

Introduction: The Quinoline Core and its Therapeutic Potential

Quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, each influencing the compound's physicochemical properties and its interaction with biological targets. The carboxylic acid moiety at the 2-position is a key feature, often crucial for the compound's mechanism of action, particularly in its ability to interact with enzyme active sites.[3]

This guide will first explore the well-documented biological activities of 8-hydroxyquinoline-2-carboxylic acid, focusing on its role as a metal chelator. Subsequently, it will delve into the predicted biological activities of 8-Bromo-4-chloroquinoline-2-carboxylic acid, drawing inferences from the known effects of halogenation on the quinoline scaffold.

8-hydroxyquinoline-2-carboxylic acid (8-HQA): A Profile of a Potent Metal Chelator

8-hydroxyquinoline-2-carboxylic acid (8-HQA) is a naturally occurring compound found in the gut of certain lepidopteran larvae, where it is believed to function as a siderophore, a small, high-affinity iron-chelating compound.[4][5] This strong ability to chelate metal ions, particularly iron (Fe²⁺ and Fe³⁺), is central to its observed biological effects.[5][6]

Antimicrobial Activity

The primary mechanism behind the antimicrobial properties of 8-HQA and other 8-hydroxyquinolines is their ability to sequester essential metal ions, such as iron and copper, which are vital for microbial survival and enzymatic functions.[7] By depriving bacteria and fungi of these crucial metals, 8-HQA disrupts key metabolic pathways, leading to growth inhibition. This broad-spectrum activity has been noted against various pathogens.[2][8]

Anti-inflammatory and Antioxidant Properties

The chelation of metal ions by 8-HQA also contributes to its potential anti-inflammatory and antioxidant effects. By binding to redox-active metals like iron and copper, it can prevent their participation in Fenton-like reactions, which generate harmful reactive oxygen species (ROS). This reduction in oxidative stress can mitigate inflammatory processes. Some studies have suggested that gallium complexes of 8-HQA may possess anti-inflammatory properties.[9]

Anticancer Potential

While less explored for 8-HQA itself, the broader class of 8-hydroxyquinolines has shown promise as anticancer agents.[1][2] The mechanisms are often linked to their metal-chelating properties, which can disrupt tumor growth and induce apoptosis.

8-Bromo-4-chloroquinoline-2-carboxylic acid: A Predictive Analysis of Biological Activity

Direct experimental data on the biological activity of 8-Bromo-4-chloroquinoline-2-carboxylic acid is limited in publicly available literature. However, based on the known structure-activity relationships of halogenated quinolines, we can predict its likely biological profile. The presence of bromo and chloro substituents is expected to significantly modulate its electronic and lipophilic properties, thereby influencing its interaction with biological targets.

Predicted Antimicrobial Activity

Halogenation of the quinoline ring has been shown to enhance antimicrobial activity in many instances.[10][11][12] The electron-withdrawing nature of bromine and chlorine atoms can increase the compound's ability to interact with microbial targets. Furthermore, the quinoline-2-carboxylic acid scaffold is a key feature of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] It is plausible that 8-Bromo-4-chloroquinoline-2-carboxylic acid could exhibit antibacterial activity through a similar mechanism.

Predicted Anticancer Activity

The quinoline carboxylic acid backbone is also found in compounds that exhibit anticancer activity by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is often upregulated in rapidly proliferating cancer cells. The carboxylate group is crucial for binding to the enzyme's active site.[3] Halogenation can further enhance the anticancer potency of quinoline derivatives.[13][14] Therefore, 8-Bromo-4-chloroquinoline-2-carboxylic acid is a strong candidate for investigation as a DHODH inhibitor with potential antiproliferative effects.

Comparative Summary of Biological Activities

Feature8-hydroxyquinoline-2-carboxylic acid8-Bromo-4-chloroquinoline-2-carboxylic acid (Predicted)
Primary Mechanism Metal Chelation (Siderophore-like)[4][5]Inhibition of key enzymes (e.g., Topoisomerase, DHODH)[3]
Antimicrobial Activity Documented, broad-spectrum[2][8]Predicted, potentially enhanced by halogens[10][11]
Anticancer Activity Potential, based on class[1][2]Predicted, potential DHODH inhibitor[3]
Anti-inflammatory Potential, via metal chelation[9]To be determined
Key Structural Feature 8-hydroxyl group for metal chelation8-bromo and 4-chloro substitutions

Experimental Protocols for Validation

To validate the predicted biological activities of 8-Bromo-4-chloroquinoline-2-carboxylic acid and to provide a direct comparison with 8-HQA, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare stock solutions of test compounds in DMSO plate Perform serial dilutions of compounds in a 96-well plate start->plate inoculum Prepare microbial inoculum (0.5 McFarland standard) add_inoculum Add diluted microbial suspension to each well inoculum->add_inoculum media Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) media->plate plate->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or measure absorbance incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of 8-Bromo-4-chloroquinoline-2-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Assay Setup: In a sterile 96-well microtiter plate, perform serial twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Signaling Pathway Diagram:

G cluster_cell Viable Cell MTT MTT (Yellow, water-soluble) Mito Mitochondrial Dehydrogenases MTT->Mito uptake Formazan Formazan (Purple, insoluble) Mito->Formazan reduction

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[15]

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the inhibition of DHODH activity, a potential target for anticancer agents.[16]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human DHODH enzyme and a reaction mixture containing dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), and coenzyme Q10.

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations and the DHODH enzyme solution. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Absorbance Measurement: Monitor the decrease in absorbance at 600-650 nm, which corresponds to the reduction of DCIP.

  • Data Analysis: Calculate the rate of DCIP reduction and determine the IC₅₀ value of the inhibitors.[6][16]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of bacterial topoisomerases.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (e.g., pBR322) and purified bacterial DNA gyrase or topoisomerase IV.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for the topoisomerase-mediated relaxation of the supercoiled DNA.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Interpretation: Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the control.[17][18]

Conclusion and Future Directions

8-hydroxyquinoline-2-carboxylic acid has established itself as a molecule of interest primarily due to its potent metal-chelating properties, which underpin its antimicrobial and potential anti-inflammatory activities. In contrast, 8-Bromo-4-chloroquinoline-2-carboxylic acid represents a compelling yet understudied derivative. Based on established structure-activity relationships, the introduction of bromo and chloro substituents on the quinoline-2-carboxylic acid scaffold strongly suggests a potential for potent antimicrobial and anticancer activities, likely through the inhibition of key enzymes such as bacterial topoisomerases and human DHODH.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. A direct, head-to-head comparison of these two compounds will not only elucidate the specific biological profile of 8-Bromo-4-chloroquinoline-2-carboxylic acid but also provide valuable insights into the influence of specific substitutions on the quinoline core. Such studies are crucial for the rational design of next-generation quinoline-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. BenchChem.
  • Crea, F., et al. (n.d.).
  • National Center for Biotechnology Information. (2019). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. In Current Protocols in Pharmacology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Anticancer Agent 96 in Cell Culture. BenchChem.
  • BenchChem. (2025).
  • Chhabra, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Aly, A. A., et al. (2020).
  • Musiol, R., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Gorde, M. N., et al. (2012). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy.
  • Capodagli, J., et al. (2011). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis.
  • Crea, F., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Dalton Transactions.
  • Jendrlin, M., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules.
  • Al-Ghorbani, M., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Semantic Scholar. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Ott, I., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • Ott, I., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • National Center for Biotechnology Information. (2019). Topoisomerase Assays. In Current Protocols in Pharmacology.
  • Scilit. (n.d.). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents.
  • Othman, D. I. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • National Center for Biotechnology Information. (2019). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (2024).
  • Biointerface Research in Applied Chemistry. (2021).
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
  • Al-Majidi, S. M. H. (2019).
  • SciSpace. (n.d.). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium.
  • Al-Ghorbani, M., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Ott, I., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • MedCrave. (2015).
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Publications. (2025).
  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit.
  • MDPI. (2021).
  • ScienceOpen. (2020).
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2024).

Sources

Validation

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 8-Bromo-4-chloroquinoline-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 8-Bromo-4-chloroquinoline-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 8-Bromo-4-chloroquinoline-2-carboxylic acid is a key heterocyclic compound, and its accurate measurement is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental data, to empower you in selecting the most appropriate methodology for your specific analytical challenges.

The Central Role of HPLC-UV in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry. Its high resolution, sensitivity, and reproducibility make it the gold standard for the analysis of a wide array of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for quantifying compounds that possess a UV chromophore, such as the quinoline ring in our target analyte.

The validation of an analytical method is a regulatory requirement and a scientific necessity to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this process, which form the foundation of the validation protocol detailed in this guide.[1][2][3]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates various performance characteristics to ensure the method's reliability. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_2 Method Application Method Optimization Method Optimization Specificity Specificity & Selectivity Method Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Analysis Routine Analysis SystemSuitability->Routine Analysis

Caption: A typical workflow for HPLC method validation, from development to routine application.

Experimental Protocol: A Validated HPLC-UV Method

A robust and reliable analytical method is fundamental for the accurate quantification of 8-Bromo-4-chloroquinoline-2-carboxylic acid. The following protocol details the validated HPLC-UV method.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving good separation and peak shape. A reversed-phase C18 column is a common choice for nonpolar to moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good solubility and ionization control of the carboxylic acid group, leading to symmetrical peaks.

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 10 µL
Column Temperature 30°C
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 8-Bromo-4-chloroquinoline-2-carboxylic acid reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: A Deep Dive

The following sections detail the validation parameters, their significance, and the experimental data obtained for the proposed HPLC-UV method.

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: The specificity of the method was evaluated by analyzing the blank (mobile phase), a placebo solution (a mixture of all excipients without the analyte), and a solution of the analyte. Additionally, the analyte was subjected to forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the degradation products did not interfere with the analyte peak.

  • Results: The chromatograms showed no interfering peaks at the retention time of 8-Bromo-4-chloroquinoline-2-carboxylic acid in the blank and placebo solutions. The forced degradation studies demonstrated that all degradation product peaks were well-resolved from the analyte peak, proving the method is stability-indicating.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: A series of six standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results:

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45210x + 1250-

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the tested range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol: The accuracy of the method was determined by spiking a placebo solution with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Results:

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%4099.50.8
100%50100.20.5
120%6099.80.6

The excellent recovery values demonstrate the accuracy of the method for the quantification of the analyte.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

  • Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.7%≤ 2%
Intermediate Precision 1.2%≤ 2%

The low %RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results:

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of organic solvent in the mobile phase (±2%).

  • Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Protocol: A system suitability solution (a standard solution of the analyte) was injected five times before the start of the sample analysis.

  • Results:

ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000≥ 2000
% RSD of Peak Area 0.9%≤ 2.0%

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful and widely used technique, other methods can also be employed for the quantification of 8-Bromo-4-chloroquinoline-2-carboxylic acid. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural information, or high-throughput screening.

Analytical_Techniques_Comparison cluster_0 Core Technique cluster_1 Alternative Techniques HPLC_UV HPLC-UV UV_Vis UV-Vis Spectrophotometry HPLC_UV->UV_Vis Comparison LC_MS LC-MS/MS HPLC_UV->LC_MS Comparison CE Capillary Electrophoresis HPLC_UV->CE Comparison

Sources

Comparative

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinolines

For researchers and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of halogens to this versatile st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of halogens to this versatile structure has proven to be a particularly fruitful strategy, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides an in-depth comparison of halogenated quinolines, focusing on their anticancer and antimalarial activities. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Impact of Halogenation on Biological Activity: A Tale of Two Targets

The strategic placement of halogens on the quinoline ring system can dramatically alter a compound's biological activity. This is largely due to the unique properties of halogens, which can modulate factors such as lipophilicity, electronic distribution, and metabolic stability. Here, we compare the structure-activity relationships (SAR) of halogenated quinolines in two key therapeutic areas: cancer and malaria.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant number of quinoline derivatives have been investigated as anticancer agents, with many targeting critical signaling pathways that drive tumor growth and proliferation.[1] One of the most important of these is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[2]

Halogenated quinolines can act as potent inhibitors of kinases within this pathway, disrupting the downstream signaling cascade that leads to cell growth, proliferation, and survival.[3] The quinoline core can serve as a scaffold that positions key pharmacophoric elements to interact with the ATP-binding pocket of these kinases.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Halogenated Quinoline Halogenated Quinoline

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of halogenated quinolines.

Compound TypeHalogenPositionCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid--A549 (Lung)1.91[1]
Quinoline-Chalcone Hybrid--K-562 (Leukemia)5.29[1]
7-chloroquinoline derivativeCl7MCF-7 (Breast)15.41[4]
7-chloroquinoline derivativeCl7MCF-7 (Breast)12.99[4]
4-anilinoquinolinylchalcone--MDA-MB-231 (Breast)0.11[5]
4-anilinoquinolinylchalcone--MDA-MB-231 (Breast)0.18[5]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimalarial Activity: Disrupting Heme Detoxification

The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a mainstay in antimalarial chemotherapy for decades.[6] Halogenation at the 7-position of this scaffold is a critical determinant of its antiplasmodial activity.

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7] 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole and are thought to bind to heme, preventing its polymerization into hemozoin.[7][8] The resulting buildup of free heme is toxic to the parasite, leading to its death.[7] The halogen at the 7-position is believed to play a role in the drug's ability to interact with heme and inhibit this process.[9]

Hemozoin_Inhibition Hemoglobin Hemoglobin Parasite Food Vacuole Parasite Food Vacuole Heme (toxic) Heme (toxic) Parasite Food Vacuole->Heme (toxic) Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization Parasite Death Parasite Death Heme (toxic)->Parasite Death Halogenated Quinoline Halogenated Quinoline Halogenated Quinoline->Heme (toxic) Binds to Halogenated Quinoline->Hemozoin (non-toxic) Inhibits Polymerization

Figure 2: Mechanism of hemozoin formation inhibition by halogenated quinolines in the malaria parasite.

Structure-activity relationship studies have systematically evaluated the impact of different halogens at the 7-position of 4-aminoquinolines on their activity against both chloroquine-susceptible and -resistant strains of P. falciparum.

7-SubstituentSide ChainP. falciparum (CQ-susceptible) IC50 (nM)P. falciparum (CQ-resistant) IC50 (nM)Reference
Cl-HN(CH2)2NEt23-123-12[10]
Br-HN(CH2)2NEt23-123-12[10]
I-HN(CH2)2NEt23-123-12[10]
F-HN(CH2)2NEt215-5018-500[10]
CF3-HN(CH2)2NEt215-5018-500[10]

These data clearly indicate that the larger halogens (Cl, Br, I) at the 7-position confer potent activity against both chloroquine-susceptible and -resistant strains, while the more electronegative fluorine and trifluoromethyl groups result in reduced activity, particularly against resistant strains.[10]

Experimental Protocols

To ensure the validity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for the synthesis of a halogenated quinoline and for the biological assays used to evaluate its activity.

Synthesis of 7-Chloro-4-aminoquinolines (Representative Protocol)

This protocol outlines a general procedure for the synthesis of 7-chloro-4-aminoquinolines, which can be adapted for other halogenated analogues.[11]

Synthesis_Workflow Start Start Step1 Step 1: Condensation Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 Step4 Step 4: Amination Step3->Step4 End End Step4->End

Figure 3: General workflow for the synthesis of 7-chloro-4-aminoquinolines.

Step 1: Condensation of 3-chloroaniline with an appropriate diethyl ethoxymethylenemalonate.

  • In a round-bottom flask, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at 100-120°C, for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to obtain the crude product.

Step 2: Cyclization to form the quinolone ring.

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (around 250°C) to induce cyclization.

  • The product will precipitate upon cooling.

  • Filter and wash the solid with a suitable solvent (e.g., hexane) to obtain the 7-chloro-4-hydroxyquinoline.

Step 3: Chlorination of the 4-hydroxy group.

  • Treat the product from Step 2 with a chlorinating agent, such as phosphorus oxychloride (POCl3).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction with ice water and neutralize with a base (e.g., ammonia).

  • Extract the product with an organic solvent (e.g., chloroform) and purify by column chromatography to yield 4,7-dichloroquinoline.[12]

Step 4: Nucleophilic substitution with the desired amine side chain.

  • React the 4,7-dichloroquinoline with the appropriate amine (e.g., N,N-diethylethylenediamine) in a suitable solvent (e.g., phenol or N-methyl-2-pyrrolidone).[8][11]

  • Heat the reaction mixture to promote the substitution at the 4-position.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halogenated quinoline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.

Materials:

  • 96-well microtiter plates

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • Complete RPMI 1640 medium

  • Halogenated quinoline compounds dissolved in DMSO

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the halogenated quinoline compounds in complete medium and add them to the wells of a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC50 value.

Conclusion

The introduction of halogens to the quinoline scaffold is a powerful strategy for modulating biological activity. As demonstrated in this guide, the choice of halogen and its position can have a profound impact on the anticancer and antimalarial properties of these compounds. The comparative data and detailed protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of more potent and selective halogenated quinoline-based therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31195–31215.
  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993–5001.
  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87(S1), 7–11.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2022). Journal of Taibah University for Science.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2014). PLOS ONE.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2014). Antimicrobial Agents and Chemotherapy.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021).
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2002). Journal of Medicinal Chemistry.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • MTT (Assay protocol). (2023). Protocols.io.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Process for preparing 4-amino-7-chloro-quinoline. (1984).
  • An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. (1996). Journal of Pharmacy and Pharmacology.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). while true do;.
  • MTT assay protocol. (n.d.). Abcam.
  • Plasmodium falciparum Growth or Invasion Inhibition Assays. (2024). Protocols.io.
  • MTT Cell Proliferation Assay. (n.d.).
  • Synthesis of 7-chloroquinolinyl-4-. (2025).
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). Worldwide Antimalarial Resistance Network.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Drawing graphs with dot. (2015). Graphviz.
  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. (2023). The Journal of Phytopharmacology.
  • Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. (2021). Archiv der Pharmazie.
  • In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. (1998). Antimicrobial Agents and Chemotherapy.
  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. (n.d.).
  • Dot Language (graph based diagrams). (2018). Medium.
  • IC 50 values (µM) of the compounds in A549, MCF-7, and NIH3T3 cell lines. (n.d.).
  • A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. (1998). Journal of Biological Chemistry.
  • Let's Draw a Graph: An Introduction with Graphviz. (2013). UC Berkeley EECS.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Molecules.
  • Antimalarial efficacy screening: in vitro and in vivo protocols. (n.d.). Supplemental file.
  • PI3K/AKT/mTOR p
  • A common mechanism for blockade of heme polymerization by antimalarial quinolines. (1998). Journal of Biological Chemistry.
  • The PI3K/AKT/mTOR interactive pathway. (2014). Cold Spring Harbor Perspectives in Biology.
  • IC50 against A549 and MCF-7 cell lines. Measured using MTT and... (n.d.).
  • Control of Heme Polymerase by Chloroquine and Other Quinoline Derivatives. (1994). Antimicrobial Agents and Chemotherapy.
  • PI3K/AKT/mTOR Signaling Pathway Illustr

Sources

Validation

A Researcher's Guide to In Vitro Evaluation of Quinoline Derivatives' Anticancer Activity

< Introduction: The Promise of the Quinoline Scaffold in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Promise of the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Notably, numerous quinoline derivatives have emerged as potent anticancer agents, demonstrating efficacy against a spectrum of cancer cell lines.[2][3][4] The versatility of the quinoline scaffold allows for extensive chemical modification, yielding derivatives with diverse mechanisms of action. These mechanisms frequently involve the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2][5]

This guide provides a comprehensive framework of in vitro testing protocols designed to rigorously assess the anticancer potential of novel quinoline derivatives. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of these promising compounds.

I. Foundational Assessment: Cytotoxicity and Antiproliferative Activity

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects. This establishes the compound's potency and provides the concentration range for subsequent mechanistic studies.

The MTT Assay: A Workhorse for Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: IC50 Determination via MTT Assay [6][9]

1. Cell Seeding:

  • Culture the desired cancer cell line to approximately 80% confluency.
  • Harvest the cells using trypsin-EDTA and perform a cell count to ensure high viability (>95%).
  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete growth medium.[9]
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the quinoline derivative in complete growth medium. It is common to start with a 2X concentration series.
  • Include a vehicle control (medium with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a no-cell blank control (medium only).[6]
  • Carefully remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
  • Return the plate to the incubator for a specified exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well.[6][9]
  • Incubate the plate for an additional 4 hours at 37°C.
  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][9]
  • Gently shake the plate for 10 minutes to ensure complete dissolution.[6]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[6]
  • Subtract the average absorbance of the no-cell blank wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percent viability against the log-transformed concentration of the quinoline derivative and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]
Data Presentation: Comparative Cytotoxicity

To facilitate a clear comparison of the potency of different quinoline derivatives, the IC50 values should be summarized in a table.

Quinoline DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2 ± 0.7
Derivative BA549 (Lung)12.5 ± 1.8
Derivative CHCT116 (Colon)8.9 ± 1.1
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.1

Table 1: Example of IC50 value comparison for different quinoline derivatives against various cancer cell lines.

II. Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Once the cytotoxic potential of a quinoline derivative is established, the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Detection: The Annexin V/PI Staining Assay

The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry-based method for detecting apoptosis.[10] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these early apoptotic cells.[10][11] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [12]

1. Cell Treatment and Harvesting:

  • Seed cells in a suitable culture vessel and treat with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
  • Include an untreated control.
  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.
  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
  • Add 400 µL of 1X Binding Buffer to each tube.[11]

3. Flow Cytometry Analysis:

  • Analyze the cells immediately by flow cytometry.
  • The results will allow for the differentiation of four cell populations:
  • Annexin V- / PI- : Live cells
  • Annexin V+ / PI- : Early apoptotic cells
  • Annexin V+ / PI+ : Late apoptotic or necrotic cells
  • Annexin V- / PI+ : Necrotic cells

dot

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis start Seed Cancer Cells treat Treat with Quinoline Derivative (IC50) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15-20 min, RT, Dark) add_stains->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[5][13] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle.[14] PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[14][15][16]

Experimental Protocol: Cell Cycle Analysis with PI Staining [14][15][16]

1. Cell Treatment and Fixation:

  • Treat cells with the quinoline derivative as described for the apoptosis assay.
  • Harvest the cells and wash with PBS.
  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.
  • Incubate the cells at 4°C for at least 30 minutes (can be stored for up to a week).

2. Staining:

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
  • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
  • Incubate for 15-30 minutes at room temperature or 37°C in the dark.

3. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer, measuring the fluorescence on a linear scale.[17]
  • The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

III. Assessing Anti-Metastatic Potential

A crucial aspect of cancer progression is metastasis, the spread of cancer cells to distant sites. Therefore, evaluating the ability of a quinoline derivative to inhibit cell migration and invasion is a key component of its preclinical assessment.

Wound Healing (Scratch) Assay

The wound healing or scratch assay is a simple and cost-effective method to study collective cell migration.[18][19] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[18][19]

Experimental Protocol: Wound Healing Assay [18][20][21][22]

1. Cell Seeding and Wound Creation:

  • Seed cells in a 24-well plate and grow them to confluence.[20]
  • Create a scratch in the monolayer using a sterile pipette tip.[18][20]
  • Wash the wells with medium to remove detached cells.[20]

2. Treatment and Imaging:

  • Add fresh medium containing the quinoline derivative at various concentrations.
  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[21]

3. Data Analysis:

  • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
  • Calculate the percentage of wound closure for each treatment group compared to the control.
Transwell Migration and Invasion Assays

The Transwell assay, also known as the Boyden chamber assay, provides a more quantitative measure of cell migration and invasion.[23] It utilizes a chamber with a porous membrane that separates an upper and lower compartment.[23][24] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber, creating a gradient that stimulates cell migration through the pores.[25] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which the cells must degrade to migrate.[23]

Experimental Protocol: Transwell Migration/Invasion Assay [24][25][26]

1. Chamber Preparation:

  • For invasion assays, coat the Transwell inserts with Matrigel.
  • Rehydrate the inserts with serum-free medium.

2. Cell Seeding and Treatment:

  • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
  • Seed cells, pre-treated with the quinoline derivative or vehicle, into the upper chamber in serum-free medium.

3. Incubation and Staining:

  • Incubate the plate for a time sufficient for cells to migrate/invade (e.g., 24-48 hours).
  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  • Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

4. Quantification:

  • Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

dot

Caption: Comparison of Transwell Migration and Invasion Assay Setups.

IV. Delving Deeper: Molecular Target Analysis

To gain a more profound understanding of the anticancer mechanism of a quinoline derivative, it is essential to investigate its effects on specific molecular targets and signaling pathways.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. To further validate apoptosis induction, the expression of key apoptosis-regulating proteins from the Bcl-2 family can be examined. This family includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[27] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[27]

Experimental Protocol: Western Blot for Bax and Bcl-2 [28][29]

1. Protein Extraction:

  • Treat cells with the quinoline derivative and lyse them to extract total protein.

2. SDS-PAGE and Transfer:

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins onto a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

4. Detection and Analysis:

  • Add a chemiluminescent substrate and detect the signal using an imaging system.
  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Reactive Oxygen Species (ROS) Measurement

Some quinoline derivatives exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[2] ROS are highly reactive molecules that can damage cellular components and trigger apoptosis.[30] The DCFH-DA assay is a common method for measuring intracellular ROS levels.

Experimental Protocol: Intracellular ROS Detection with DCFH-DA [31][32][33][34]

1. Cell Loading:

  • Treat cells with the quinoline derivative.
  • Load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable, non-fluorescent probe.[31][34]
  • Inside the cell, esterases deacetylate DCFH-DA to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.[31][34]

2. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[30][34]
  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion: A Pathway to Discovery

The in vitro protocols detailed in this guide provide a robust and logical framework for the initial assessment of the anticancer activity of novel quinoline derivatives. By systematically evaluating cytotoxicity, elucidating the primary mechanisms of cell death, and investigating effects on metastatic potential and key molecular pathways, researchers can build a comprehensive profile of their compounds. This structured approach not only ensures scientific rigor but also provides the critical data necessary to identify promising lead candidates for further preclinical and clinical development in the ongoing fight against cancer.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

  • BenchSci. (2024). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • protocols.io. (2017). Wound healing migration assay (Scratch assay). [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Balaji, B., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • CLYTE Technologies. (2024). Deep Dive into the Transwell Migration and Invasion Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. [Link]

  • Xiamen Shengguang Biotechnology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS. [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • El-Naggar, A. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Different Quinoline Compounds: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the antimicrobial spectrum of various quinoline compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the antimicrobial spectrum of various quinoline compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the structure-activity relationships, mechanisms of action, and the evolution of the quinolone class of antibiotics. The experimental protocols detailed herein are presented with the rigor and practical insights expected in a professional research and development setting.

Introduction: The Evolution of Quinolones

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][2] This first-generation quinolone exhibited a narrow spectrum of activity, primarily targeting Gram-negative bacteria responsible for urinary tract infections.[3][4] The subsequent decades witnessed remarkable advancements in quinolone development, largely driven by strategic chemical modifications to the core structure. The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a pivotal moment that significantly broadened the antimicrobial spectrum and improved pharmacokinetic properties.[1][2][5] This guide will explore the antimicrobial profiles of representative compounds from different generations, culminating in the newer agents with enhanced potency and expanded coverage.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The general mechanism involves the formation of a stable ternary complex between the quinolone, the enzyme, and the bacterial DNA, which ultimately leads to double-strand DNA breaks and cell death.[8][9]

The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[6][7][10] Some newer quinolones exhibit a more balanced activity against both enzymes, which may contribute to a lower frequency of resistance development.[10]

The interaction between the quinolone and the enzyme-DNA complex is mediated by a water-metal ion bridge, which is anchored by specific amino acid residues in the enzyme.[11] Mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining regions (QRDRs), can alter the binding affinity of the drug, leading to resistance.

Below is a diagram illustrating the mechanism of action of quinolone antibiotics.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DS_Break Double-Strand DNA Breaks Ternary_Complex->DS_Break Stabilizes Cell_Death Bacterial Cell Death DS_Break->Cell_Death Leads to

Caption: Quinolone mechanism of action targeting DNA gyrase and topoisomerase IV.

Comparative Antimicrobial Spectrum: A Generational Perspective

The evolution of quinolones is characterized by a progressive expansion of their antimicrobial spectrum. This has been achieved through targeted modifications of the quinolone nucleus, enhancing their activity against a wider range of pathogens.

Structure-Activity Relationships: The Chemical Blueprint for Enhanced Activity

The antimicrobial potency and spectrum of quinolones are intricately linked to their chemical structure. Key modifications at various positions of the quinolone ring have been instrumental in the development of new generations with improved efficacy.[2]

  • N-1 Position: The substitution at this position is vital for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[1][2]

  • C-6 Position: The addition of a fluorine atom at this position was a landmark in quinolone development, leading to the creation of fluoroquinolones with a much broader spectrum of activity.[1][5]

  • C-7 Position: Modifications at this position have been a major focus for improving activity against Gram-positive bacteria. Piperazine substituents tend to enhance Gram-negative activity, while pyrrolidine moieties often improve Gram-positive potency.[1]

  • C-8 Position: The introduction of a methoxy group at this position has been shown to enhance activity against Gram-positive organisms and anaerobes.[6]

Performance Benchmarking: A Quantitative Comparison

The in vitro activity of quinolones is a critical determinant of their clinical utility. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying this activity, with MIC90 values (the concentration required to inhibit 90% of isolates) providing a robust measure for comparison. The following tables summarize the MIC90 values for representative quinolones against key Gram-positive, Gram-negative, atypical, and anaerobic pathogens.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Quinolone Antibiotics Against Key Gram-Positive Bacterial Pathogens

AntibioticGenerationStaphylococcus aureus (Methicillin-Susceptible)Staphylococcus aureus (Methicillin-Resistant)Streptococcus pneumoniae
Nalidixic Acid 1st>128>128>128
Ciprofloxacin 2nd0.25 - 11 - 41 - 4
Levofloxacin 3rd0.25 - 11 - 81
Moxifloxacin 4th0.06 - 0.250.5 - 40.25
Delafloxacin Newer≤0.008 - 0.250.25 - 10.016

Note: MIC values are compiled from various sources and can vary based on the specific strain and testing methodology.[12][13][14][15]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Quinolone Antibiotics Against Key Gram-Negative Bacterial Pathogens

AntibioticGenerationEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Nalidixic Acid 1st8 - 3216 - 64>128
Ciprofloxacin 2nd≤0.03 - 0.250.06 - 0.50.5 - 2
Levofloxacin 3rd≤0.06 - 0.50.12 - 11 - 8
Moxifloxacin 4th0.06 - 0.250.12 - 14 - 16
Delafloxacin Newer0.12 - 40.25 - 81 - 8

Note: MIC values are compiled from various sources and can vary based on the specific strain and testing methodology.[12][13][14]

Table 3: Comparative In Vitro Activity of Quinolone Antibiotics Against Atypical and Anaerobic Bacteria

AntibioticGenerationAtypical Pathogens (Legionella, Mycoplasma, Chlamydia)Anaerobic Pathogens (Bacteroides fragilis group)
Nalidixic Acid 1stPoor activityPoor activity
Ciprofloxacin 2ndModerate activityPoor to moderate activity (MIC90: 4 - 32 µg/mL)
Levofloxacin 3rdGood activityModerate activity (MIC90: 8 µg/mL)
Moxifloxacin 4thExcellent activityGood activity (MIC90: 4 µg/mL)
Delafloxacin NewerGood activityGood activity

Note: Activity levels are generalized from multiple sources. Specific MIC values can vary.[7][9][12]

Experimental Protocols for Antimicrobial Spectrum Determination

The accurate determination of a compound's antimicrobial spectrum is fundamental to its development and clinical application. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and comparability of susceptibility testing data.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent. This quantitative assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Underlying Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of the in vitro activity of the compound.

Step-by-Step Methodology (based on CLSI M07 guidelines):

  • Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve the quinoline compound in a suitable solvent to create a high-concentration stock solution. The purity of the compound must be accounted for in the initial calculations.

  • Preparation of Microdilution Plates: Using a multi-channel pipette, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) directly in 96-well microtiter plates. This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Below is a diagram illustrating the broth microdilution workflow.

Broth Microdilution Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC End End Read_MIC->End

Caption: Standardized workflow for MIC determination using the broth microdilution method.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing. It is particularly useful for routine testing in clinical laboratories.

Underlying Principle: This method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will be observed around the disk. The diameter of this zone is inversely proportional to the MIC.

Step-by-Step Methodology (based on CLSI M02 guidelines):

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a bacterial lawn.

  • Application of Antimicrobial Disks: Aseptically apply paper disks impregnated with known concentrations of the quinoline compounds onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced sufficiently to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints in the CLSI M100 document.

Conclusion and Future Perspectives

The quinolone class of antibiotics has undergone a remarkable evolution, from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones with activity against a wide array of clinically significant pathogens. The strategic modification of the quinolone core has led to successive generations with improved potency and expanded coverage, including enhanced activity against Gram-positive, atypical, and anaerobic bacteria.

The comparative analysis presented in this guide highlights the nuanced differences in the antimicrobial spectrum of various quinoline compounds, providing a valuable resource for researchers and drug development professionals. The detailed experimental protocols, grounded in CLSI standards, offer a robust framework for the accurate assessment of antimicrobial activity.

As antimicrobial resistance continues to be a major global health challenge, the continued exploration of the quinolone scaffold and the development of novel derivatives with improved activity against resistant pathogens remain critical areas of research. A thorough understanding of the structure-activity relationships and mechanisms of action of this important class of antibiotics will be essential for the design of the next generation of quinolone therapeutics.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of medical microbiology, 44(5), 320-324. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-998. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Interaction between DNA gyrase and quinolones: effects of Alanine 119 and Serine 122 in the A subunit. Antimicrobial agents and chemotherapy, 45(7), 1994-2000. [Link]

  • Goldstein, E. J. (1999). Quinolone activity against anaerobes. Drugs, 58, 60-64. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13. Clinical and Laboratory Standards Institute. [Link]

  • Humphries, R. M., Hindler, J. A., & CLSI Methods Development and Standardization Working Group of the Subcommittee on Antimicrobial Susceptibility Testing. (2018). CLSI methods development and standardization working group best practices for evaluation of antimicrobial susceptibility tests. Journal of clinical microbiology, 56(4), e01934-17. [Link]

  • Goldstein, E. J., Citron, D. M., & Merriam, C. V. (1993). Comparative in vitro activity of ciprofloxacin, ofloxacin, and other quinolones against anaerobic bacteria. Antimicrobial agents and chemotherapy, 37(5), 1155-1157. [Link]

  • Stamm, W. E., & Norrby, S. R. (2001). Urinary tract infections: disease panorama and challenges. Journal of Infectious Diseases, 183(Supplement_1), S1-S4. [Link]

  • Bio-Rad Laboratories. (n.d.). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]

  • Cercenado, E. (2022). Updated Review on Clinically-Relevant Properties of Delafloxacin. Antibiotics, 11(3), 393. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Rolston, K. V., & Tarrand, J. J. (2023). The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. Journal of Antimicrobial Chemotherapy, 78(3), 735-741. [Link]

  • Pfaller, M. A., Flamm, R. K., Duncan, L. R., & Sader, H. S. (2018). Delafloxacin in vitro broth microdilution and disk diffusion antimicrobial susceptibility testing guidelines: susceptibility breakpoint criteria and quality control ranges for an expanded-spectrum anionic fluoroquinolone. Journal of clinical microbiology, 56(8), e00427-18. [Link]

  • Torres, A., & Menéndez, R. (2017). Delafloxacin: design, development and potential place in therapy. Drug design, development and therapy, 11, 881. [Link]

  • Clinical and Laboratory Standards Institute. (2015). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Horsley, A., & Smyth, A. (2019). Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa. Journal of Cystic Fibrosis, 18, S113. [Link]

  • Bio-Rad. (n.d.). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]

  • Hooper, D. C. (2000). Quinolone mode of action. Drugs, 59, 1-6. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI document M100-S30. Clinical and Laboratory Standards Institute. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]

  • Sharma, L., Losier, A., Tolbert, T., Dela Cruz, C. S., & Marion, C. R. (2017). Atypical pneumonia: updates on Legionella, Chlamydophila, and Mycoplasma pneumonia. Clinics in chest medicine, 38(1), 45-58. [Link]

  • Gaufin, T., & Tobin, E. (2022). Atypical Pathogens in Adult Community-Acquired Pneumonia and Implications for Empiric Antibiotic Treatment: A Narrative Review. Infectious Disease and Therapy, 11(6), 2059-2076. [Link]

  • Emmerson, A. M. (2000). Nalidixic acid. In Encyclopedia of Microbiology (pp. 235-239). Academic Press. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halogenated Heterocyclic Compounds

Preamble: The Analytical Challenge of Halogenated Heterocycles Halogenated heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their unique chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Challenge of Halogenated Heterocycles

Halogenated heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their unique chemical properties, imparted by the presence of one or more halogen atoms on a heterocyclic ring, also present significant analytical challenges. These molecules can exhibit complex chromatographic behavior, susceptibility to degradation, and unique matrix effects that demand robust and reliable analytical methods.

In the regulated environment of drug development, it is not enough to simply validate a single analytical method.[4] Often, circumstances require data to be compared across different methods, instruments, or laboratories. This is where the critical process of cross-validation becomes paramount. It serves as a scientific bridge, ensuring that data generated by different, fully validated methods are equivalent and reliable for making critical decisions.[5][6][7] This guide provides an in-depth, experience-based framework for designing and executing a cross-validation study, focusing on two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The Foundation: Core Principles of Method Validation

Before any cross-validation can be considered, each individual analytical method must be fully validated according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving beyond a one-time validation event to a continuous process of ensuring a method's fitness for purpose.[4][12][13]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

The Imperative for Cross-Validation: When and Why?

Cross-validation is a formal comparison of two validated analytical methods to demonstrate their equivalence.[7] It is not a revalidation but a focused study to ensure that results are interchangeable. This becomes necessary in several common scenarios:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Inter-laboratory Comparison: When samples from a single clinical trial are analyzed at multiple sites.[6][14]

  • Technology Evolution: When upgrading from an older technology (e.g., HPLC) to a newer one (e.g., UPLC) or changing the detection principle (e.g., UV to MS).

  • Comparative Bioavailability Studies: When data from different analytical techniques are included in a single regulatory submission.[5][7]

The goal is to provide documented evidence that any observed differences between the methods are statistically insignificant and clinically irrelevant.

A Comparative Case Study: Quantification of "Halo-Pyrimidex"

To illustrate the process, let's consider a realistic scenario: the cross-validation of a legacy HPLC-UV method and a newly developed, high-sensitivity UPLC-MS/MS method for the quantification of "Halo-Pyrimidex" (a fictional halogenated pyrimidine drug substance) in a tablet formulation.

The Analytical Technologies: A Head-to-Head Comparison

The fundamental difference between these two techniques lies in their detectors.[15] HPLC-UV relies on the analyte's ability to absorb light, while UPLC-MS/MS identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[15][16][17] This distinction has profound implications for performance.

FeatureHPLC-UVUPLC-MS/MSCausality & Field Insights
Specificity ModerateExceptionalHPLC-UV is susceptible to co-eluting impurities or excipients that absorb at the same wavelength.[15] MS/MS, using Multiple Reaction Monitoring (MRM), provides unparalleled specificity by monitoring a specific parent ion to daughter ion transition, virtually eliminating interferences.[18]
Sensitivity Parts Per Million (ppm)Parts Per Billion (ppb) to Parts Per Trillion (ppt)The high efficiency of electrospray ionization (ESI) and the low-noise nature of MRM detection give MS/MS a significant sensitivity advantage, crucial for impurity profiling or bioanalysis.[15][16]
Matrix Effects Low to ModerateHighWhile UV detection can be affected by matrix components absorbing light, MS is highly susceptible to ion suppression or enhancement, where co-eluting compounds affect the analyte's ionization efficiency in the source.[19][20][21] This is a critical consideration for halogenated compounds in complex matrices.
Throughput LowerHigherUPLC systems use smaller particle columns (sub-2 µm), allowing for faster flow rates and shorter run times without sacrificing resolution, significantly increasing sample throughput.[17][18][22]
Cost & Robustness LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain and are considered workhorses in QC labs.[18] LC-MS/MS instruments are a major capital investment and require more specialized expertise for operation and maintenance.[15]
Experimental Design for Cross-Validation

The cross-validation protocol must be pre-defined with clear objectives and acceptance criteria.[12] A typical design involves analyzing a statistically significant number of samples using both validated methods.

Diagram: Cross-Validation Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation obj Define Objectives & Acceptance Criteria samples Prepare Identical Sample Sets (e.g., n=30 production samples) + Spiked QC Samples obj->samples hplc Analyze Set with Validated HPLC-UV Method samples->hplc ms Analyze Set with Validated UPLC-MS/MS Method samples->ms data Collate Quantitative Results (Assay % or µg/mL) hplc->data ms->data stats Perform Statistical Comparison (e.g., Paired t-test, Bland-Altman Plot) data->stats report Assess Against Criteria & Generate Report stats->report

Caption: A generalized workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Protocol 1: Validated HPLC-UV Method for Halo-Pyrimidex Assay

  • Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Scientist's Note: A standard C18 column is chosen for its versatility and robustness in retaining moderately polar compounds like many halogenated heterocycles. The 5 µm particle size is typical for conventional HPLC, balancing efficiency and backpressure.

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 3.0. B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: One tablet is crushed and dissolved in 50:50 Acetonitrile:Water to a nominal concentration of 100 µg/mL. The solution is filtered through a 0.45 µm PVDF filter.

Protocol 2: Validated UPLC-MS/MS Method for Halo-Pyrimidex Assay

  • Instrumentation: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Scientist's Note: The smaller column dimensions and sub-2 µm particle size are hallmarks of UPLC, enabling much faster separations at higher pressures.[22]

  • Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Volatile buffers like formic acid are essential for MS detection as they do not foul the ion source, unlike non-volatile phosphate buffers used in UV methods.

  • Gradient: 20% B to 90% B over 1.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • MS Detection: Electrospray Ionization Positive (ESI+).

  • MRM Transition: Halo-Pyrimidex (e.g., m/z 350.1 -> 210.2).

    • Scientist's Note: ESI+ is chosen because the nitrogen atoms in the pyrimidine ring are readily protonated. The MRM transition is highly specific, providing a filter against matrix interference.

  • Sample Preparation: Same as HPLC-UV, but with a final filtration step through a 0.22 µm filter to protect the UPLC system.

Data Analysis and Interpretation: The Moment of Truth

After analyzing an identical set of at least 30 production samples and a series of spiked Quality Control (QC) samples with both methods, the results are compared statistically.

Statistical Tools
  • Paired t-test: This test determines if the mean difference between the two sets of measurements is zero.[23] While useful, it only compares the average bias and can miss proportional errors.

  • Bland-Altman Plot: This is the gold standard for method comparison studies.[23][24][25] It plots the difference between the two measurements for each sample against the average of the two measurements.[26][27] This visualizes the data, showing:

    • Bias: The mean of the differences, indicating any systematic over- or under-estimation by one method.[23][26]

    • Limits of Agreement (LoA): The range (typically Bias ± 1.96 * Standard Deviation of the differences) within which 95% of the differences are expected to fall.[24]

    • Proportional Error: A trend in the plot where the difference changes as the concentration changes.[26]

Acceptance Criteria

Acceptance criteria must be defined a priori. For assay methods, a common criterion is that the 95% confidence interval of the mean difference should fall within ±2.0%. The Bland-Altman LoA should also be within a pre-specified range (e.g., ±5.0%) that is deemed not clinically or scientifically significant.

Sample Data & Visualization

Table: Comparative Results for Halo-Pyrimidex (Assay % of Label Claim)

Sample IDHPLC-UV Result (%)UPLC-MS/MS Result (%)Difference (%)Average (%)
Lot A-01101.2100.80.4101.0
Lot A-0299.599.30.299.4
Lot A-03102.1101.50.6101.8
Lot B-0198.898.9-0.198.85
Lot B-02100.399.90.4100.1
... (n=30)............
Mean 100.45 100.15 0.30 100.30
Std Dev Diff --0.85 -

Diagram: Method Comparison Logic

G start Compare Results (HPLC vs. MS) bias_check Is Mean Difference (Bias) within ±2.0%? start->bias_check loa_check Are Limits of Agreement within ±5.0%? bias_check->loa_check Yes investigate Investigate Cause (e.g., Matrix Effects, Specificity Issue) bias_check->investigate No conclusion_pass Methods are Equivalent loa_check->conclusion_pass Yes loa_check->investigate No conclusion_fail Methods are NOT Equivalent investigate->conclusion_fail

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Bromo-4-chloroquinoline-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Bromo-4-chloroquinoline-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and regulatory adherence.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 8-Bromo-4-chloroquinoline-2-carboxylic acid is a halogenated heterocyclic compound with significant toxicological properties.

GHS Hazard Classification: Based on available safety data, this compound is classified as highly toxic. The pertinent hazard statements include:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

This classification underscores the necessity for meticulous handling and disposal to prevent exposure. The presence of bromine and chlorine atoms marks it as a halogenated organic compound , which is a critical determinant for its waste stream classification.[3]

PropertyValue/InformationSource
CAS Number 902743-27-5[1]
Molecular Formula C₁₀H₅BrClNO₂[1]
GHS Signal Word Danger[1][4]
Hazard Class 6.1 (Toxic)[1]
UN Number 2811[1][4]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of 8-Bromo-4-chloroquinoline-2-carboxylic acid is its strict segregation as halogenated organic waste .[3]

Why is this segregation critical? Halogenated and non-halogenated organic wastes are treated differently in the disposal process. Halogenated compounds, when incinerated, can produce acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), as well as potentially harmful brominated/chlorinated dioxins if combustion is not properly controlled.[5] Disposal facilities equipped to handle such waste have specialized scrubbers and afterburners to neutralize these corrosive and toxic byproducts.

Commingling halogenated waste with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[6]

Workflow for Waste Segregation and Collection

The following diagram illustrates the decision-making process for segregating and collecting waste containing 8-Bromo-4-chloroquinoline-2-carboxylic acid.

WasteDisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Collection & Labeling cluster_2 Final Disposal Pathway Start Waste Generated: 8-Bromo-4-chloroquinoline-2-carboxylic acid (Solid, Solution, or Contaminated Materials) Decision Is the waste pure solid, a solution, or contaminated labware? Start->Decision SolidWaste Pure Solid Compound or Grossly Contaminated Materials Decision->SolidWaste Solid LiquidWaste Aqueous or Organic Solvent Solution Decision->LiquidWaste Liquid ContaminatedLabware Trace Contaminated Items (Gloves, Wipes, Glassware) Decision->ContaminatedLabware Labware SolidContainer Collect in a dedicated, sealed, and clearly labeled 'Halogenated Organic Solid Waste' container. SolidWaste->SolidContainer LiquidContainer Collect in a dedicated, sealed, and clearly labeled 'Halogenated Organic Liquid Waste' container. Ensure pH is neutral if aqueous. LiquidWaste->LiquidContainer LabwareContainer Double-bag in a labeled hazardous waste bag or place in a designated solid waste drum. ContaminatedLabware->LabwareContainer FinalDisposal Transfer to Institutional Environmental Health & Safety (EHS) for transport to a licensed hazardous waste incineration facility. SolidContainer->FinalDisposal LiquidContainer->FinalDisposal LabwareContainer->FinalDisposal

Caption: Decision workflow for proper segregation and disposal of 8-Bromo-4-chloroquinoline-2-carboxylic acid waste.

Step-by-Step Disposal Protocols

Adherence to a systematic, step-by-step protocol is essential for safety and compliance. These procedures should be incorporated into your laboratory's standard operating procedures (SOPs).

Protocol 3.1: Disposal of Solid 8-Bromo-4-chloroquinoline-2-carboxylic Acid
  • Container Selection: Use a designated, leak-proof, and robust container clearly labeled "Halogenated Organic Solid Waste." The container must have a secure lid to prevent the release of dust or vapors.

  • Transfer: Conduct all transfers of the solid waste within a certified chemical fume hood to minimize inhalation risk. Use spark-proof tools for transfer.

  • Labeling: The waste container label must be filled out contemporaneously as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Bromo-4-chloroquinoline-2-carboxylic acid"

    • The associated hazards (e.g., Toxic)

    • The date of accumulation start.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, particularly strong bases and oxidizing agents.[7]

Protocol 3.2: Disposal of Solutions Containing 8-Bromo-4-chloroquinoline-2-carboxylic Acid
  • Segregation: Solutions of this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[6] Crucially, do not mix this waste with non-halogenated solvent waste.

  • Container: Use a chemically resistant container (e.g., glass or polyethylene) with a screw cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Neutralization of Aqueous Solutions: Due to its carboxylic acid functionality, aqueous solutions may be acidic. Before adding to a bulked aqueous halogenated waste container, the solution should be neutralized. Perform this neutralization cautiously within a fume hood by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is near neutral. This prevents potentially violent acid-base reactions within the waste container.

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste, listing all chemical constituents and their approximate concentrations.

  • Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Protocol 3.3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Gross Decontamination: Whenever possible, rinse grossly contaminated items (e.g., glassware) with a small amount of an appropriate solvent (e.g., acetone, ethanol), and collect this rinsate as halogenated liquid waste. This minimizes the amount of active compound on the solid items.

  • Solid Waste Collection: Items that cannot be decontaminated, such as used gloves, weigh paper, and plasticware, should be collected as solid hazardous waste.

  • Packaging: Place these items in a dedicated, clearly labeled hazardous waste bag or container. To prevent punctures, sharp items like needles or broken glass must be placed in a designated sharps container first.

  • Disposal: The container of contaminated solid waste should be sealed and disposed of through your institution's hazardous waste program.

Regulatory Compliance and Final Disposition

All hazardous waste disposal is governed by strict regulations, primarily those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

  • Waste Characterization: As a halogenated organic compound, this waste is considered hazardous. While not specifically listed by name on the F, K, P, or U lists, it would likely be classified as hazardous due to its toxic characteristics.[8] In some jurisdictions, liquids containing over 1000 mg/L of halogenated organic compounds are specifically regulated.[9]

  • Final Disposal Method: The universally accepted and required method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[3][10] This process ensures the complete destruction of the organic molecule.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource and partner in compliant disposal. They will provide the correct containers, labels, and arrange for the collection and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Never discharge 8-Bromo-4-chloroquinoline-2-carboxylic acid or its solutions down the drain or dispose of it in regular trash. [6] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and public health.

References

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 20, 2026, from [Link]

  • Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 333-339. [Link]

  • Waste Advantage Magazine. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 20, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved January 20, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 8-Bromo-4-chloroquinoline-2-carboxylic acid

Definitive Guide to Safe Handling of 8-Bromo-4-chloroquinoline-2-carboxylic acid This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 8-Bromo-4-chloroquinoline-2...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling of 8-Bromo-4-chloroquinoline-2-carboxylic acid

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 8-Bromo-4-chloroquinoline-2-carboxylic acid. As a specialized heterocyclic compound, its unique chemical properties demand rigorous adherence to safety procedures to mitigate risks to laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your research environment.

Hazard Identification and Risk Assessment

8-Bromo-4-chloroquinoline-2-carboxylic acid is a halogenated quinoline derivative. While specific toxicological data for this exact compound is limited, data from close structural analogs, such as 8-Bromo-4-chloroquinoline (CAS 65340-71-8), provide a strong basis for a conservative risk assessment[1]. The primary hazards are identified as follows:

  • Acute Oral Toxicity: The quinoline core is known for its biological activity, and analogs are classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[1][2]. Ingestion can lead to severe health consequences, necessitating immediate medical attention[1].

  • Severe Eye Damage: Analogs are classified as causing serious eye damage (Eye Damage, Category 1)[1]. Contact with the solid powder or solutions can lead to irreversible injury.

  • Skin and Respiratory Irritation: Similar halogenated aromatic compounds are known skin and respiratory irritants[3][4][5]. Inhalation of dust or direct skin contact should be avoided.

These hazards mandate that all handling procedures are governed by the ALARP (As Low As Reasonably Practicable) principle. Engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) form the hierarchy of protection.

Hazard ClassGHS CategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Skin IrritationCategory 2 (Assumed)H315: Causes skin irritation[3][4]
Specific Target Organ ToxicityCategory 3 (Assumed)H335: May cause respiratory irritation[3][4]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of PPE is contingent on the specific task being performed, with the understanding that the highest level of protection should be used when the risk of exposure is greatest. All personnel must be trained on the proper use, removal, and disposal of PPE[6][7].

TaskMinimum Required PPE
Pre-Use: Transporting closed container from storage to the laboratory bench.* Laboratory Coat* Safety Glasses* Nitrile Gloves
Low-Exposure: Weighing the solid compound in a chemical fume hood or ventilated balance enclosure.* Chemical-Resistant Laboratory Coat* Chemical Splash Goggles* Face Shield (recommended)* Double-Gloving (Nitrile or Neoprene)
High-Exposure: Adding the solid to a reaction vessel, performing a reaction work-up, or any task with a risk of splashing or aerosolization.* Chemical-Resistant Laboratory Coat or Apron* Chemical Splash Goggles* Full-Face Shield* Double-Gloving (Nitrile or Neoprene)* Respiratory Protection (if not in a certified fume hood)
Post-Use: Decontamination of glassware and work surfaces.* Chemical-Resistant Laboratory Coat* Chemical Splash Goggles* Heavy-Duty Nitrile or Neoprene Gloves
Waste Disposal: Transporting sealed hazardous waste containers.* Laboratory Coat* Safety Glasses* Nitrile Gloves
Operational Handling & Workflow

Adherence to a strict, pre-defined workflow is critical for minimizing exposure. All manipulations of 8-Bromo-4-chloroquinoline-2-carboxylic acid must be performed within a properly functioning and certified chemical fume hood[7][8].

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment before retrieving the chemical.

    • Don the appropriate PPE for the task (see PPE Protocol table).

  • Weighing and Transfer:

    • Perform all weighing operations within a ventilated balance enclosure or the chemical fume hood.

    • Use a dedicated, labeled spatula for this chemical.

    • Carefully transfer the weighed solid to the reaction vessel, avoiding the creation of dust.

    • Immediately and securely close the primary container.

  • Reaction and Work-up:

    • Keep all reaction vessels closed or under an inert atmosphere to prevent the release of vapors or aerosols.

    • Conduct all liquid transfers (e.g., solvent addition, quenching, extraction) within the fume hood.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

    • Carefully remove and dispose of contaminated bench paper into the solid hazardous waste stream.

    • Rinse all glassware that came into contact with the chemical with a small amount of an appropriate solvent. This rinseate must be disposed of as liquid halogenated hazardous waste[9].

Emergency Procedures: Spill & Exposure Response

Immediate and correct response to an exposure or spill is critical. Ensure an eyewash station and safety shower are directly accessible and unobstructed[10].

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open[3][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[4][5]. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately[5][10]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician for guidance[1][11].

Spill Response Workflow:

The following decision tree outlines the immediate actions required in the event of a chemical spill.

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Is it a minor spill (<10g) and contained within the fume hood? Start->Assess Evacuate Alert others in the area. Evacuate the laboratory. Call Emergency Response. Assess->Evacuate No Cleanup Don appropriate PPE (double gloves, goggles, lab coat). Neutralize/absorb with spill kit material. Assess->Cleanup Yes Collect Collect absorbed material with non-sparking tools. Place in a sealed, labeled hazardous waste container. Cleanup->Collect Decontaminate Decontaminate the spill area thoroughly. Collect->Decontaminate Report Report the incident to the Lab Supervisor and Chemical Hygiene Officer. Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by regulatory bodies to ensure environmental protection and safety[12][13]. 8-Bromo-4-chloroquinoline-2-carboxylic acid and its associated waste are classified as halogenated hazardous waste .

Waste Segregation and Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag before the first drop of waste is added[13][14]. The label must include the full chemical name of all constituents and their approximate percentages.

  • Solid Waste:

    • Container: Use a dedicated, sealable, and chemically compatible container for solid waste.

    • Contents: This includes contaminated PPE (gloves, disposable lab coats), bench paper, and any material used for spill cleanup.

    • Disposal: Seal the container when it is three-quarters full and request a pickup from your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Container: Use a dedicated, sealable, and compatible container (e.g., a 4L poly bottle) clearly marked "Halogenated Organic Waste"[13][14].

    • Contents: This includes all reaction mother liquors, solvent rinses from glassware, and any solutions containing the compound.

    • Critical Rule: DO NOT mix halogenated waste with non-halogenated waste streams[9][14]. This prevents cross-contamination and significantly reduces disposal costs and complexity[9].

    • Disposal: Keep the container tightly sealed when not in use[14][15]. Store it in a designated satellite accumulation area, preferably within secondary containment. Request an EHS pickup when the container is full.

  • Empty Chemical Containers:

    • The original chemical container is considered hazardous waste unless properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as halogenated liquid waste[9].

    • After rinsing, deface or remove the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste[16].

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid. Angene Chemical. [Link]

  • 6-bromo-2-chloroquinoline-4-carboxylic acid MSDS. Chemsrc. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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